molecular formula C6H2BrClN2 B1291476 3-Bromo-5-chloropyridine-2-carbonitrile CAS No. 760207-83-8

3-Bromo-5-chloropyridine-2-carbonitrile

Cat. No.: B1291476
CAS No.: 760207-83-8
M. Wt: 217.45 g/mol
InChI Key: AAGYWTCZOUXEDH-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridine-2-carbonitrile is a useful research compound. Its molecular formula is C6H2BrClN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGYWTCZOUXEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626657
Record name 3-Bromo-5-chloropyridine-2-carbonitrile
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Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-83-8
Record name 3-Bromo-5-chloro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760207-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chloropyridine-2-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-chloropyridine-2-carbonitrile is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in the realms of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with bromine and chlorine atoms at the 3- and 5-positions, respectively, and a nitrile group at the 2-position, provides multiple reactive sites for a diverse array of chemical transformations. This guide offers a comprehensive technical overview of its chemical properties, synthetic methodologies, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug development.

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental design, particularly concerning solubility, reaction conditions, and purification strategies.

PropertyValue
IUPAC Name This compound
Synonyms 3-Bromo-5-chloropicolinonitrile
CAS Number 760207-83-8
Molecular Formula C₆H₂BrClN₂[1][2]
Molecular Weight 217.45 g/mol [1][2]
Appearance Solid, often described as beige or off-white to light brown[3][4]
Melting Point 77-81 °C (for the related compound 3-Bromo-5-chloropyridine)[5]
Storage Temperature Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area 36.7 Ų[1]

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region. These signals will appear as doublets due to coupling with each other. Based on the electronic effects of the substituents, the proton at the 6-position would likely appear further downfield than the proton at the 4-position.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic range of 115-125 ppm. The remaining five carbons of the pyridine ring will have chemical shifts influenced by the attached halogen and nitrile groups.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions containing these halogens.

Synthesis and Reactivity

Illustrative Synthetic Workflow

The following diagram outlines a potential synthetic pathway, which is a common strategy for introducing a bromine atom onto an aromatic ring.

Synthetic_Workflow A 3-Amino-5-chloropyridine-2-carbonitrile B Diazonium Salt Intermediate A->B  NaNO₂, HBr   C This compound B->C  CuBr  

Caption: A potential Sandmeyer reaction pathway for the synthesis of this compound.

Step-by-Step Protocol (Generalized)
  • Diazotization: 3-Amino-5-chloropyridine-2-carbonitrile is dissolved in an acidic aqueous solution (e.g., hydrobromic acid) and cooled to 0-5 °C.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the intermediate diazonium salt.

  • Sandmeyer Reaction: A solution of copper(I) bromide (CuBr) is prepared.

  • The freshly prepared diazonium salt solution is then added slowly to the CuBr solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding the desired product.

  • Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layers are then combined, washed, dried, and the solvent is evaporated. The crude product can be purified by techniques such as column chromatography or recrystallization.

Reactivity Insights

The reactivity of this compound is dictated by its functional groups:

  • Halogen Reactivity: Both the bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[6] This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups. The bromine atom is generally more reactive than the chlorine atom in these types of reactions.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. This functional group provides a handle for further derivatization.

  • Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The electron-withdrawing nature of the substituents makes the ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocycles, particularly those containing chlorine, are prevalent in pharmaceuticals.[7] this compound is a prime example of a key intermediate used in the synthesis of more complex and biologically active molecules.[6][8]

The strategic placement of the bromo, chloro, and nitrile groups allows for sequential and site-selective modifications, making it an ideal scaffold for building molecular libraries for drug screening. The pyridine core itself is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

While specific drugs derived directly from this compound are not extensively documented in the public domain, its structural motifs are found in compounds targeting a range of therapeutic areas, from oncology to infectious diseases.[8] Its utility lies in providing a rigid and well-defined core upon which various pharmacophoric elements can be appended.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Safety and Handling Summary
AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[9]
Handling Handle in a well-ventilated area to avoid the formation of dust and aerosols. Use non-sparking tools.[9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9]
First Aid (Inhalation) Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9]
First Aid (Skin Contact) Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3][9]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3][10]
First Aid (Ingestion) Rinse mouth and do not induce vomiting. Seek immediate medical attention.[3][6]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[9] Wear self-contained breathing apparatus.[9]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for a high degree of control in the synthesis of complex molecular targets. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for leveraging its full potential in research and development, particularly in the quest for novel therapeutic agents.

References

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

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3-Bromo-5-chloropyridine-2-carbonitrile CAS 760207-83-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-chloropyridine-2-carbonitrile (CAS 760207-83-8): Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a strategic building block in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Its structure, featuring a pyridine ring substituted with three distinct and synthetically versatile functional groups—a bromine atom, a chlorine atom, and a nitrile group—offers a powerful platform for the construction of complex molecular architectures. The differential reactivity of these groups allows for a programmed, sequential approach to chemical modification, making it an invaluable intermediate for drug discovery programs and the synthesis of novel materials.[3]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, safe handling, synthesis, and purification, followed by a detailed exploration of its core reactivity. By explaining the causality behind experimental choices and providing validated protocols, this document aims to serve as a practical resource for harnessing the full synthetic potential of this versatile molecule.

PART 1: Physicochemical Profile and Safe Handling

A thorough understanding of a compound's properties and hazards is the foundation of sound scientific practice. This section outlines the key physicochemical data for this compound and provides essential safety information to ensure its proper handling and storage.

1.1: Physicochemical Properties

The properties summarized below are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

PropertyValueReference
CAS Number 760207-83-8[4]
Molecular Formula C₆H₂BrClN₂[5][6]
Molecular Weight 217.45 g/mol [5][6]
IUPAC Name 3-bromo-5-chloro-2-pyridinecarbonitrile
Physical Form Solid
Boiling Point 297.5 °C at 760 mmHg[7]
Topological Polar Surface Area (TPSA) 36.7 Ų[1]
Hydrogen Bond Acceptors 2[1][4]
Hydrogen Bond Donors 0[4]
1.2: Safety and Handling

This compound requires careful handling in a controlled laboratory environment. Adherence to the following guidelines is mandatory to mitigate risks.[7]

Hazard CategoryGHS InformationHandling & Storage Protocols
Pictograms Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]
Signal Word Warning Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationHandling: Avoid contact with skin, eyes, and clothing.[7] Prevent dust formation and inhalation.[7] Use non-sparking tools and keep away from ignition sources.[7]
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[7]

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Consult a physician if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[8]

PART 2: Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for specialized applications or when precursor materials are more accessible.[9][10]

2.1: Synthetic Route: The Sandmeyer Reaction

The most practical synthesis of this compound involves a Sandmeyer-type reaction, a reliable method for converting an aromatic amine into a halide. The process begins with the diazotization of a suitable precursor, 3-Amino-5-chloropyridine-2-carbonitrile, followed by displacement of the resulting diazonium group with a bromide ion.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Sandmeyer Reaction cluster_purification Purification A 3-Amino-5-chloropyridine- 2-carbonitrile B Intermediate Diazonium Salt A->B  NaNO₂, HBr (aq)    0-5 °C   C 3-Bromo-5-chloropyridine- 2-carbonitrile (Crude) B->C  CuBr, HBr    Heat   D Purified Product C->D  Column Chromatography  

Caption: Synthetic workflow for this compound.

2.2: Step-by-Step Synthesis Protocol

This protocol is a self-validating system; progress should be monitored at each stage using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Vessel Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-Amino-5-chloropyridine-2-carbonitrile (1.0 eq).

  • Acidic Dissolution: Add aqueous hydrobromic acid (HBr, ~48%, 5-6 volumes). Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

    • Causality: A low temperature is critical to stabilize the diazonium salt that will be formed in the next step. This intermediate is highly unstable and can decompose violently at higher temperatures.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The slow, controlled addition of the diazotizing agent prevents a dangerous exotherm and ensures complete conversion of the primary amine to the diazonium salt. Stir for an additional 30-45 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Add the cold diazonium salt solution from the previous step portion-wise to the CuBr solution.

    • Causality: CuBr catalyzes the displacement of the dinitrogen gas (N₂) from the diazonium salt and its replacement by the bromide ion. Effervescence (release of N₂) will be observed.

  • Reaction Completion: After the addition is complete, slowly warm the mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. Monitor by TLC until the starting material is consumed.

  • Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

2.3: Analytical Characterization

While specific experimental spectra are not widely published, the structure allows for clear predictions.[11]

  • ¹H NMR: The molecule has two protons on the pyridine ring. Their chemical shifts will be in the aromatic region (typically >8.0 ppm) and will appear as doublets due to coupling with each other.

  • ¹³C NMR: Six distinct signals are expected: four for the sp² carbons of the pyridine ring, one for the nitrile carbon (typically 115-120 ppm), and one for the carbon bearing the bromine.

  • IR Spectroscopy: Key vibrational bands are expected for the C≡N stretch (~2230 cm⁻¹), aromatic C=C and C=N stretches (1400-1600 cm⁻¹), and C-Halogen bonds (C-Cl ~700-800 cm⁻¹, C-Br ~500-600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive confirmation of the elemental composition.

PART 3: Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, enabling selective and sequential modifications.

Reactivity_Hub Core 3-Bromo-5-chloro- pyridine-2-carbonitrile A Bioconjugates (e.g., Thiazolines) Core->A  Nitrile Reactivity    (e.g., Cysteine)   B Aryl/Heteroaryl Derivatives Core->B  Suzuki Coupling    (at C-Br)   C Aminated Pyridines Core->C  Buchwald-Hartwig    (at C-Br)   D Alkynylated Pyridines Core->D  Sonogashira Coupling    (at C-Br)  

Caption: Key reaction pathways for diversifying the core structure.

3.1: Reactivity of the Nitrile Group

The electron-withdrawing nature of the di-halogenated pyridine ring enhances the electrophilicity of the nitrile carbon.

  • Bioconjugation: Research has shown that 2-cyanopyridines bearing electron-withdrawing groups react efficiently and selectively with N-terminal cysteine residues in peptides and proteins under mild aqueous conditions.[12][13] This reaction proceeds through nucleophilic attack of the cysteine thiol on the nitrile, leading to the formation of a stable thiazoline ring. This makes this compound an excellent candidate for developing covalent inhibitors or for bioconjugation applications in drug delivery and diagnostics.

3.2: Selective Palladium-Catalyzed Cross-Coupling

The C-Br and C-Cl bonds are prime sites for forming new carbon-carbon and carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[14][15]

  • Principle of Selectivity: The key to using this building block effectively is the differential reactivity of the two halogen atoms. The Carbon-Bromine bond is weaker and more reactive towards oxidative addition to a Pd(0) catalyst than the Carbon-Chlorine bond.[16] This allows for selective functionalization at the 3-position (bromine) while leaving the 5-position (chlorine) intact for subsequent transformations.

Palladium_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Ar-Pd(II)Ln(Br) A->B Ar-Br C Ar-Pd(II)Ln(R) B->C R-B(OH)₂ (Suzuki) D Reductive Elimination C->D D->A Ar-R

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond

  • Inert Atmosphere: Set up a reaction flask under an inert atmosphere (Argon or Nitrogen). All reagents and solvents should be anhydrous.[16]

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Water or Dioxane/Water.

  • Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product can be purified by column chromatography.

    • Expert Insight: The choice of ligand, base, and solvent is crucial and often needs to be optimized for challenging substrates. For instance, more electron-rich boronic acids may react faster, while sterically hindered partners might require more active catalysts or higher temperatures.

3.3: Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is intrinsically electron-deficient. This effect is greatly amplified by the three potent electron-withdrawing groups (Br, Cl, and CN), making the ring highly susceptible to nucleophilic aromatic substitution (SₙAr).[17][18]

  • Mechanism and Regioselectivity: Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6), as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[19][20] While the 2-position is occupied, a sufficiently strong nucleophile (e.g., an alkoxide or amine) could potentially displace one of the halides. The chlorine at the 5-position is meta to the cyano group but ortho to the bromine, and its reactivity in SₙAr would depend heavily on the specific nucleophile and reaction conditions.

Conclusion

This compound is far more than a simple chemical intermediate; it is a precisely designed synthetic tool. Its value lies in the orthogonal reactivity of its functional groups, which provides chemists with a reliable roadmap for constructing complex molecules through selective, high-yielding transformations. From the creation of bioconjugates via its nitrile group to the vast possibilities offered by selective palladium-catalyzed functionalization of its C-Br bond, this compound is a cornerstone for innovation in drug discovery and advanced materials. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively integrate this powerful building block into their synthetic programs.

References

  • Benchchem. In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.

  • RSC Publishing. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.

  • ECHEMI. 3-Bromo-5-chloro-2-pyridinecarbonitrile SDS, 760207-83-8 Safety Data Sheets.

  • ResearchGate. Reactivity of 2-amino-3-cyanopyridines.

  • Ambeed.com. 760207-83-8|3-Bromo-5-chloropicolinonitrile.

  • National Institutes of Health (NIH). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.

  • Sigma-Aldrich. This compound | 760207-83-8.

  • Specialty Chemical Co. The Role of 2-Cyanopyridine in Specialty Chemical Synthesis.

  • ChemicalBook. This compound | 760207-83-8.

  • Dayang Chem (Hangzhou) Co.,Ltd. Chemical-Suppliers.

  • Thieme. Preparation of Cyanopyridines by Direct Cyanation.

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  • Made-in-China.com. Pharmaceutical Chemical Cas 760207 83 8 China Manufacturers.

  • BLD Pharm. 760207-83-8|3-Bromo-5-chloropicolinonitrile.

  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine.

  • Benchchem. Technical Guide: Spectral Analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile.

  • Guidechem. 5-bromo-3-chloropyridine-2-carbonitrile 945557-04-0 wiki.

  • Guidechem. What is 3-Bromo-5-chloropyridine and its Applications?.

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  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • ChemicalBook. 3-Bromo-5-chloropyridine - Safety Data Sheet.

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

  • YouTube. Nucleophilic Aromatic Substitution of Heteroarenes.

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • Fisher Scientific. SAFETY DATA SHEET.

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The Definitive Guide to the Structural Elucidation of 3-Bromo-5-chloropyridine-2-carbonitrile: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive, field-proven methodology for the structural elucidation of 3-Bromo-5-chloropyridine-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. We will explore the core analytical techniques required to unequivocally confirm the molecular structure of this halogenated pyridine derivative, emphasizing not just the "how" but the critical "why" behind each experimental choice. Every protocol described herein is designed as a self-validating system, ensuring the highest degree of scientific integrity.

Foundational Strategy: Synthesis and Preliminary Characterization

A robust structural elucidation begins with a logical synthetic pathway, providing a foundational hypothesis for the expected molecular structure. The synthesis of this compound is most effectively achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide array of functional groups.[1][2]

The logical precursor for this synthesis is 2-Amino-3-bromo-5-chloropyridine. The synthetic workflow involves two key stages: the diazotization of the primary amine and the subsequent displacement of the diazonium group with a nitrile.

Synthetic_Pathway cluster_synthesis Synthetic Workflow Precursor 2-Amino-3-bromo- 5-chloropyridine Diazonium In situ Diazonium Salt Precursor->Diazonium NaNO2, HBr 0-5 °C Product 3-Bromo-5-chloro- pyridine-2-carbonitrile Diazonium->Product CuCN, KCN Heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Diazotization: 2-Amino-3-bromo-5-chloropyridine (1.0 eq) is suspended in an aqueous solution of hydrobromic acid (HBr, 48%). The suspension is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C to ensure the stability of the resulting diazonium salt. The reaction is monitored for completion using starch-iodide paper to detect the presence of excess nitrous acid.[3]

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) in water is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the cyanide solution. The reaction mixture is gradually warmed to room temperature and then heated (e.g., 50-70 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification: The reaction mixture is cooled and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Verification: A Multi-faceted Approach

With the target compound synthesized, a suite of spectroscopic techniques is employed to confirm its structure. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound. For halogenated molecules, the isotopic distribution is a critical confirmation point.

  • Expected Molecular Ion: The molecular formula is C₆H₂BrClN₂. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion [M]⁺•.[4]

Isotopic CombinationRelative Abundance (Approx.)Expected m/z
C₆H₂⁷⁹Br³⁵ClN₂100%216
C₆H₂⁸¹Br³⁵ClN₂~97%218
C₆H₂⁷⁹Br³⁷ClN₂~32%218
C₆H₂⁸¹Br³⁷ClN₂~31%220
  • Fragmentation Pattern: Electron impact (EI) ionization will induce fragmentation, providing further structural clues. Key expected fragmentation pathways include:

    • Loss of Halogens: Cleavage of the C-Br and C-Cl bonds is expected. The loss of a bromine radical (•Br) would lead to fragments around m/z 137/139 (depending on the Cl isotope), while the loss of a chlorine radical (•Cl) would result in fragments around m/z 181/183 (depending on the Br isotope).

    • Loss of Cyanide: The expulsion of a cyanide radical (•CN) would yield fragments at m/z 190/192/194.

    • Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring would also be observed.

MS_Fragmentation M [M]+• m/z 216, 218, 220 M_minus_Br [M-Br]+ m/z 137, 139 M->M_minus_Br - •Br M_minus_Cl [M-Cl]+ m/z 181, 183 M->M_minus_Cl - •Cl M_minus_CN [M-CN]+ m/z 190, 192, 194 M->M_minus_CN - •CN

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2230Medium-StrongC≡N stretchThe nitrile group is a strong absorber in this region.
~3100-3000WeakAromatic C-H stretchCharacteristic for C-H bonds on an aromatic ring.
~1600-1450Medium-StrongC=C and C=N ring stretchingMultiple bands are expected for the pyridine ring vibrations.
~800-700StrongC-Cl stretchStrong absorption typical for aryl chlorides.
~600-500MediumC-Br stretchCharacteristic absorption for aryl bromides.

The presence of a sharp peak around 2230 cm⁻¹ is a key diagnostic for the successful installation of the nitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Due to the lack of experimental data, the following are predicted spectra based on established principles and online prediction tools.

The structure contains two protons on the pyridine ring. Their chemical shifts are influenced by the anisotropic effect of the ring and the electronic effects of the substituents (Br, Cl, and CN). All three substituents are electron-withdrawing, which will shift the proton signals downfield.

  • Predicted Spectrum (in CDCl₃):

    • H-4: Expected to be a doublet around δ 8.0-8.2 ppm . It is coupled to H-6.

    • H-6: Expected to be a doublet around δ 8.6-8.8 ppm . It is coupled to H-4. The position adjacent to the ring nitrogen is typically the most downfield.

    • Coupling Constant: A small meta-coupling (⁴JHH) of approximately 2-3 Hz is expected between H-4 and H-6.

The molecule has six distinct carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

  • Predicted Chemical Shifts (in CDCl₃):

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C-2~115-120Attached to the electron-withdrawing nitrile group.
C-3~120-125Attached to the bromine atom.
C-4~140-145The CH carbon, deshielded by adjacent substituents.
C-5~130-135Attached to the chlorine atom.
C-6~150-155The CH carbon adjacent to the nitrogen, most deshielded.
CN~115-120Characteristic chemical shift for a nitrile carbon.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It will show two cross-peaks, confirming the C-H connectivities:

    • H-4 will correlate with C-4.

    • H-6 will correlate with C-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure by showing correlations between protons and carbons over two or three bonds. This allows for the assignment of the quaternary (non-protonated) carbons.

Key Expected HMBC Correlations:

ProtonCorrelates to Carbon (²JCH and ³JCH)Significance
H-4 C-2, C-6, C-5Connects H-4 to the nitrile-bearing carbon, the other CH carbon, and the chlorine-bearing carbon.
H-6 C-2, C-4, C-5Connects H-6 to the nitrile-bearing carbon, the other CH carbon, and the chlorine-bearing carbon.

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>]; // Placeholder for a chemical structure image// This is a conceptual representation. A real implementation would overlay arrows on the structure. H4 [label="H-4", pos="1,0!", fontcolor="#4285F4"]; H6 [label="H-6", pos="2,2!", fontcolor="#4285F4"]; C2 [label="C-2", pos="0,2!"]; C3 [label="C-3", pos="0,1!"]; C4 [label="C-4", pos="1,0.5!"]; C5 [label="C-5", pos="2,1!"]; C6 [label="C-6", pos="2,1.5!"];

H4 -> C2 [label="³J", style=dashed];
H4 -> C6 [label="³J", style=dashed];
H4 -> C5 [label="²J", style=dashed];
H6 -> C2 [label="³J", style=dashed];
H6 -> C4 [label="³J", style=dashed];
H6 -> C5 [label="²J", style=dashed];

}

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Self-Validating Workflow

References

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Cheminfo. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-chloropyridin-2-amine. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 3-bromo-5-chloro-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of 3-bromo-5-chloro-2-cyanopyridine. As a highly functionalized heterocyclic compound, it serves as a critical building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Understanding its core characteristics is paramount for its effective application in research and development, ensuring both procedural success and laboratory safety. This document moves beyond a simple data sheet to explain the causality behind experimental choices for property determination, grounding its findings in established scientific principles.

Chemical Identity and Core Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 3-bromo-5-chloro-2-cyanopyridine is a pyridine ring substituted with three distinct functional groups: a bromine atom, a chlorine atom, and a nitrile group. This unique arrangement dictates its reactivity and physical behavior.

  • Chemical Name: 3-bromo-5-chloro-2-cyanopyridine[2]

  • Synonyms: 3-Bromo-5-chloropyridine-2-carbonitrile[1]

  • CAS Number: 760207-83-8[1][2][3]

  • Molecular Formula: C₆H₂BrClN₂[1][2][3]

  • Molecular Weight: 217.45 g/mol [1][2][3]

  • Chemical Structure: Chemical Structure of 3-bromo-5-chloro-2-cyanopyridine

Physicochemical Properties: A Quantitative Summary

The physical state and solubility of a compound are primary determinants of its handling, reaction conditions, and formulation potential. 3-bromo-5-chloro-2-cyanopyridine is a solid at room temperature, with its key properties summarized below.

PropertyValueSource(s)
Appearance White to off-white or white to green solid/powder.[1][2]
Melting Point 114-117 °C[2]
Boiling Point 297.5 ± 40.0 °C (Predicted)[2]
Solubility Soluble in Chloroform. Water solubility is not specified.[4][5]
pKa -4.96 ± 0.20 (Predicted)[2]

It is noteworthy that a related isomer, 5-bromo-3-chloropyridine-2-carbonitrile (CAS: 945557-04-0), presents a different melting point of 89-91°C.[4] This highlights the critical importance of verifying the specific regioisomer in any experimental work, as the substituent positions significantly influence the crystalline lattice energy and thus the melting point.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The pyridine ring contains two protons. Due to the electronegative substituents, their signals would appear in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants would depend on the electronic environment created by the bromine, chlorine, and cyano groups.

  • ¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule (five in the pyridine ring and one from the nitrile group). The carbon of the nitrile group (C≡N) would typically appear around δ 115-120 ppm, while the ring carbons would be further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For 3-bromo-5-chloro-2-cyanopyridine, the key diagnostic peak would be the characteristic stretching vibration of the nitrile (C≡N) group, which is expected to appear in the range of 2220-2260 cm⁻¹. Vibrations corresponding to the C-Br, C-Cl, and C=N/C=C bonds of the pyridine ring would also be present at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. Due to the presence of bromine and chlorine, the mass spectrum would exhibit a characteristic isotopic pattern. The two major isotopes of bromine (⁷⁹Br and ⁸¹Br) have nearly equal abundance, and the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) have an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion (M, M+2, M+4), unequivocally confirming the presence of one bromine and one chlorine atom.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Purity is a critical parameter, especially in drug development. Commercial batches of this compound are often cited with purities of ≥95% or 96%.[1][3] HPLC is the standard method for quantifying purity.

Experimental Methodologies: A Practical Guide

The following section details the standard operating procedures for determining the physical properties discussed. These protocols are designed to be self-validating and reflect best practices in a research environment.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: Finely crush a small amount of the solid sample into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Heating Protocol:

    • Rapid Scan: Initially, heat the sample rapidly to determine an approximate melting range.

    • Refined Scan: Repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is reported as onset-completion temperature.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Crush Sample Prep2 Load Capillary Tube Prep1->Prep2 Analysis1 Place in Apparatus Prep2->Analysis1 Analysis2 Rapid Heat Scan (Approximate MP) Analysis1->Analysis2 Analysis3 Slow Heat Scan (1-2°C/min) Analysis2->Analysis3 Analysis4 Record T_onset and T_completion Analysis3->Analysis4 Result Report Melting Range Analysis4->Result

Workflow for Melting Point Determination
Spectroscopic and Purity Analysis Workflow

This workflow outlines the integrated approach to confirming the identity and purity of a new batch of 3-bromo-5-chloro-2-cyanopyridine.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed sample in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a KBr pellet or ATR setup can be used. For HPLC and MS, prepare a dilute solution in a suitable solvent like acetonitrile or methanol.

  • FTIR Analysis: Acquire the IR spectrum to confirm the presence of the nitrile functional group.

  • HPLC Analysis: Inject the sample into a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector. An isocratic or gradient elution method is used to separate the main compound from any impurities. The purity is calculated based on the relative peak areas.

  • LC-MS Analysis: Couple the HPLC output to a mass spectrometer to obtain the mass spectrum of the main peak, confirming its molecular weight and isotopic pattern.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra to provide the definitive structural confirmation.

AnalysisWorkflow cluster_spectroscopy Spectroscopic Identity Sample Prepare Sample (in appropriate solvents) FTIR FTIR Analysis (Confirm C≡N stretch) Sample->FTIR NMR NMR (¹H, ¹³C) Analysis (Confirm Structure) Sample->NMR HPLC HPLC Analysis (Quantify Purity) Sample->HPLC LCMS LC-MS Analysis (Confirm MW & Isotope Pattern) HPLC->LCMS Couple Output

Integrated Workflow for Compound Verification

Handling, Storage, and Stability

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring user safety.

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes.[6]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][7] Some suppliers recommend storage under an inert atmosphere and in a dark place to prevent potential degradation.[2][4] For long-term stability, storage at refrigerated temperatures (0-8°C) may be advisable.[1]

  • Stability: As a poly-halogenated aromatic nitrile, the compound is generally stable under standard laboratory conditions. However, it should be kept away from strong oxidizing agents, strong acids, and bases.

Conclusion

3-bromo-5-chloro-2-cyanopyridine is a well-defined solid chemical with a melting point of 114-117 °C. Its identity is best confirmed through a combination of spectroscopic techniques (NMR, IR, MS) and its purity quantified by HPLC. The presence of bromine, chlorine, and nitrile functional groups makes it a valuable and versatile intermediate for chemical synthesis. The experimental protocols and data presented in this guide provide a robust framework for scientists to confidently handle, characterize, and utilize this compound in their research endeavors.

References

  • PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-fluoropyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Cyanopyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-bromo-5-chloropyridine-2-carbonitrile, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering a detailed interpretation of the spectrum, the underlying chemical principles, and a robust experimental protocol for its acquisition and validation.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted pyridine derivative. The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a nitrile group—creates a specific electronic environment that is of significant interest for further chemical modifications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. The ¹H NMR spectrum, in particular, provides critical information about the number of different types of protons, their chemical environments, and their spatial relationships with neighboring protons.

Theoretical ¹H NMR Spectral Analysis

Due to the limited availability of public experimental spectra for this compound, this section provides a detailed theoretical prediction of its ¹H NMR spectrum. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy, including chemical shift theory and spin-spin coupling in aromatic systems.[1][2]

The structure of this compound contains two aromatic protons.

Caption: Molecular structure of this compound.

Chemical Shift Prediction

The chemical shifts of the two protons, H-4 and H-6, are influenced by the electron-withdrawing effects of the nitrogen atom in the pyridine ring and the three substituents.

  • The Pyridine Ring: The nitrogen atom is electronegative and deshields the adjacent α-protons (H-2 and H-6) and the γ-proton (H-4) more than the β-protons (H-3 and H-5).[1][3]

  • Substituent Effects:

    • Cyano Group (-CN) at C-2: The nitrile group is strongly electron-withdrawing through both inductive and resonance effects, leading to significant deshielding of adjacent protons.

    • Bromo Group (-Br) at C-3: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect. It has a weaker deactivating effect compared to a nitro group but will still deshield neighboring protons.

    • Chloro Group (-Cl) at C-5: Similar to bromine, chlorine is electronegative and withdraws electron density inductively.

Considering these factors, we can predict the relative chemical shifts:

  • H-6: This proton is at an α-position to the ring nitrogen and ortho to the electron-withdrawing chlorine atom. It is expected to be the most deshielded proton and appear at the lowest field.

  • H-4: This proton is at a γ-position to the nitrogen and is situated between the bromo and chloro substituents. It will be deshielded, but likely to a lesser extent than H-6.

Based on data for similar substituted pyridines, the expected chemical shifts are in the range of δ 8.0-9.0 ppm.[4]

Spin-Spin Coupling

The two aromatic protons, H-4 and H-6, will exhibit spin-spin coupling. The coupling between protons in a pyridine ring depends on the number of bonds separating them.

  • Meta-coupling (⁴J): H-4 and H-6 are meta to each other (separated by four bonds). This long-range coupling is typically small, with a coupling constant (J) in the range of 2-3 Hz.[5][6]

Therefore, the ¹H NMR spectrum is expected to show two doublets, one for each proton, with the same small coupling constant.

G H4 H-4 H6 H-6 H4->H6 ⁴J ≈ 2-3 Hz (meta-coupling)

Caption: Predicted spin-spin coupling in this compound.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.6 - 8.8Doublet (d)~2.5
H-48.2 - 8.4Doublet (d)~2.5

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the theoretical predictions, the following detailed protocol for acquiring the ¹H NMR spectrum of this compound is provided. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Materials and Instrumentation
  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: 5 mm high-precision NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.

  • Set the following acquisition parameters (example for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm (centered around 5-6 ppm).

    • Acquisition Time: At least 2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and measure the coupling constants.

Conclusion

The ¹H NMR spectrum of this compound is predicted to consist of two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The distinct chemical shifts and the characteristic meta-coupling provide a unique spectral fingerprint for this molecule. The provided experimental protocol offers a robust method for obtaining high-quality spectral data, which is crucial for the unambiguous structural verification of this important chemical intermediate. For researchers in the pharmaceutical and chemical industries, a thorough understanding and reliable acquisition of such NMR data are fundamental to advancing their research and development efforts.

References

  • Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. (n.d.).
  • Sigma and Pi Electron Contributions to Long-range Spin–Spin Coupling Constants in the Methyl Derivatives of the Fluoropyridine. (n.d.).
  • In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile. (2025). Benchchem.
  • Lavallee, D. K., Baughman, M. D., & Phillips, M. P. (1977). Comparisons of 1H and 13C NMR Chemical Shifts for Low Spin d6 Complexes of Pyridine and Substituted Pyridines as Probes of - ElectronicsAndBooks. Journal of the American Chemical Society, 99(3).
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.).
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.
  • Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing.
  • US Patent for 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.).
  • Calculations of spin-spin coupling constants in aromatic nitrogen heterocyclics. (1981). Journal of Magnetic Resonance (1969), 44(2), 355-360.
  • Certificate of Analysis - 3-Bromo-5-chloropyridine. (n.d.). MedchemExpress.com.
  • 3-Bromo-5-chloropyridine(73583-39-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Technical Guide: Spectral Analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile. (2025). Benchchem.
  • 5-bromo-3-chloropyridine-2-carbonitrile 945557-04-0 wiki. (n.d.). Guidechem.
  • Spin-Spin Coupling. (2022). Chemistry LibreTexts.
  • Spin-Spin Coupling. (n.d.).

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13C NMR analysis of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-5-chloropyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical research. Moving beyond a simple data report, this document elucidates the theoretical principles, details a robust experimental protocol, and presents a thorough predictive analysis of the ¹³C NMR spectrum. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral assignment based on the complex interplay of substituent electronic effects on the pyridine scaffold. Methodologies are presented as self-validating systems to ensure technical accuracy and reproducibility.

Introduction: The Significance of Structural Elucidation

This compound is a polysubstituted heteroaromatic compound. The precise arrangement of its bromine, chlorine, and nitrile substituents on the pyridine ring dictates its reactivity and suitability as a precursor in complex molecular syntheses. Unambiguous structural confirmation is therefore a critical prerequisite for its use in drug discovery and development pipelines.

¹³C NMR spectroscopy is an exceptionally powerful tool for this purpose, as it directly probes the carbon skeleton of a molecule.[1][2] Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift (δ) of that signal is highly sensitive to its local electronic environment.[3] This guide will detail the process of acquiring and interpreting the ¹³C NMR spectrum of this specific molecule, providing a predictive model for assigning each resonance.

Theoretical Framework: Predicting the ¹³C Spectrum

The ¹³C chemical shifts in a substituted pyridine ring are governed by a combination of factors, including the electronegativity of the ring nitrogen and the inductive and resonance (mesomeric) effects of each substituent.[4][5] While sophisticated computational methods exist, a predictive analysis can be effectively performed by considering the additive effects of the substituents on the baseline chemical shifts of the parent pyridine ring.[5][6]

The approximate chemical shifts for unsubstituted pyridine are: C2/C6 at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm.[7] The introduction of the -Br, -Cl, and -CN groups will modulate these values significantly.

  • Nitrile Group (-CN): The nitrile carbon itself is expected in the 110-125 ppm range. As an electron-withdrawing group, it strongly deshields the carbon to which it is attached (the ipso-carbon, C2) and influences the other ring positions.

  • Halogens (-Br, -Cl): Halogens exert a dual influence. Their high electronegativity causes inductive electron withdrawal, which deshields nearby carbons.[8][9] Conversely, their lone pairs can participate in resonance, which tends to shield the ortho and para positions. The overall effect on a specific carbon's chemical shift is a balance of these competing factors.[8][9]

  • Quaternary Carbons: The carbons bearing the substituents (C2, C3, and C5) are quaternary. In a standard proton-decoupled ¹³C NMR experiment, these signals are anticipated to be of significantly lower intensity than the protonated carbons (C4, C6). This is due to two factors: a longer spin-lattice relaxation time (T₁) and the absence of signal enhancement from the Nuclear Overhauser Effect (NOE), which benefits carbons with directly attached protons.[3][10][11][12]

Below is the molecular structure with the standard numbering for the pyridine ring, which will be used for all spectral assignments.

Caption: Molecular structure of this compound.

The logical interplay of these electronic effects allows for a reasoned prediction of the chemical shift for each carbon atom.

SubstituentEffects cluster_substituents Substituent Properties cluster_effects Electronic Effects cluster_carbons Affected Ring Carbons CN Nitrile (-CN) Inductive Inductive Withdrawal (Deshielding) CN->Inductive Br Bromine (-Br) Br->Inductive Resonance Resonance Donation (Shielding at o,p) Br->Resonance Cl Chlorine (-Cl) Cl->Inductive Cl->Resonance C2 C2 (ipso) Inductive->C2 -I effect C3 C3 (ipso) Inductive->C3 -I effect C4 C4 (meta/para) Inductive->C4 -I effect C5 C5 (ipso) Inductive->C5 -I effect C6 C6 (ortho) Inductive->C6 -I effect Resonance->C4 +M effect Resonance->C6 +M effect

Caption: Influence of substituent electronic effects on pyridine ring carbons.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

The following protocol describes a self-validating system for acquiring a standard, proton-decoupled ¹³C NMR spectrum. Adherence to these steps ensures high-resolution data suitable for unambiguous structural assignment.

Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.[13] A well-prepared sample should be a homogeneous solution, free of any particulate matter.[13]

  • Glassware: Ensure all glassware, including the NMR tube and any transfer pipettes, are meticulously clean and dry to prevent contamination.[14]

  • Analyte Weighing: Accurately weigh 15-25 mg of this compound.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its relative chemical inertness.[15]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[16] Agitate the vial gently to ensure complete dissolution.

  • Filtering: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[17]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[16]

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.

ParameterRecommended ValueRationale & Causality
Pulse Program zgpg30 or similarA standard 1D experiment with a 30° pulse angle and proton decoupling. This provides a good signal without saturating the sample, balancing signal intensity and experiment time.
Solvent CDCl₃The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability over the course of the experiment.[18]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Number of Scans (NS) 1024 or higher¹³C has a low natural abundance (~1.1%), requiring multiple scans to be signal-averaged to achieve an adequate signal-to-noise ratio.[1][2]
Relaxation Delay (D1) 2.0 secondsA delay between pulses to allow nuclei to return to equilibrium. While longer delays (5x T₁) are needed for true quantitative analysis, a 2s delay is a good compromise for routine characterization, especially for protonated carbons.[10][19]
Acquisition Time (AQ) ~1.0 - 1.5 secondsDetermines the digital resolution of the spectrum. A longer time yields better resolution.
Spectral Width (SW) ~240 ppm (e.g., -10 to 230 ppm)A wide spectral window is necessary to ensure all carbon signals, from potential impurities to the carbonyl/nitrile region, are captured.[11]
Decoupling Broadband Proton DecouplingIrradiating all proton frequencies collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each carbon and providing an NOE signal boost for protonated carbons.[1][20]

graph TD {
A[Start: Sample Preparation] --> B{Weigh 15-25 mg of Compound};
B --> C{Dissolve in 0.6-0.7 mL CDCl₃};
C --> D{Filter into NMR Tube};
D --> E[Data Acquisition];
subgraph " "
E --> F{Load Sample & Lock on CDCl₃};
F --> G{Set Up Experiment Parameters (zgpg30, NS=1024, D1=2s)};
G --> H{Acquire FID Data};
end
H --> I[Data Processing];
subgraph " "
I --> J{Fourier Transform};
J --> K{Phase Correction};
K --> L{Baseline Correction};
end
L --> M[Spectral Analysis];
subgraph " "
M --> N{Reference to CDCl₃ at 77.16 ppm};
N --> O{Peak Picking & Assignment};
end
O --> P[End: Final Spectrum];
style A fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style E fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style I fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style M fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style P fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Standard workflow for ¹³C NMR analysis.

Predictive Spectral Analysis and Assignment

Based on the theoretical principles outlined in Section 2 and data from analogous structures, the following chemical shifts are predicted for this compound. The spectrum will be referenced to the residual CDCl₃ triplet centered at δ 77.16 ppm.[21]

Carbon AtomPredicted δ (ppm)Multiplicity (Decoupled)Expected IntensityJustification
C-CN 115 - 118SingletLowTypical range for a nitrile carbon. Quaternary nature leads to low intensity.
C2 132 - 136SingletLowIpso-carbon to the -CN group. Deshielded by the nitrogen heteroatom and the nitrile group's inductive effect.
C3 120 - 124SingletLowIpso-carbon to Bromine. The "heavy atom effect" of bromine typically shields the attached carbon. This is balanced by the deshielding from the adjacent C2-CN system.
C4 140 - 144SingletHighThis carbon is para to the ring nitrogen and meta to all substituents. It is expected to be the most deshielded of the protonated carbons.
C5 148 - 152SingletLowIpso-carbon to Chlorine. Strongly deshielded by the adjacent ring nitrogen and the highly electronegative chlorine atom.
C6 152 - 156SingletHighThis carbon is ortho to the ring nitrogen, making it highly deshielded. It is also ortho to the C5-Cl and meta to the C3-Br and C2-CN groups.

Disclaimer: These are predictive values based on established substituent effects. Actual experimental values may vary slightly due to solvent effects and through-space interactions not accounted for in a simple additive model.[5][6]

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its definitive structural confirmation. By understanding the fundamental principles of substituent effects on the pyridine ring, a researcher can confidently predict and assign the chemical shift for each of the six unique carbon atoms. The low intensity of the four quaternary carbons (C-CN, C2, C3, C5) serves as a key diagnostic feature in the spectrum. The robust experimental protocol detailed herein provides a reliable pathway to generating high-quality, reproducible data, which is an essential requirement for advancing compounds through the research and development process.

References

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • UCL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8). Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2018). Are deuterated solvents necessary for 13C NMR? Retrieved from [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Adamowicz, E., & Sporzyński, A. (2002). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(9). Available at: [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • University of York. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Claramunt, R. M., et al. (2015). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature. Available at: [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarbonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Argyropoulos, D. S., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • W. W. Norton & Company. (n.d.). 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of Mississippi. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • MaChemGuy. (2015). Carbon13 NMR - Two worked examples. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloropyridine. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]

Sources

A Technical Guide to the Mass Spectrometry of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-bromo-5-chloropyridine-2-carbonitrile, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis.[1] The document outlines a validated Gas Chromatography-Mass Spectrometry (GC-MS) workflow utilizing Electron Ionization (EI) and delves into the interpretation of the resulting mass spectrum. Particular emphasis is placed on the compound's unique and highly characteristic molecular ion cluster, which arises from the natural isotopic abundances of bromine and chlorine. Furthermore, this guide proposes the principal fragmentation pathways, offering researchers a robust framework for the structural confirmation and purity assessment of this compound.

Introduction

This compound is a substituted pyridine derivative whose structural complexity and functional group arrangement make it a versatile building block in organic synthesis.[1] Accurate characterization of such molecules is paramount for ensuring the integrity of downstream applications in drug development and materials science. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a definitive analytical tool for confirming molecular identity and identifying potential impurities.

This guide is designed for researchers and analytical scientists, providing both a practical experimental framework and a detailed theoretical discussion of the compound's mass spectrometric properties under Electron Ionization (EI) conditions. By understanding the predictable patterns of ionization and fragmentation, analysts can confidently identify this molecule and distinguish it from structurally similar compounds.

Physicochemical Properties & Molecular Structure

The foundational step in any mass spectrometric analysis is understanding the analyte's basic chemical properties. These properties dictate the choice of instrumentation and experimental parameters.

Structure: The molecule consists of a central pyridine ring substituted at position 2 with a carbonitrile (-C≡N) group, at position 3 with a bromine atom, and at position 5 with a chlorine atom.

PropertyValueSource
Molecular Formula C₆H₂BrClN₂[1]
Average Molecular Weight 217.45 g/mol [1]
Monoisotopic Mass 215.9090 Da[1]
CAS Number 760207-83-8[2]

Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N) and is the value observed in high-resolution mass spectrometry.

Recommended Analytical Workflow: GC-MS Analysis

Given the anticipated volatility and thermal stability of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the recommended analytical approach. EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to reproducible fragmentation patterns that serve as a structural "fingerprint".[3][4]

GC-MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in volatile solvent (e.g., Dichloromethane) inject Inject into GC prep->inject column Separation on capillary column inject->column Helium carrier gas ionize Electron Ionization (70 eV) column->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze Accelerate ions detect Detector analyze->detect Separate by m/z spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Spectrum (Isotopes, Fragments) spectrum->interpret

A typical experimental workflow for the GC-MS analysis.
Experimental Protocol

This protocol provides a self-validating starting point for the analysis. Instrument-specific optimization is always recommended.

  • Scope: Qualitative analysis and structural confirmation of this compound.

  • Reagents and Materials:

    • This compound sample.

    • Dichloromethane (DCM) or Ethyl Acetate, GC or HPLC grade.

    • Helium (carrier gas), ultra-high purity.

    • Autosampler vials with septa.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Mass spectrometer with EI source and quadrupole analyzer.

    • Data system with a searchable mass spectral library (e.g., NIST).

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in DCM.

    • Perform a serial dilution to a working concentration of ~10 µg/mL.

    • Prepare a solvent blank (DCM only) to check for system contamination.

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Mode: Split (e.g., 20:1 ratio) to avoid detector saturation.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-300 m/z.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Interpretation of the Mass Spectrum

The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). Its interpretation provides definitive structural evidence.

The Molecular Ion (M⁺) Cluster: A Unique Signature

The most diagnostic feature in the mass spectrum of this compound is the molecular ion region. Due to the presence of two halogens, each with significant heavy isotopes, the molecular ion appears not as a single peak, but as a characteristic cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺.

The relative abundances of these peaks are dictated by the natural isotopic distributions of chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%, a 3:1 ratio) and bromine (⁷⁹Br: ~50%, ⁸¹Br: ~50%, a 1:1 ratio).[5][6][7][8]

The expected pattern for a compound containing one bromine and one chlorine atom can be calculated:

  • M⁺ (C₆H₂⁷⁹Br³⁵ClN₂): Contains the lightest isotopes. Relative probability = 0.50 (for ⁷⁹Br) × 0.75 (for ³⁵Cl) = 0.375

  • (M+2)⁺: Can contain either (⁸¹Br + ³⁵Cl) or (⁷⁹Br + ³⁷Cl).

    • (⁸¹Br³⁵Cl) probability = 0.50 × 0.75 = 0.375

    • (⁷⁹Br³⁷Cl) probability = 0.50 × 0.25 = 0.125

    • Total relative probability = 0.375 + 0.125 = 0.500

  • (M+4)⁺ (C₆H₂⁸¹Br³⁷ClN₂): Contains the heaviest isotopes. Relative probability = 0.50 (for ⁸¹Br) × 0.25 (for ³⁷Cl) = 0.125

Normalizing these probabilities gives an expected intensity ratio of 3 : 4 : 1 for the M⁺, (M+2)⁺, and (M+4)⁺ peaks, respectively. This pattern is a definitive indicator for the presence of one bromine and one chlorine atom in the molecule or fragment.

IonIsotopic CompositionCalculated m/z (Da)Expected Relative Abundance
M⁺ ¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁴N₂215.90903 (75%)
(M+2)⁺ ¹²C₆¹H₂⁸¹Br³⁵Cl¹⁴N₂ / ¹²C₆¹H₂⁷⁹Br³⁷Cl¹⁴N₂217.9070 / 217.90614 (100%)
(M+4)⁺ ¹²C₆¹H₂⁸¹Br³⁷Cl¹⁴N₂219.90411 (25%)
Principal Fragmentation Pathways

Under 70 eV EI conditions, the energetically unstable molecular ion will fragment into smaller, more stable ions.[9] The resulting pattern is crucial for confirming the arrangement of atoms. The following pathways are proposed based on established fragmentation principles for halogenated aromatic and nitrile compounds.[10][11]

Fragmentation_Pathways cluster_pathways M [C₆H₂BrClN₂]⁺˙ m/z 216, 218, 220 (Molecular Ion Cluster) F_Br [C₆H₂ClN₂]⁺ m/z 137, 139 (Loss of Br) M->F_Br - Br• F_Cl [C₆H₂BrN₂]⁺ m/z 181, 183 (Loss of Cl) M->F_Cl - Cl• F_CN [C₅H₂BrCl]⁺˙ m/z 190, 192, 194 (Loss of CN) M->F_CN - •CN F_Br_CN [C₅H₂Cl]⁺ m/z 111, 113 (Loss of Br, then CN) F_Br->F_Br_CN - •CN

Proposed EI fragmentation pathways for the analyte.
  • Pathway A: Loss of a Halogen Radical: The cleavage of a carbon-halogen bond is a common initial fragmentation step. The C-Br bond is weaker than the C-Cl bond, so the loss of a bromine radical (•Br) is generally more favorable.

    • Loss of •Br: Results in an ion cluster at m/z 137/139 . The 3:1 isotopic pattern for chlorine will be preserved in this fragment. This is often a prominent peak.

    • Loss of •Cl: Results in an ion cluster at m/z 181/183 . The 1:1 isotopic pattern for bromine will be preserved.

  • Pathway B: Loss of the Cyano Radical: Expulsion of the nitrile group as a radical (•CN) is another primary fragmentation.

    • Loss of •CN: This would produce a di-halogenated pyridine radical cation at m/z 190/192/194 . This fragment would retain the characteristic 3:4:1 isotopic signature of the parent molecule.

  • Pathway C: Sequential Losses: Fragments formed in the initial steps can undergo further fragmentation.

    • [M - Br - CN]⁺: The ion at m/z 137/139 (from loss of Br) can subsequently lose a cyano radical to yield a chlorophenyl cation at m/z 111/113 , which will show the 3:1 chlorine isotopic signature.

Data Summary & Validation

The table below summarizes the key ions that are crucial for the identification of this compound. The presence and correct isotopic ratios of these ions provide a high degree of confidence in the structural assignment.

m/z (lowest mass isotope)IdentityKey Diagnostic Feature
216 [M]⁺ Part of the M, M+2, M+4 cluster with a 3:4:1 ratio . Confirms elemental formula.
181 [M - Cl]⁺1:1 isotopic pattern, confirming the presence of Bromine.
137 [M - Br]⁺3:1 isotopic pattern, confirming the presence of Chlorine. Often the base peak.
111 [M - Br - CN]⁺3:1 isotopic pattern, confirming a fragment containing only Chlorine.

For ultimate validation, the acquired experimental spectrum should be compared against a certified reference standard analyzed under identical conditions or matched against a commercial spectral library (e.g., NIST, Wiley).

Conclusion

The mass spectrometric analysis of this compound via GC-EI-MS provides a wealth of structural information, enabling its unambiguous identification. The definitive feature is the molecular ion cluster at m/z 216, 218, and 220, with a characteristic 3:4:1 intensity ratio that confirms the presence of one bromine and one chlorine atom. This signature, combined with predictable fragmentation pathways such as the loss of bromine and chlorine radicals, provides a robust and reliable method for the characterization of this important chemical intermediate. The protocols and interpretive guidance presented herein offer a comprehensive framework for scientists engaged in quality control, synthetic chemistry, and drug development.

References

  • Butman, M. F., Gerasimov, A. A., & Kudin, L. S. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093–3098.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps.
  • Eggenkamp, H. (2014). The Geochemistry of Stable Chlorine and Bromine Isotopes. Springer.
  • ResearchGate. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines.
  • TMP Chem. (2018). Isotopic Abundance in Mass Spectrometry. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • Guidechem. (n.d.). 5-bromo-3-chloropyridine-2-carbonitrile 945557-04-0 wiki.
  • Chemistry LibreTexts. (2022). Isotope Abundance.
  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak.
  • ChemicalBook. (2025). This compound | 760207-83-8.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2020).
  • Chemguide. (n.d.).
  • Emory University. (n.d.).
  • Chemistry LibreTexts. (2021).

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reactivity profile of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Bromo-5-chloropyridine-2-carbonitrile: A Versatile Scaffold for Chemical Synthesis

Executive Summary

This compound is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its strategic arrangement of a bromine atom, a chlorine atom, and a nitrile group on an electron-deficient pyridine ring provides a rich platform for selective chemical modifications. This guide offers a comprehensive analysis of its reactivity, focusing on the principles of chemoselectivity that allow for programmed, site-specific functionalization. We will explore its utility in palladium-catalyzed cross-coupling reactions, the nuances of nucleophilic aromatic substitution, and the synthetic transformations of the nitrile moiety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile scaffold.

Molecular Architecture and Electronic Profile

Physicochemical Properties

The utility of any chemical building block begins with a fundamental understanding of its physical and chemical properties. These parameters govern its handling, solubility, and behavior in reaction media.

PropertyValueReference
CAS Number 760207-83-8[1]
Molecular Formula C₆H₂BrClN₂[2]
Molecular Weight 217.45 g/mol [2]
Appearance Off-white to yellow solid
Melting Point 89-91 °C[3]
LogP ~2.1 (Predicted)
Polar Surface Area 36.7 Ų[3]
The Electronic Landscape: A Key to Reactivity

The reactivity of this compound is dictated by the interplay of its substituents on the pyridine core.

  • Pyridine Ring: As a heteroaromatic system, the nitrogen atom is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This inherent property makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen (C2, C4, C6).

  • Nitrile Group (-CN): Positioned at C2, this strongly electron-withdrawing group further depletes the electron density of the ring, enhancing its electrophilicity.

  • Halogen Atoms (-Br, -Cl): Both halogens are inductively electron-withdrawing but can act as weak π-donors. Their most significant role in the context of this molecule is as excellent leaving groups in transition metal-catalyzed cross-coupling reactions. The C-Br bond is longer and weaker than the C-Cl bond, a critical difference that forms the basis for chemoselective functionalization.

This electronic arrangement creates a molecule primed for a variety of transformations, with each functional group offering a distinct handle for synthetic manipulation.

G Electronic Influences on the Pyridine Core cluster_0 Core Structure cluster_1 Substituent Effects cluster_2 Resulting Reactivity Core Pyridine Ring Reactivity Electron-Deficient Ring (Electrophilic) Core->Reactivity Governs Overall Profile Nitrile C2-Nitrile (-CN) (Strong -I, -M) Nitrile->Core Activates Ring to Nucleophiles Bromo C3-Bromo (-Br) (Inductive -I) Bromo->Core Primary Site for Cross-Coupling Chloro C5-Chloro (-Cl) (Inductive -I) Chloro->Core Secondary Site for Cross-Coupling

Caption: Logical relationship of substituents to the core's reactivity.

Chemoselective Cross-Coupling: The Art of Site-Specific Functionalization

The primary utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This selectivity is rooted in the differential reactivity of the C-Br and C-Cl bonds in the oxidative addition step of the palladium catalytic cycle.[4] The C-Br bond, being weaker, reacts preferentially under milder conditions, allowing for the selective introduction of a substituent at the C3 position while leaving the C5-Cl position intact for subsequent modification.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or its ester.[4][5] For this compound, this reaction can be tuned to occur exclusively at the C3 position.

Expert Insight: The choice of catalyst, ligand, and base is critical. Bulky, electron-rich phosphine ligands on the palladium catalyst accelerate the rate-determining oxidative addition and the final reductive elimination step.[5] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to facilitate transmetalation.[6]

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C3-Position

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable ligand like SPhos or XPhos (2-4 mol%).

  • Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v). The mixture should be further degassed by bubbling argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-chloropyridine-2-carbonitrile derivative.

Sonogashira Coupling (C-C Alkynyl Bond Formation)

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[7] The higher reactivity of the C-Br bond again allows for selective alkynylation at the C3 position.

Expert Insight: The copper co-catalyst (e.g., CuI) is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[8] The reaction is typically run in the presence of an amine base (e.g., triethylamine or diisopropylamine), which acts as both the base and, often, the solvent.

Protocol 2.2: Selective Sonogashira Coupling at the C3-Position

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of THF and triethylamine (2:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and the copper co-catalyst, CuI (2.5 mol%).[9]

  • Degassing: Degas the solution thoroughly with a stream of argon for 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to obtain the 3-alkynyl-5-chloropyridine-2-carbonitrile product.[9]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[10][11] This reaction provides a direct route to 3-amino-5-chloropyridine-2-carbonitrile derivatives.

Expert Insight: The success of this reaction is highly dependent on the choice of ligand and base.[10] Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are often required to facilitate the reductive elimination step, which forms the C-N bond.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) is necessary to deprotonate the amine coupling partner.[12]

G Chemoselective Cross-Coupling Pathways cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start 3-Bromo-5-chloro- pyridine-2-carbonitrile Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagents Selective at C3-Br Sono_Reagents R-C≡C-H Pd/Cu Catalyst, Base Start->Sono_Reagents Selective at C3-Br BW_Reagents R₂NH Pd Catalyst, Base Start->BW_Reagents Selective at C3-Br Suzuki_Product 3-Aryl-5-chloro- pyridine-2-carbonitrile Suzuki_Reagents->Suzuki_Product C-C Bond Sono_Product 3-Alkynyl-5-chloro- pyridine-2-carbonitrile Sono_Reagents->Sono_Product C-C Bond BW_Product 3-Amino-5-chloro- pyridine-2-carbonitrile BW_Reagents->BW_Product C-N Bond G SNAr Mechanism at C5-Cl (Conceptual) Reactants 5-Chloropyridine Derivative + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer 1. Nucleophilic Attack (Addition - Rate Limiting) Product 5-Substituted Product + Cl⁻ Meisenheimer->Product 2. Loss of Leaving Group (Elimination - Aromatization)

Caption: Conceptual workflow for the SNAr reaction mechanism.

Applications in Drug Discovery and Advanced Materials

The synthetic handles on this compound make it an invaluable precursor for complex molecular architectures. Pyridine derivatives are ubiquitous in pharmaceuticals, and this building block allows for the systematic exploration of chemical space around a core scaffold. [13][14]For example, the sequential functionalization at C3 and C5 can be used to generate libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases, GPCRs, or other protein classes.

Conclusion

This compound is a testament to the power of strategic molecular design. The orthogonal reactivity of its three functional groups—the highly reactive bromine, the less reactive chlorine, and the transformable nitrile—provides a predictable and controllable platform for complex synthesis. By understanding the electronic principles that govern its behavior and carefully selecting reaction conditions, chemists can unlock its full potential to construct novel molecules for a wide range of applications, from life-saving medicines to next-generation materials.

References

  • ResearchGate. Methods for installing a nitrile group on a pyridine ring. Available from: [Link]

  • Chemistry LibreTexts. Chemistry of Nitriles. Available from: [Link]

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  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

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  • RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

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  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. Available from: [Link]

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  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available from: [Link]

  • NIH National Library of Medicine. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available from: [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available from: [Link]

  • NIH National Library of Medicine. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

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  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available from: [Link]

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The Strategic Derivatization of 3-Bromo-5-chloropyridine-2-carbonitrile: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved drugs and clinical candidates. Among these, 3-Bromo-5-chloropyridine-2-carbonitrile stands out as a versatile and highly strategic starting material. Its unique arrangement of reactive sites—a selectively addressable bromine atom, a less reactive chlorine atom, and a modifiable nitrile group—offers a powerful platform for the generation of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthetic pathways to unlock the potential of this scaffold, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

The Chemical Landscape of this compound

The intrinsic reactivity of this compound is dictated by the electronic properties of its substituents and their positions on the pyridine ring. The electron-withdrawing nature of the nitrile and chloro groups renders the pyridine ring electron-deficient, thereby activating it towards certain transformations.

Key Reactive Sites and Their Hierarchy:
  • C3-Bromine: The carbon-bromine bond is the most labile site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond. This selective reactivity is the cornerstone of many synthetic strategies.

  • C5-Chlorine: The carbon-chlorine bond is more stable and less susceptible to oxidative addition in palladium catalysis under standard conditions. This allows for its retention during the initial derivatization at the C3 position, preserving it as a handle for subsequent modifications. It can, however, be targeted under more forcing conditions or by nucleophilic aromatic substitution.

  • C2-Nitrile: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions to form various heterocyclic systems. Its strong electron-withdrawing character also influences the reactivity of the pyridine ring.

This hierarchy of reactivity allows for a programmed and sequential approach to the synthesis of complex derivatives, a crucial aspect in the efficient construction of drug candidates.

Palladium-Catalyzed Cross-Coupling: Precision Engineering of Molecular Complexity

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity at the C3 position.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust method for introducing aryl, heteroaryl, and vinyl substituents. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)10012>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1101692
3Pyridine-3-boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF901888

Experimental Protocol: Synthesis of 5-Chloro-3-phenylpyridine-2-carbonitrile

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Starting Material, Boronic Acid, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst In Schlenk Flask solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction Upon Completion purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of substituted anilines and other nitrogen-containing heterocycles.[1] The choice of ligand is crucial for accommodating a variety of amine coupling partners.

Experimental Protocol: Synthesis of 3-Amino-5-chloropyridine-2-carbonitrile

  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 1.0 equiv), a suitable ammonia surrogate such as benzophenone imine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) in a vial.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 110 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature. The subsequent step involves acidic hydrolysis of the intermediate imine to yield the primary amine.

  • Purification: The final product is purified by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable functionalities for further transformations in drug discovery, such as click chemistry or the synthesis of more complex heterocyclic systems.

Experimental Protocol: Synthesis of 5-Chloro-3-(phenylethynyl)pyridine-2-carbonitrile

  • Reaction Setup: To a degassed solution of this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.5 mmol, 1.5 equiv) in triethylamine (10 mL), add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.06 mmol, 6 mol%).

  • Reaction: Stir the mixture at room temperature under an argon atmosphere for 12 hours.

  • Work-up: Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to yield the desired product.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) offers a complementary and often more economical route for introducing heteroatom nucleophiles. The electron-deficient nature of the pyridine ring in the starting material facilitates SNAr reactions. The selectivity between the C3-Br and C5-Cl positions depends on the reaction conditions and the nature of the nucleophile. Generally, the C3 position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrile group and the nitrogen atom of the pyridine ring.

Experimental Protocol: Synthesis of 3-Azido-5-chloropyridine-2-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in dimethylformamide (5 mL).

  • Nucleophile Addition: Add sodium azide (1.5 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours.

  • Work-up: Cool the reaction to room temperature and pour into ice-water.

  • Purification: Collect the precipitate by filtration, wash with water, and dry to obtain the product.

Transformations of the 2-Cyano Group: Expanding the Chemical Space

The nitrile group at the C2 position is a versatile handle for further derivatization, allowing for the introduction of a variety of functional groups that are important for modulating the physicochemical and pharmacological properties of the final compounds.

Hydrolysis to Carboxylic Acid

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in amide bond formation, a key reaction in drug synthesis.

Experimental Protocol: Synthesis of 3-Bromo-5-chloropyridine-2-carboxylic acid

  • Reaction Setup: Suspend this compound (1.0 mmol, 1.0 equiv) in a mixture of concentrated sulfuric acid (5 mL) and water (5 mL).

  • Reaction: Heat the mixture at reflux for 8 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Purification: Adjust the pH to 3-4 with a concentrated sodium hydroxide solution. Collect the precipitate by filtration, wash with cold water, and dry.

Reduction to Aminomethyl Group

Reduction of the nitrile group provides a primary amine, which can serve as a key building block for further elaboration.

Experimental Protocol: Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanamine

  • Reaction Setup: In a high-pressure reactor, dissolve this compound (1.0 mmol, 1.0 equiv) in methanol saturated with ammonia.

  • Catalyst Addition: Add Raney Nickel (approximately 10% by weight).

  • Reaction: Hydrogenate the mixture at 50 psi of H₂ at room temperature for 24 hours.

  • Work-up: Carefully filter the catalyst and concentrate the filtrate.

  • Purification: The crude product can be purified by crystallization or chromatography.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores in medicinal chemistry.

Experimental Protocol: Synthesis of 5-(3-Bromo-5-chloropyridin-2-yl)-1H-tetrazole

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in dimethylformamide (10 mL), add sodium azide (1.5 mmol, 1.5 equiv) and ammonium chloride (1.5 mmol, 1.5 equiv).

  • Reaction: Heat the mixture to 120 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into acidified water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-bromo-5-chloropyridine-2-substituted scaffold is of significant interest in the development of kinase inhibitors. For example, 2-iodo-3-bromo-5-chloropyridine, a close derivative, is a key intermediate in the synthesis of Polo-like kinase (PLK) inhibitors, which are being investigated for the treatment of various cancers.[2] The derivatization strategies outlined in this guide provide access to a wide range of compounds that can be screened for their kinase inhibitory activity and other therapeutic applications.

Conclusion: A Roadmap for Innovation

This compound is a powerful and versatile building block for the synthesis of novel and complex molecules for drug discovery. By understanding the hierarchy of its reactive sites and applying the appropriate synthetic methodologies, researchers can efficiently generate diverse libraries of compounds. This guide has provided a comprehensive overview of the key synthetic transformations, complete with detailed protocols and mechanistic insights, to empower scientists in their quest for the next generation of therapeutics. The strategic and selective derivatization of this scaffold will undoubtedly continue to be a fruitful area of research, leading to the discovery of new and improved medicines.

References

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Google Patents. (n.d.). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
  • DSpace@MIT. (n.d.). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

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The Synthetic Versatility of 3-Bromo-5-chloro-2-pyridinecarbonitrile: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine core remains a privileged structure due to its prevalence in a vast array of biologically active compounds and functional materials. This guide provides an in-depth exploration of the synthetic potential of a highly versatile building block: 3-bromo-5-chloro-2-pyridinecarbonitrile . We will delve into its reactivity, regioselectivity, and application in key transformations that are fundamental to the synthesis of complex molecular architectures, particularly in the realm of drug discovery.

Core Characteristics of 3-Bromo-5-chloro-2-pyridinecarbonitrile

Before exploring its synthetic utility, it is essential to understand the intrinsic properties of 3-bromo-5-chloro-2-pyridinecarbonitrile.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 760207-83-8[1]
Molecular Formula C₆H₂BrClN₂[1]
Molecular Weight 217.45 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 49.0 to 53.0 °C[2]
Boiling Point 297.491 °C at 760 mmHg[3]
Density 1.854 g/cm³[3]
Solubility Soluble in chloroform and other common organic solvents.[2]

The strategic placement of three distinct functional groups—a cyano group, a bromine atom, and a chlorine atom—on the pyridine ring endows this molecule with a rich and tunable reactivity profile. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring activates the halide-bearing carbons towards nucleophilic attack and oxidative addition in metal-catalyzed cross-coupling reactions.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

A key consideration when working with dihalogenated substrates is the regioselectivity of the reaction. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[4] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond at the 3-position over the C-Cl bond at the 5-position under carefully controlled conditions.

The oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step in many cross-coupling reactions.[5] The weaker C-Br bond (compared to the C-Cl bond) leads to a lower activation energy for oxidative addition at the 3-position, thus favoring reactions at this site. This principle is fundamental to the synthetic strategies outlined in the following sections.

G 3-Bromo-5-chloro-2-pyridinecarbonitrile 3-Bromo-5-chloro-2-pyridinecarbonitrile Pd(0) Catalyst Pd(0) Catalyst 3-Bromo-5-chloro-2-pyridinecarbonitrile->Pd(0) Catalyst Oxidative Addition Selective C-Br Activation Selective C-Br Activation Pd(0) Catalyst->Selective C-Br Activation Lower Bond Dissociation Energy Intermediate A Intermediate A Selective C-Br Activation->Intermediate A Coupling Partner Coupling Partner Intermediate A->Coupling Partner Transmetalation/Nucleophilic Attack Product (Functionalized at C3) Product (Functionalized at C3) Coupling Partner->Product (Functionalized at C3) Reductive Elimination Further Functionalization at C5-Cl Further Functionalization at C5-Cl Product (Functionalized at C3)->Further Functionalization at C5-Cl

Regioselective Cross-Coupling Strategy

Key Synthetic Transformations

This section provides detailed protocols and mechanistic insights for the most impactful synthetic transformations utilizing 3-bromo-5-chloro-2-pyridinecarbonitrile.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or their derivatives.[6] For 3-bromo-5-chloro-2-pyridinecarbonitrile, this reaction provides a powerful tool for introducing aryl and heteroaryl substituents, which are common motifs in kinase inhibitors.[4][7]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-chloro-2-pyridinecarbonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.), to the flask.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), to the flask.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloro-2-pyridinecarbonitrile.

Causality in Experimental Choices:

  • Base: The base is crucial for the transmetalation step, activating the boronic acid.[6] The choice of a carbonate base is common for its moderate strength and good solubility in the aqueous phase of the solvent system.

  • Solvent System: A mixture of an organic solvent like dioxane with water is often used to dissolve both the organic substrate and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

G cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br 3-aryl-5-chloro-2-pyridinecarbonitrile 3-aryl-5-chloro-2-pyridinecarbonitrile C Transmetalation Complex B->C Ar'-B(OH)₂ / Base D Reductive Elimination Complex C->D D->A Ar-Ar' 3-bromo-5-chloro-2-pyridinecarbonitrile 3-bromo-5-chloro-2-pyridinecarbonitrile 3-bromo-5-chloro-2-pyridinecarbonitrile->A Arylboronic Acid Arylboronic Acid Arylboronic Acid->B

Suzuki-Miyaura Coupling Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable handles for further transformations or as integral parts of a final target molecule.[8] This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper.[8]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 3-bromo-5-chloro-2-pyridinecarbonitrile (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as anhydrous THF or 1,4-dioxane.

  • Base Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and the copper co-catalyst, CuI (0.05 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Causality in Experimental Choices:

  • Copper(I) Co-catalyst: The role of CuI is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling.[8]

  • Amine Base: The amine base serves to neutralize the HX by-product and also acts as a solvent in some cases. It is crucial to use a degassed amine to avoid side reactions.

  • Mild Conditions: Sonogashira couplings can often be performed under milder conditions than Suzuki couplings, which is advantageous for sensitive substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[9][10] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).

  • Reagent Addition: Add 3-bromo-5-chloro-2-pyridinecarbonitrile (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Causality in Experimental Choices:

  • Bulky Phosphine Ligands: The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands.[11] These ligands promote the reductive elimination step and stabilize the active Pd(0) species.

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[12]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, making the maintenance of an inert atmosphere throughout the reaction crucial for achieving high yields.[13]

G cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br 3-amino-5-chloro-2-pyridinecarbonitrile 3-amino-5-chloro-2-pyridinecarbonitrile C Amine Coordination B->C R₂NH D Deprotonation C->D Base E Reductive Elimination Complex D->E E->A Ar-NR₂ 3-bromo-5-chloro-2-pyridinecarbonitrile 3-bromo-5-chloro-2-pyridinecarbonitrile 3-bromo-5-chloro-2-pyridinecarbonitrile->A Amine Amine Amine->C

Buchwald-Hartwig Amination Catalytic Cycle
Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing 3-bromo-5-chloro-2-pyridinecarbonitrile. The electron-deficient nature of the pyridine ring, further enhanced by the cyano group, makes the ring susceptible to attack by strong nucleophiles.[14][15]

The relative reactivity of the C-Br and C-Cl bonds in SNAr reactions is less predictable than in cross-coupling and depends on the specific nucleophile and reaction conditions. Generally, the more electronegative halogen (chlorine) can be a better leaving group in some SNAr reactions due to its ability to better stabilize the negative charge in the Meisenheimer intermediate. However, the C-Br bond is weaker and may be more susceptible to cleavage. Careful optimization of reaction conditions is therefore essential to achieve regioselectivity.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

  • Reaction Setup: To a solution of 3-bromo-5-chloro-2-pyridinecarbonitrile (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF or DMF), add a solution of the desired sodium or potassium alkoxide (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The derivatives of 3-bromo-5-chloro-2-pyridinecarbonitrile are valuable intermediates in the synthesis of kinase inhibitors.[4][7][16] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The substituted pyridine scaffold can serve as a core structure that mimics the hinge-binding region of ATP in the kinase active site.

For example, the 3-aryl or 3-heteroaryl derivatives synthesized via Suzuki-Miyaura coupling can be further elaborated at the 5-chloro position or the 2-cyano group to generate a library of potential kinase inhibitors. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing additional points for diversification.

Safety and Handling

3-Bromo-5-chloro-2-pyridinecarbonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[3]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety glasses.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth with water (only if the person is conscious) and seek medical attention.[3]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

3-Bromo-5-chloro-2-pyridinecarbonitrile is a versatile and valuable building block for organic synthesis. Its differential halide reactivity allows for selective functionalization through a variety of modern synthetic methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. The ability to introduce a wide range of substituents at specific positions on the pyridine ring makes this compound a powerful tool for the construction of complex molecules, particularly in the development of novel kinase inhibitors and other pharmaceutical agents. A thorough understanding of its reactivity and the careful selection of reaction conditions are key to unlocking its full synthetic potential.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. European Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). [Video]. YouTube.
  • ChemTreat. (2015).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Fisher Scientific. (2024).
  • Ros, A., et al. (2019).
  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chen, et al. (2024).
  • Journal of Organic Chemistry. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. American Chemical Society.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis.
  • Ryan, J., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Chemistry LibreTexts. (2022). 16.
  • Jubilant Ingrevia. (n.d.).
  • Chemistry LibreTexts. (2025). 3.
  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (2025). Regiocontrolled Suzuki—Miyaura Couplings of 3,5‐Dibromo‐2‐pyrone.
  • MDPI. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules.
  • YouTube. (2019).
  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.

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Methodological & Application

Synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile: An In-Depth Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthetic strategy is a multi-step process commencing with the regioselective chlorination of 2-aminopyridine, followed by a directed bromination, and culminating in a Sandmeyer reaction to introduce the nitrile functionality. This document offers an in-depth exploration of the chemical principles underpinning each synthetic transformation, detailed step-by-step protocols, and critical analysis of reaction parameters to ensure reproducibility and high yield. The content is tailored for researchers, scientists, and professionals in drug development, providing them with the necessary technical insights for the successful laboratory-scale synthesis of this important heterocyclic compound.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in a variety of chemical transformations make them privileged scaffolds in the design of biologically active molecules. This compound, in particular, serves as a versatile intermediate, offering multiple points for further chemical modification through cross-coupling reactions and other functional group manipulations.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available 2-aminopyridine. The synthetic pathway is designed to control the regiochemistry of the halogenation steps, a critical aspect when working with substituted pyridines.

Synthesis_Workflow Start 2-Aminopyridine Step1 Step 1: Chlorination Start->Step1 Cl2, HCl Intermediate1 2-Amino-5-chloropyridine Step1->Intermediate1 Step2 Step 2: Bromination Intermediate1->Step2 NBS, Acetonitrile Intermediate2 2-Amino-3-bromo-5-chloropyridine Step2->Intermediate2 Step3 Step 3: Sandmeyer Cyanation Intermediate2->Step3 1. NaNO2, H2SO4 2. CuCN, KCN End This compound Step3->End

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-5-chloropyridine

The initial step involves the selective monochlorination of 2-aminopyridine at the 5-position. Direct chlorination of 2-aminopyridine can lead to a mixture of products, including the undesired 2-amino-3,5-dichloropyridine. To achieve high regioselectivity, the reaction is conducted in a strongly acidic medium.

Mechanism Insight: The Role of the Acidic Medium

In a strongly acidic environment, the nitrogen atom of the pyridine ring is protonated. This protonation deactivates the ring towards electrophilic attack. However, the amino group at the 2-position is a strong activating group and directs electrophilic substitution to the ortho and para positions. The para-position (C5) is sterically more accessible and electronically favored, leading to the selective formation of 2-amino-5-chloropyridine.

Experimental Protocol: Chlorination of 2-Aminopyridine
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.1118.8 g0.20
Glacial Acetic Acid60.05100 mL-
Hydrogen Chloride (gas)36.4610.5 g0.29
Chlorine (liquid)70.9011.5 mL (17.7 g)0.25
Ice-As needed-
50% Sodium Hydroxide (aq)40.00As needed-

Procedure:

  • In a flask equipped with a stirrer, gas inlet, and a condenser, dissolve 18.8 g (0.20 mol) of 2-aminopyridine in 100 mL of glacial acetic acid.

  • Bubble hydrogen chloride gas into the solution until 10.5 g has been added.

  • Cool the reaction mixture in an ice bath to maintain a temperature between 10°C and 12°C.

  • Carefully add 11.5 mL (17.7 g, 0.25 mol) of liquid chlorine to the reaction mixture over a period of 45 minutes, ensuring the temperature is maintained.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Remove the condenser and carefully vent any excess chlorine in a fume hood.

  • Pour the reaction mixture over ice and neutralize with 50% aqueous sodium hydroxide until the pH is greater than 7.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chloropyridine.[1]

Part 2: Synthesis of 2-Amino-3-bromo-5-chloropyridine

The second step is the regioselective bromination of 2-amino-5-chloropyridine at the 3-position. The amino group at the 2-position is a powerful ortho-, para-director. With the 5-position already occupied by a chlorine atom, the ortho-position (C3) is the most activated site for electrophilic bromination.

Mechanism Insight: Electrophilic Aromatic Substitution

The bromination of 2-amino-5-chloropyridine proceeds via a classic electrophilic aromatic substitution mechanism. The brominating agent, N-bromosuccinimide (NBS), in the presence of an acid catalyst, generates an electrophilic bromine species that attacks the electron-rich pyridine ring at the C3 position. The resulting arenium ion intermediate is stabilized by resonance, and subsequent deprotonation restores the aromaticity of the ring, yielding the desired product.

Experimental Protocol: Bromination of 2-Amino-5-chloropyridine
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-5-chloropyridine128.5612.8 g0.10
Acetonitrile41.05200 mL-
N-Bromosuccinimide (NBS)177.9817.8 g0.10

Procedure:

  • In a round-bottom flask, dissolve 12.8 g (0.10 mol) of 2-amino-5-chloropyridine in 200 mL of acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add 17.8 g (0.10 mol) of N-bromosuccinimide (NBS) in portions, maintaining the temperature below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-amino-3-bromo-5-chloropyridine.

Part 3: Synthesis of this compound via Sandmeyer Reaction

The final step is the conversion of the amino group of 2-amino-3-bromo-5-chloropyridine to a nitrile group using the Sandmeyer reaction. This reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3][4]

Mechanism Insight: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a free radical mechanism.[2] The first step is the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the presence of a copper(I) salt, such as copper(I) cyanide, a single electron transfer from the copper(I) to the diazonium salt occurs, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a cyanide ligand from the copper(II) species to form the final product and regenerate the copper(I) catalyst.[4]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Cyanation Ar-NH2 2-Amino-3-bromo- 5-chloropyridine Diazonium Ar-N2+ Ar-NH2->Diazonium NaNO2, H2SO4 Electron_Transfer Single Electron Transfer Cu(I)CN Cu(I)CN Cu(I)CN->Electron_Transfer Aryl_Radical Ar• + N2 Electron_Transfer->Aryl_Radical Cu(II)CN2 Cu(II)(CN)2 Electron_Transfer->Cu(II)CN2 Ligand_Transfer Ligand Transfer Aryl_Radical->Ligand_Transfer Ligand_Transfer->Cu(I)CN Regenerates Catalyst Ar-CN 3-Bromo-5-chloro- pyridine-2-carbonitrile Ligand_Transfer->Ar-CN Cu(II)CN2->Ligand_Transfer

Figure 2: Mechanism of the Sandmeyer Cyanation.

Experimental Protocol: Sandmeyer Cyanation
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-3-bromo-5-chloropyridine208.4510.4 g0.05
Concentrated Sulfuric Acid98.0820 mL-
Sodium Nitrite69.003.8 g0.055
Copper(I) Cyanide89.565.4 g0.06
Potassium Cyanide65.123.9 g0.06
Toluene92.1450 mL-
Ice-As needed-
Sodium Bicarbonate (sat. aq)84.01As needed-

Procedure:

Caution: This reaction involves the use of highly toxic cyanides. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Diazotization:

    • In a three-necked flask, carefully add 10.4 g (0.05 mol) of 2-amino-3-bromo-5-chloropyridine to 20 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

    • In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 10 mL of water.

    • Slowly add the sodium nitrite solution to the flask, maintaining the temperature between 0°C and 5°C.

    • Stir the mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of 5.4 g (0.06 mol) of copper(I) cyanide and 3.9 g (0.06 mol) of potassium cyanide in 20 mL of water.

    • Add 50 mL of toluene to this solution and heat the mixture to 60°C.

    • Slowly add the previously prepared diazonium salt solution to the hot copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue heating and stirring the mixture for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound as a solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the products.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.

  • Chlorine: Chlorine gas is highly toxic and corrosive. Handle with extreme caution in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care.

  • Cyanides: Copper(I) cyanide and potassium cyanide are highly toxic. Avoid inhalation, ingestion, and skin contact. A cyanide antidote kit should be readily available in the laboratory.

  • Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are corrosive. Handle with care.

Conclusion

This application note provides a robust and detailed guide for the synthesis of this compound. By understanding the underlying chemical principles and carefully following the outlined protocols, researchers can reliably produce this valuable synthetic intermediate for their research and development endeavors. The provided mechanistic insights and detailed experimental procedures are intended to empower scientists to confidently execute this synthesis and adapt it for their specific needs.

References

  • Process for preparing 2-amino-5-chloropyridine.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc.
  • The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide. Benchchem.
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer reactions. Part 6.

Sources

Application Notes and Protocols for the Synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and pharmaceutical development. The synthesis is centered around a robust Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a variety of functional groups. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and offers insights into process optimization and validation. The intended audience includes researchers, chemists, and drug development professionals engaged in organic synthesis and the creation of novel molecular entities.

Introduction and Significance

This compound is a versatile substituted pyridine derivative. Its unique arrangement of halo- and cyano- functional groups makes it a highly valuable intermediate for introducing the pyridyl moiety into more complex molecules. Halogenated pyridines are prevalent scaffolds in numerous biologically active compounds, and the nitrile group serves as a flexible handle for further chemical transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The precursor for this synthesis, 2-Amino-3-bromo-5-chloropyridine, is a crucial intermediate itself, often used in the development of anti-cancer and anti-inflammatory drugs.[1] This guide focuses on the efficient conversion of this amine to the target nitrile.

The core transformation relies on the Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884.[2][3] This reaction provides a powerful method for replacing an aromatic amino group with a nucleophile after its conversion to a diazonium salt.[2][4] Its wide applicability and tolerance for various functional groups make it a superior alternative to direct electrophilic aromatic substitution for achieving certain substitution patterns.[4]

Physicochemical Properties and Safety

A thorough understanding of the chemical properties and hazards associated with all reagents is paramount for safe and successful execution.

Table 1: Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Amino-3-bromo-5-chloropyridine C₅H₄BrClN₂207.4526163-03-1
This compound C₆H₂BrClN₂217.45760207-83-8
Safety and Handling

Hazard Statement: All reagents and the final product should be handled with extreme care in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemically resistant gloves, is mandatory.[5]

  • 2-Amino-3-bromo-5-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin irritation.[6]

  • Sodium Nitrite: Oxidizer. Toxic if swallowed. Causes serious eye irritation.

  • Copper(I) Cyanide: Highly toxic. Fatal if swallowed, in contact with skin, or if inhaled. Releases highly toxic gas (hydrogen cyanide) upon contact with acid.

  • Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or bases.[5]

Scientific Principles: The Reaction Pathway

The synthesis of this compound from its primary amine precursor is a classic two-stage process executed in a single pot.

Stage 1: Diazotization The process begins with the conversion of the primary aromatic amine, 2-amino-3-bromo-5-chloropyridine, into a diazonium salt. This is achieved by treating the amine with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).

  • Causality: The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures. The strong acid protonates nitrous acid, facilitating the formation of the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the amine.[3]

Stage 2: Sandmeyer Cyanation The resulting diazonium salt is then subjected to a copper(I) cyanide (CuCN) catalyzed nucleophilic substitution. This step displaces the diazonium group (a superb leaving group as dinitrogen gas, N₂) with a cyanide nucleophile.

  • Mechanism: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and releases nitrogen gas. The aryl radical then reacts with the copper(II) species to form the final product and regenerate the copper(I) catalyst, completing the catalytic cycle.[4]

Workflow Visualization

G cluster_start Starting Material cluster_process Reaction Process cluster_end Final Product A 2-Amino-3-bromo- 5-chloropyridine B Diazotization (NaNO₂, HBr, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt (Intermediate) B->C Formation D Sandmeyer Cyanation (CuCN, Heat) C->D Step 2 E 3-Bromo-5-chloropyridine- 2-carbonitrile D->E Yields

Caption: Overall synthetic workflow for the target molecule.

Detailed Experimental Protocol

This protocol outlines the synthesis starting from 10.0 g of 2-Amino-3-bromo-5-chloropyridine.

Materials and Reagents

Table 2: Reagents and Equipment

Reagent/MaterialGradeM.W.AmountMoles
2-Amino-3-bromo-5-chloropyridine≥98%207.4510.0 g48.2 mmol
Hydrobromic Acid (48% aq.)ACS80.9130 mL~264 mmol
Sodium Nitrite (NaNO₂)≥97%69.003.67 g53.2 mmol
Copper(I) Cyanide (CuCN)≥98%89.565.18 g57.8 mmol
Dichloromethane (DCM)ACS-200 mL-
Saturated Sodium Bicarbonate (aq.)--100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS-~15 g-
Deionized Water--250 mL-
Equipment
500 mL 3-neck round-bottom flask
Magnetic stirrer and stir bar
Thermometer
Dropping funnel
Ice-water bath
Buchner funnel and filter paper
Separatory funnel
Rotary evaporator
Step-by-Step Procedure

A. Diazotization

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Amine Dissolution: To the flask, add 2-Amino-3-bromo-5-chloropyridine (10.0 g, 48.2 mmol) and 48% hydrobromic acid (30 mL). Stir the mixture until a slurry is formed. Cool the slurry to 0–5 °C.

  • Nitrite Addition: Dissolve sodium nitrite (3.67 g, 53.2 mmol) in deionized water (20 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the sodium nitrite solution dropwise to the stirred amine slurry over 30-45 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. A slight color change may be observed.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

B. Sandmeyer Cyanation

  • Catalyst Preparation: In a separate beaker, carefully prepare a solution of copper(I) cyanide (5.18 g, 57.8 mmol) in 50 mL of deionized water. Note: This may form a suspension.

  • Addition: Slowly and carefully add the cold diazonium salt slurry from step A5 to the copper(I) cyanide solution with vigorous stirring. Caution: This step is exothermic and will result in the evolution of nitrogen gas. Control the rate of addition to manage the effervescence.

  • Heating: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 50-60 °C for 1 hour. The reaction progress can be monitored by TLC.

C. Work-up and Purification

  • Cooling & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid. The expected yield is typically in the range of 70-85%.

Product Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: To assess purity.

Chemical Transformation Diagram

G cluster_reactants Reactants cluster_product Product Reactant Reagents 1) NaNO₂, HBr, 0-5 °C 2) CuCN, 60 °C Product Reagents->Product

Sources

Application Notes & Protocols for Suzuki Coupling Reactions with 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridinecarbonitriles

Substituted pyridine scaffolds are foundational motifs in modern medicinal chemistry and drug development. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres for other aromatic systems, engage in hydrogen bonding, and provide a rigid framework for the precise spatial orientation of functional groups. Specifically, 3-aryl-5-chloropyridine-2-carbonitriles are valuable intermediates, serving as precursors to a wide array of more complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these biaryl compounds, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[1]

This guide provides a detailed technical overview and actionable protocols for the selective Suzuki-Miyaura coupling of 3-Bromo-5-chloropyridine-2-carbonitrile. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, present a robust experimental protocol, and offer insights into troubleshooting and optimization, tailored for researchers in organic synthesis and drug discovery.

Reaction Principle and Mechanistic Insights: Mastering Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon bond between an organohalide and an organoboron compound.[1] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 R-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' R-Ar' Reductive_Elimination->Ar-Ar' Product R-Br 3-Bromo-5-chloropyridine- 2-carbonitrile R-Br->Oxidative_Addition Ar'B(OH)2 Arylboronic Acid Base Base (e.g., K3PO4) Ar'B(OH)2->Base Boronate [Ar'B(OH)3]⁻ Base->Boronate Activates Boronate->Transmetalation

A key challenge when working with dihalogenated substrates like this compound is achieving regioselectivity. The inherent reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-OTf > C-Cl. This trend is primarily governed by the bond dissociation energies of the respective carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the stronger C-Cl bond.

For this compound, this reactivity difference allows for the highly selective functionalization at the C3-bromo position, leaving the C5-chloro position intact for potential subsequent transformations. This selective coupling is a powerful synthetic strategy, enabling the stepwise and controlled elaboration of the pyridine core.

Data Presentation: Representative Yields in Suzuki Couplings of Halogenated Pyridines

While specific yield data for the Suzuki coupling of this compound is not extensively reported in a single comparative study, the following table presents data from a highly analogous system: the ligand-free, palladium-catalyzed Suzuki coupling of 2,3,5-trichloropyridine with various arylboronic acids in an aqueous medium.[1] This reaction selectively yields 3,5-dichloro-2-arylpyridines and serves as an excellent proxy for estimating expected yields and understanding the influence of the boronic acid's electronic properties on the reaction outcome with this compound.

EntryArylboronic AcidProductIsolated Yield (%)
1Phenylboronic acid3,5-Dichloro-2-phenylpyridine89
24-Methylphenylboronic acid3,5-Dichloro-2-(4-methylphenyl)pyridine92
34-Methoxyphenylboronic acid3,5-Dichloro-2-(4-methoxyphenyl)pyridine95
44-Chlorophenylboronic acid3,5-Dichloro-2-(4-chlorophenyl)pyridine85
54-Fluorophenylboronic acid3,5-Dichloro-2-(4-fluorophenyl)pyridine86
63-Methylphenylboronic acid3,5-Dichloro-2-(3-methylphenyl)pyridine88
73-Methoxyphenylboronic acid3,5-Dichloro-2-(3-methoxyphenyl)pyridine90
82-Methylphenylboronic acid3,5-Dichloro-2-(2-methylphenyl)pyridine82

Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.5 mol%), Na₂CO₃ (2 mmol), H₂O/DMF (3.5:3 mL), 60°C, 12 h.[1]

As the table illustrates, both electron-rich and electron-deficient arylboronic acids provide good to excellent yields, demonstrating the robustness of the Suzuki coupling for this class of substrates.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized and robust starting point for the selective Suzuki coupling at the C3-bromo position of this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K3PO4, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) B 2. Add Solvents: - Degassed 1,4-Dioxane - Degassed Water (4:1 v/v) A->B C 3. Inert Atmosphere: Evacuate and backfill with N2 or Ar (3x) B->C D 4. Heating: Heat to 85-95 °C with vigorous stirring C->D E 5. Monitoring: Monitor progress by TLC or LC-MS (12-24 h) D->E F 6. Quenching & Extraction: - Cool to RT - Dilute with Ethyl Acetate & Water - Separate layers, wash organic phase E->F G 7. Drying & Concentration: - Dry over Na2SO4 - Concentrate in vacuo F->G H 8. Purification: Column chromatography (e.g., Silica gel, Hexanes/EtOAc) G->H I 9. Characterization: - 1H NMR, 13C NMR, MS - Determine yield and purity H->I

Materials and Reagents:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium phosphate [K₃PO₄] or Sodium carbonate [Na₂CO₃], 2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Subsequently, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The final concentration of the pyridine substrate should be approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Troubleshooting and Field-Proven Insights

  • Low Yield or Stalled Reaction:

    • Cause: Inefficient catalyst activity or incomplete degassing.

    • Solution: Ensure all solvents are thoroughly degassed prior to use. Oxygen can deactivate the palladium catalyst. Consider using a different palladium precatalyst or ligand system. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be beneficial.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess (1.1-1.2 equivalents) of the boronic acid, rather than a large excess.

    • Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be suppressed by using anhydrous solvents and ensuring the base is of high quality.

  • Purification Challenges:

    • Residual Palladium: The final product may be contaminated with residual palladium. Passing the crude product through a plug of silica gel or treating the organic solution with a palladium scavenger can help remove these impurities.

    • Co-eluting Impurities: If the product and impurities have similar polarities, optimizing the solvent system for column chromatography is crucial. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may be necessary.

By understanding the mechanistic principles and following a carefully executed protocol, the Suzuki-Miyaura coupling of this compound can be a highly effective and reliable method for the synthesis of valuable 3-aryl-5-chloropyridine-2-carbonitrile intermediates.

References

  • Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(9), 3153-3160. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Application Note & Protocol: Selective Buchwald-Hartwig Amination of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4] Its broad substrate scope and high functional group tolerance provide a significant advantage over classical methods, such as nucleophilic aromatic substitution, which often require harsh conditions and have limited applicability.[1][2][4]

This application note provides a detailed guide to the selective amination of 3-Bromo-5-chloropyridine-2-carbonitrile. This substrate is of particular interest in medicinal chemistry due to its densely functionalized pyridine core. However, it presents a distinct synthetic challenge: the presence of two different halogen substituents (bromine and chlorine) on an electron-deficient pyridine ring. The primary objective is to establish a robust and reproducible protocol for the chemoselective amination at the more reactive C-Br position, leaving the C-Cl bond intact for potential subsequent cross-coupling reactions. This strategy allows for a modular and efficient approach to building complex molecular architectures.

Mechanistic Rationale for Chemoselectivity

The efficacy and selectivity of the Buchwald-Hartwig amination are governed by a well-defined catalytic cycle.[1] Understanding this mechanism is paramount to optimizing the reaction for a specific substrate like this compound.

The cycle initiates with the formation of a catalytically active, monoligated Pd(0) species from a palladium precatalyst. The crucial, rate-determining step is the oxidative addition of the aryl halide to the Pd(0) center, forming a Pd(II) complex.[1][5][6] Following this, the amine coordinates to the palladium, and a stoichiometric base facilitates deprotonation to generate a palladium-amido intermediate. The final step is reductive elimination, which forms the desired C-N bond, releases the arylamine product, and regenerates the Pd(0) catalyst to continue the cycle.[1][6][7]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Binding & Deprotonation base_edge Base-H⁺, X⁻ amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination reagents Ar-X + HNR'R'' base Base reagents_edge Ar-X amine_edge HNR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Chemoselectivity (C-Br vs. C-Cl):

The selective reaction at the C-Br bond is rooted in the relative bond dissociation energies and the kinetics of oxidative addition. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[6][8] The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy barrier for the oxidative addition step. By carefully controlling reaction parameters, particularly temperature, it is possible to achieve amination exclusively at the C-Br position while the C-Cl bond remains unreacted. This selective functionalization is a key strategic advantage, enabling further diversification of the molecule.[6][9]

The Role of Ligands:

The choice of phosphine ligand is critical for success. Modern Buchwald-Hartwig aminations rely on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[2][5][7] These ligands serve several functions:

  • They promote the formation of the crucial monoligated Pd(0) species, which is highly active in oxidative addition.[1]

  • Their steric bulk accelerates the final reductive elimination step.[1][10]

  • They can prevent catalyst deactivation, which is a potential issue with nitrogen-containing substrates like pyridines that can coordinate to the palladium center.[11]

Detailed Experimental Protocol

This protocol provides a general method for the amination of this compound with a representative secondary amine (e.g., morpholine). The conditions can be adapted for other primary and secondary amines, though optimization may be required.

Materials and Equipment
Category Item Notes
Reactants This compoundLimiting reagent (1.0 equiv)
Amine (e.g., Morpholine)1.2 - 1.5 equivalents
Catalyst System Palladium Precatalyst (e.g., Pd₂(dba)₃)1-2 mol%
Phosphine Ligand (e.g., XPhos)2-4 mol%
Base Sodium tert-butoxide (NaOtBu)1.5 - 2.5 equivalents
Solvent Anhydrous Toluene (or 1,4-Dioxane)Sufficient for 0.1-0.2 M concentration
Glassware Oven-dried Schlenk flask or reaction vialFor inert atmosphere
Magnetic stir bar
Septa, needles, syringesFor liquid transfers
Equipment Schlenk line or GloveboxFor maintaining an inert atmosphere
Magnetic stir plate with heating
TLC plates, LC-MSFor reaction monitoring
Rotary evaporator, Chromatography systemFor work-up and purification
Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is CRITICAL)

  • Prepare the Flask: Place an appropriately sized, oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen). Cycle between vacuum and the inert gas at least three times to ensure all oxygen and moisture are removed.[12]

  • Add Solids: Under a positive pressure of inert gas, quickly add the solid reagents to the flask in the following order: Sodium tert-butoxide, the phosphine ligand, the palladium precatalyst, and finally this compound.

    • Scientist's Note: Adding the substrate last minimizes its contact time with the base before the catalyst is fully dissolved and active.

  • Seal the System: Securely cap the flask with a septum.

Reagent Addition and Reaction

  • Add Solvent: Using a syringe, add the anhydrous solvent (e.g., Toluene) to the flask.

  • Add Amine: Add the amine coupling partner via syringe. If the amine is a solid, it should be added in Step 2 with the other solids.

  • Degas (Optional but Recommended): Briefly bubble the inert gas through the reaction mixture for 5-10 minutes to ensure complete removal of dissolved oxygen.

  • Heating: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).[4]

  • Monitor Progress: Stir the reaction vigorously. Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). A typical reaction time is 4-24 hours.

Work-up and Purification

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water and then brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product, 3-amino-5-chloropyridine-2-carbonitrile.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization and Troubleshooting

Issue Potential Cause(s) Recommended Solutions
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Inappropriate ligand/base/solvent combination.• Ensure all reagents are pure and solvents are anhydrous. • Verify the integrity of the inert atmosphere setup.[12] • Screen different ligands (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[2][7] • Screen alternative bases like LHMDS or K₂CO₃, especially for base-sensitive substrates.[7][9] • Try a different solvent, such as 1,4-dioxane or CPME.
Poor Chemoselectivity (Reaction at C-Cl) Reaction temperature is too high; Catalyst system is too reactive.• Lower the reaction temperature (e.g., start at 70-80 °C). The activation barrier for C-Cl oxidative addition is significantly higher than for C-Br. • Reduce the reaction time to minimize the formation of the diarylated product. • Screen less reactive ligands or catalyst precursors.
Formation of Side Products (e.g., Hydrodehalogenation) Presence of water; Competing β-hydride elimination pathway.[1]• Ensure strictly anhydrous conditions.[7] • The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[1] Consider screening alternative ligands.
Catalyst Deactivation Coordination of the pyridine nitrogen to the palladium center; Impurities in reagents.• Use bulky biarylphosphine ligands, which sterically disfavor catalyst inhibition by the substrate.[11] • Use high-purity, degassed reagents and solvents.

Experimental Workflow Diagram

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Oven-dry Glassware p2 Establish Inert Atmosphere (Ar/N₂) p1->p2 r1 Charge Solids: Base, Ligand, Pd Precatalyst, Aryl Halide p2->r1 r2 Add Anhydrous Solvent & Amine r1->r2 r3 Heat & Stir (80-110 °C) r2->r3 r4 Monitor by TLC / LC-MS r3->r4 w1 Cool to RT & Quench r4->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Flash Column Chromatography w3->w4 a1 Characterize Product (NMR, MS) w4->a1

Caption: Workflow for the selective Buchwald-Hartwig amination.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Palladium catalysts can be toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle it under an inert atmosphere. Many organic solvents are flammable. Keep away from ignition sources.

  • Pressure: Reactions in sealed vessels can build pressure upon heating. Ensure the glassware is free of defects and use a blast shield if necessary.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kollár, M., & Hartwig, J. F. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • SyntheticPage. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

Sources

Application Notes & Protocols: The Strategic Deployment of 3-Bromo-5-chloropyridine-2-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Art of Scaffolding in Drug Design

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, a foundational structure recurring in a multitude of FDA-approved drugs. Its nitrogen atom provides a key hydrogen bond acceptor site and improves aqueous solubility, making it an attractive core for interacting with biological targets. Within this class, 3-Bromo-5-chloropyridine-2-carbonitrile has emerged as a particularly powerful and versatile building block. Its trifunctional nature—a strategically placed bromine, a chlorine, and a nitrile group—offers a playground for synthetic chemists, enabling sequential, regioselective modifications. This guide provides an in-depth exploration of its synthetic utility and strategic applications, particularly in the rational design of kinase inhibitors and other therapeutic agents.

Physicochemical Profile & Handling

A thorough understanding of a reagent's properties is the bedrock of successful synthesis. This compound is a solid at room temperature, and its characteristics are summarized below.

PropertyValueReference(s)
CAS Number 760207-83-8[1][2]
Molecular Formula C₆H₂BrClN₂[1][3][4]
Molecular Weight 217.45 g/mol [1][3][4]
Appearance White to yellow solid[5]
Melting Point 80-82°C[6]
Storage Store at 0-8°C[5]

Handling Advisory: As with all halogenated and cyano-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

The Synthetic Chemist's Toolkit: Key Transformations

The true power of this compound lies in the differential reactivity of its halogen substituents, a feature that allows for controlled, stepwise elaboration of the molecular framework. The C-Br bond at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 5-position, a crucial aspect for synthetic strategy.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

This Nobel Prize-winning reaction is a cornerstone of modern synthesis, and this compound is an excellent substrate. It allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C-3 position, laying the groundwork for complex molecular architectures.[7]

Causality of Protocol Choices:

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ.[8]

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact reaction efficiency.

  • Base: The base (e.g., K₃PO₄, Na₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9][10]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic substrate and the inorganic base.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R caption Fig 1: Suzuki-Miyaura Catalytic Cycle

Fig 1: Suzuki-Miyaura Catalytic Cycle

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C-3 Position

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%). Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-chloropyridine-2-carbonitrile derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is paramount in medicinal chemistry, as the amine functionality is a key feature of countless drugs. The Buchwald-Hartwig amination provides a powerful method for this transformation, again showing high selectivity for the C-3 bromine.[11]

Causality of Protocol Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, RuPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[11][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically used. Its role is to deprotonate the amine, forming the palladium-amido intermediate necessary for the catalytic cycle.[12][13]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic species.[12]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coord_Deprotonation Amine_Coord_Deprotonation Ar-Pd(II)-X(L2)->Amine_Coord_Deprotonation R2NH + Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coord_Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 caption Fig 2: Buchwald-Hartwig Amination Cycle

Fig 2: Buchwald-Hartwig Amination Cycle

Protocol 2.2: Selective Buchwald-Hartwig Amination at the C-3 Position

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.5-2.5 equiv).[12]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to a concentration of 0.1-0.2 M with respect to the limiting reagent.[12]

  • Reaction: Seal the flask and heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via column chromatography to obtain the desired 3-amino-5-chloropyridine-2-carbonitrile product.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Cl bond is less reactive in cross-coupling, it can be targeted for Nucleophilic Aromatic Substitution (SNAr), particularly after the C-3 position has been functionalized. The electron-withdrawing nitrile group and the pyridine nitrogen atom activate the ring, making it susceptible to attack by nucleophiles.[14][15]

SNAr_Mechanism Substrate Py-Cl Meisenheimer Meisenheimer Complex (Anionic σ-complex) Substrate->Meisenheimer + Nu- (slow) Nucleophile Nu- Product Py-Nu Meisenheimer->Product - Cl- (fast) LeavingGroup Cl- caption Fig 3: General SNAr Mechanism

Fig 3: General SNAr Mechanism

Protocol 2.3: General SNAr at the C-5 Position

  • Setup: In a round-bottom flask, dissolve the 3-substituted-5-chloropyridine-2-carbonitrile substrate (1.0 equiv) in a polar aprotic solvent (e.g., DMSO, DMF).

  • Reagent Addition: Add the nucleophile (e.g., an amine or alcohol, 1.5-2.0 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) if the nucleophile is not anionic.

  • Reaction: Heat the reaction mixture (temperatures can range from 60°C to 150°C depending on the nucleophile's reactivity). Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction, pour it into water, and extract with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product using column chromatography or recrystallization.

Application Focus: Engineering Kinase Inhibitors

A primary application of this compound derivatives is in the synthesis of protein kinase inhibitors.[16][17][18] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The substituted pyridine core often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket.

Kinase_Inhibition cluster_ATP Inhibitor Binding Kinase ATP Binding Pocket Hinge Region Gatekeeper Residue Inhibitor Pyridine Scaffold | R1 Group | R2 Group Inhibitor->Kinase:f1 H-Bond caption Fig 4: Pyridine Scaffold as a Kinase Hinge-Binder

Sources

Application Notes & Protocols: The Synthetic Utility of 3-Bromo-5-chloropyridine-2-carbonitrile in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless demand for novel, effective, and environmentally benign crop protection agents necessitates a sophisticated approach to molecular design. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous modern agrochemicals. This document provides an in-depth technical guide on the application of 3-Bromo-5-chloropyridine-2-carbonitrile (CAS 760207-83-8), a highly functionalized and versatile building block, in the synthesis of potential agrochemical candidates. We explore the strategic manipulation of its distinct reactive sites—the nitrile, bromo, and chloro moieties—and provide detailed, field-tested protocols for key transformations, including nitrile hydrolysis and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, synthetic chemists, and process development professionals in the agrochemical and pharmaceutical industries.

Introduction: A Versatile Scaffold for Agrochemical Innovation

This compound is a specialized pyridine derivative engineered with three distinct and strategically positioned functional groups.[1] This trifecta of reactivity makes it an exceptionally valuable intermediate in discovery chemistry.[2] The pyridine core is a well-established pharmacophore in agrochemicals, prized for its metabolic stability and ability to engage with biological targets. The strategic placement of a nitrile group and two different halogen atoms (bromine and chlorine) allows for a programmed, sequential chemical modification, enabling the rapid generation of diverse molecular libraries for screening and lead optimization.

The key attributes of this molecule for agrochemical synthesis are:

  • The 2-Cyano Group: A versatile precursor to essential functionalities like amides and carboxylic acids, which are prevalent in fungicides and herbicides.

  • The 3-Bromo Group: A prime handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex aryl, heteroaryl, or alkyl fragments.[1]

  • The 5-Chloro Group: Offers a secondary site for nucleophilic substitution or coupling, often exhibiting different reactivity compared to the C-Br bond, thus permitting selective, stepwise functionalization.

This application note will demonstrate how these functional groups can be leveraged to construct novel molecular architectures relevant to modern crop protection.

Physicochemical Properties and Handling

Properly understanding the physical characteristics of a starting material is critical for reaction setup, safety, and scalability.

PropertyValueReference
CAS Number 760207-83-8[1][3][4]
Molecular Formula C₆H₂BrClN₂[1][3]
Molecular Weight 217.45 g/mol [1][3]
Appearance Crystalline Solid[1]
Purity Typically >95% (via HPLC)[1]
Storage Store under an inert atmosphere, away from moisture and light.[1]

Synthetic Strategy: A Multi-Functional Linchpin

The primary utility of this compound lies in its capacity for selective, multi-step derivatization. The differential reactivity of its functional groups allows a chemist to build molecular complexity in a controlled manner. A general workflow can be envisioned where each reactive site is addressed sequentially to build a candidate agrochemical.

G Workflow for sequential functionalization. cluster_0 Reaction at C3-Bromo Position cluster_1 Reaction at C2-Nitrile Position cluster_2 Reaction at C5-Chloro Position start This compound suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) start->suzuki Pd Catalyst, Base, Boronic Acid buchwald Buchwald-Hartwig (Adds Amine) start->buchwald Pd Catalyst, Base, Amine hydrolysis Hydrolysis (Forms Amide/Acid) suzuki->hydrolysis Sequential Reaction buchwald->hydrolysis Sequential Reaction snar Nucleophilic Aromatic Substitution (SNAr) hydrolysis->snar Final Functionalization

Diagram 1: A conceptual workflow illustrating the sequential modification of this compound at its three principal reactive centers.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices. They represent foundational reactions for leveraging this building block in an agrochemical discovery program.

Protocol 1: Selective Hydrolysis of the Nitrile to 3-Bromo-5-chloropicolinamide

The conversion of a nitrile to a primary amide is a cornerstone transformation for accessing many fungicidal and herbicidal scaffolds. This protocol uses controlled acidic conditions to achieve high yields while preserving the sensitive halogen substituents.

Rationale: Sulfuric acid serves as both a reagent and a solvent, facilitating the hydration of the nitrile to the amide. Performing the reaction at a controlled temperature (80-90°C) provides sufficient energy to drive the reaction without promoting over-hydrolysis to the carboxylic acid or degradation of the pyridine ring. The quench into ice water is critical for precipitating the product and separating it from the acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction Setup: Charge the flask with this compound (2.17 g, 10.0 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (98%, 20 mL) to the flask while stirring. The mixture may warm slightly.

  • Heating: Heat the reaction mixture to 80-90°C using a temperature-controlled heating mantle. Maintain this temperature for 4-6 hours.

    • Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it in water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.

  • Quenching and Precipitation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A white or off-white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral (pH ~7).

  • Drying: Dry the product under vacuum at 50°C to a constant weight.

  • Analysis: Confirm the structure of the resulting 3-Bromo-5-chloropicolinamide by ¹H NMR, ¹³C NMR, and MS. Expected yield: >90%.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C3-Bromo Position

The Suzuki coupling is a powerful tool for creating C-C bonds, allowing for the introduction of diverse aryl or heteroaryl moieties. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 3-position.

Rationale: This protocol uses a standard palladium catalyst (Pd(PPh₃)₄) and a carbonate base. The choice of a dioxane/water solvent system is crucial for dissolving both the organic substrate and the inorganic base. Heating to reflux is necessary to drive the catalytic cycle efficiently. The reaction is performed under an inert nitrogen atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a 250 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Purge the entire system with nitrogen for 15 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add to the flask:

    • This compound (2.17 g, 10.0 mmol)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.82 g, 12.0 mmol, 1.2 eq.)

    • Potassium carbonate (K₂CO₃, 4.15 g, 30.0 mmol, 3.0 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol, 2 mol%)

  • Solvent Addition: Add 1,4-dioxane (80 mL) and deionized water (20 mL) via syringe.

  • Reaction: Heat the mixture to reflux (approximately 95-100°C) with vigorous stirring for 8-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

    • Wash the organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure coupled product.

  • Analysis: Characterize the final product by NMR and MS to confirm its structure and purity.

Conceptual Agrochemical Synthesis Pathway

To illustrate the power of this intermediate, the following pathway outlines the synthesis of a hypothetical fungicide candidate incorporating a toxophore (a functional group known for biological activity).

G Conceptual synthesis of a fungicide candidate. A 3-Bromo-5-chloropyridine- 2-carbonitrile B Intermediate 1: 3-Aryl-5-chloropyridine- 2-carbonitrile A->B Protocol 2: Suzuki Coupling (e.g., with 4-F-Ph-B(OH)2) C Intermediate 2: 3-Aryl-5-chloropicolinamide B->C Protocol 1: Controlled Hydrolysis (H2SO4) D Final Product: Substituted Picolinamide (Fungicide Candidate) C->D SNAr Reaction at C5-Cl (e.g., with R-SH / Base)

Diagram 2: A proposed synthetic route to a novel picolinamide-based fungicide candidate, starting from this compound and utilizing the protocols described herein.

This conceptual pathway first installs a fluorinated phenyl ring, a common feature in agrochemicals for enhancing metabolic stability and binding affinity, via a Suzuki reaction. The nitrile is then converted to the critical picolinamide warhead. Finally, the chlorine at the C5 position is displaced by a thiol, introducing another common agrochemical motif. This step-wise approach highlights the modularity and control offered by the starting material.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of novel agrochemicals. Its unique arrangement of three distinct reactive handles allows for the execution of controlled, sequential transformations. By employing foundational synthetic operations such as nitrile hydrolysis and palladium-catalyzed cross-coupling, research and development scientists can rapidly access a wide array of complex molecular structures. The protocols and strategies outlined in this document provide a robust framework for leveraging this building block to its full potential in the discovery of next-generation crop protection solutions.

References

  • Google. (2025). Current time information in Singapore.
  • Atomfair. (n.d.). This compound C6H2BrClN2 CAS 760207-83-8.
  • Pyridine Chemistry. (n.d.). Building Blocks and Applications of 3-Bromo-5....
  • Dayang Chem (Hangzhou) Co., Ltd. (n.d.). Chemical-Suppliers. Retrieved from [Link]

  • BenchChem. (n.d.). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-5-chloropicolinonitrile: Properties, Synthesis, and.... Retrieved from Ningbo Inno Pharmchem Co., Ltd. Insights.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 3-Bromo-5-chloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapy

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important families of drug targets.[1][3] Within the landscape of kinase inhibitor discovery, heterocyclic scaffolds are paramount, and pyridine-based structures are particularly prevalent due to their ability to form key interactions within the ATP-binding site of kinases.[4][5][6][7]

This guide focuses on the strategic application of 3-Bromo-5-chloropyridine-2-carbonitrile , a highly functionalized and versatile starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern offers a pre-engineered pathway for controlled, sequential chemical modifications.

The strategic advantages of this building block are threefold:

  • Orthogonal Reactivity: The differing reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for selective and sequential introduction of diverse molecular fragments.[8][9] This is fundamental for building molecular complexity and exploring structure-activity relationships (SAR).

  • The Nitrile Pharmacophore: The 2-carbonitrile group is a key feature. It can act as a potent hydrogen bond acceptor, often interacting with the "hinge region" of the kinase ATP-binding pocket, a common motif in many potent inhibitors.[10]

  • Synthetic Handle: Beyond its role as a pharmacophore, the nitrile group serves as a versatile synthetic handle, readily converted into other critical functional groups such as primary amines or amides, further expanding diversification possibilities.[11][12]

This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and the underlying chemical principles for leveraging this compound in a kinase inhibitor discovery program.

Core Synthetic Strategy: Sequential Cross-Coupling

The primary synthetic route for elaborating the this compound core involves a two-step, sequential Suzuki-Miyaura cross-coupling reaction. This strategy capitalizes on the inherently higher reactivity of the C-Br bond compared to the C-Cl bond towards oxidative addition to a palladium(0) catalyst. This allows for the selective introduction of a substituent at the 3-position, followed by a second, distinct substituent at the 5-position under modified conditions.

G start 3-Bromo-5-chloropyridine- 2-carbonitrile step1 Intermediate: 5-Chloro-3-arylpyridine- 2-carbonitrile start->step1  Step 1: Suzuki Coupling (C-Br)  Arylboronic Acid (R¹)  Pd Catalyst (e.g., Pd(dppf)Cl₂)  Base (e.g., K₂CO₃) end Final Product: 3,5-Diarylpyridine- 2-carbonitrile step1->end  Step 2: Suzuki Coupling (C-Cl)  Arylboronic Acid (R²)  Pd Catalyst + Ligand (e.g., Pd₂(dba)₃ / XPhos)  Base (e.g., Cs₂CO₃)

Caption: General workflow for sequential Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale. Researchers should consider that optimization for specific substrates may be required.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Bromo Position

This protocol targets the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent functionalization. The choice of a moderately active catalyst like Pd(dppf)Cl₂ is deliberate to ensure selectivity.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A 1. Add Reagents to Flask: - Pyridine Starting Material - Boronic Acid (1.2 eq) - Base (2.0 eq) - Pd Catalyst (3 mol%) B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Heat Mixture (e.g., 90 °C, 12h) C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool & Dilute with EtOAc & Water E->F G 7. Aqueous Extraction F->G H 8. Dry Organic Layer (e.g., Na₂SO₄) G->H I 9. Concentrate in vacuo H->I J 10. Purify via Silica Gel Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.[2][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[13]

  • Add degassed 1,4-dioxane and water via syringe in a 4:1 or 5:1 ratio (v/v). The final concentration of the substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 5-chloro-3-arylpyridine-2-carbonitrile.

Protocol 2: Suzuki-Miyaura Coupling at the C5-Chloro Position

This second coupling requires a more active catalytic system to activate the less reactive C-Cl bond.[8] The use of bulky, electron-rich phosphine ligands like XPhos or SPhos is critical for achieving good yields.

Materials:

  • 5-Chloro-3-arylpyridine-2-carbonitrile (from Protocol 1) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, combine the 5-chloro-3-arylpyridine-2-carbonitrile intermediate, the second arylboronic acid, Pd₂(dba)₃, XPhos, and the base in a dry reaction vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.

  • Monitor the reaction until completion (typically 12-24 hours).

  • Follow steps 6-9 from Protocol 1 for the work-up and purification to yield the final 3,5-diarylpyridine-2-carbonitrile product.

Catalytic Cycle Rationale

Understanding the mechanism underscores the choice of reagents. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. The use of bulky, electron-rich ligands in Protocol 2 is crucial as they promote the initial, rate-limiting oxidative addition step for the less reactive aryl chloride bond.[8]

G A Oxidative Addition B Transmetalation A->B Ar-X C Reductive Elimination B->C Ar'-B(OR)₂ D Pd(0)L₂ (Active Catalyst) C->D Ar-Ar' D->A Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2]

Transformations of the 2-Carbonitrile Group

The nitrile is not merely a static pharmacophore; it is a gateway to other functionalities. The conversion to a primary amine is particularly valuable, as it introduces a basic center capable of forming salt-bridge interactions with acidic residues (e.g., Aspartate) in the kinase active site.

Protocol 3: Reduction of Nitrile to Aminomethyl Group

This protocol provides a method for converting the nitrile to a primary amine using a powerful reducing agent.

Materials:

  • Substituted pyridine-2-carbonitrile (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Rochelle's salt (Potassium sodium tartrate) solution

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the pyridine-2-carbonitrile substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C in an appropriate bath.

  • Add the DIBAL-H solution dropwise via syringe over 30 minutes.

  • Allow the reaction to stir at the cold temperature for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of Rochelle's salt at 0 °C and stir vigorously until two clear layers form.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting aminomethylpyridine derivative as needed, often by chromatography or crystallization.

Data Presentation: Representative Conditions and Results

The following table summarizes typical conditions for Suzuki-Miyaura couplings on halopyridine systems, providing an expected baseline for optimization.

EntryHalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference Notes
13-Bromo-pyridinePd(PPh₃)₄K₃PO₄Dioxane / H₂O9075-85Standard conditions for bromopyridines.[2]
23-Amino-5-bromo-pyridinePd(PPh₃)₄K₃PO₄Dioxane / H₂O80-90~80Demonstrates compatibility with amine groups.[14]
33-Chloro-pyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene100>90Requires more active ligand system for C-Cl activation.[2]
43-Chloro-pyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O100~95Alternative catalyst precursor for C-Cl bonds.[8]

Application Example: Targeting Kinase Hinge Region

The final synthesized molecules are designed to fit into the ATP-binding pocket of a target kinase. The pyridine core acts as a scaffold, and the nitrile group or a derivative can form critical hydrogen bonds with the kinase hinge region, displacing ATP and inhibiting the enzyme's function.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyridine-based Inhibitor hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue d_loop DFG Loop inhibitor_core Pyridine Scaffold nitrile Nitrile Group (H-bond acceptor) nitrile->hinge H-Bond Interaction r1 R¹ Group (targets hydrophobic pocket) r1->gatekeeper Hydrophobic Interaction

Caption: A conceptual model of a pyridine-nitrile inhibitor binding to a kinase.

Conclusion

This compound represents a powerful and economically viable starting point for the construction of sophisticated kinase inhibitor libraries. The predictable, orthogonal reactivity of its halogen substituents, combined with the versatile electronic and synthetic properties of the nitrile group, provides medicinal chemists with a reliable platform for systematic SAR exploration. The protocols outlined herein offer a robust foundation for synthesizing novel chemical entities aimed at this therapeutically vital class of enzymes.

References

  • Green, J., Cao, J., Bandarage, U. K., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-37.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. BenchChem.
  • Anonymous. (2024). The identification of novel kinase inhibitor. Source Not Available.
  • Fallah, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • MDPI. (N/A).
  • PMC. (N/A). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
  • ResearchGate. (2025). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
  • Chemical Review and Letters. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., et al. (N/A). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • An, S., et al. (2024).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem.
  • PMC. (N/A). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. BenchChem.
  • PubMed Central. (N/A). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.
  • ACS Publications. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry.
  • PubMed Central. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central.
  • ResearchGate. (N/A). Suzuki coupling of different chloropyridines with phenylboronic acids a.

Sources

The Strategic Derivatization of 3-Bromo-5-chloro-2-cyanopyridine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, 3-bromo-5-chloro-2-cyanopyridine stands out as a particularly versatile and reactive building block.[1] Its unique arrangement of a cyano group and two distinct halogen atoms—bromide and chloride—on an electron-deficient pyridine ring offers a rich platform for selective chemical transformations. This guide provides an in-depth exploration of the synthetic pathways available for derivatizing this compound, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development.

The strategic importance of 3-bromo-5-chloro-2-cyanopyridine lies in the differential reactivity of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the cyano group significantly activates the ring towards nucleophilic aromatic substitution (SNAr).[2][3][4] Furthermore, the presence of two different halogens allows for regioselective cross-coupling reactions, and the cyano group itself can participate in a variety of cyclization reactions to construct fused heterocyclic systems.[5][6][7] This document will elucidate the chemical principles governing these transformations and provide practical, field-proven protocols to harness the synthetic potential of this valuable starting material.

I. The Chemical Logic of Reactivity: A Three-Pronged Approach

The synthetic utility of 3-bromo-5-chloro-2-cyanopyridine can be effectively harnessed through three primary reaction pathways. The choice of strategy is dictated by the desired final scaffold and the nature of the incoming nucleophile or coupling partner.

G start 3-Bromo-5-chloro-2-cyanopyridine snar Nucleophilic Aromatic Substitution (SNAr) (Selective displacement of Cl) start->snar cross_coupling Palladium-Catalyzed Cross-Coupling (Selective reaction at Br) start->cross_coupling cyano_cyclization Cyano Group Cyclization (Annulation reactions) start->cyano_cyclization snar_prod1 Substitution with O, N, S Nucleophiles snar->snar_prod1 cc_prod1 Suzuki-Miyaura (C-C) cross_coupling->cc_prod1 cc_prod2 Buchwald-Hartwig (C-N) cross_coupling->cc_prod2 cyc_prod1 Fused Heterocycles (e.g., Thienopyridines) cyano_cyclization->cyc_prod1 snar_prod1->snar cc_prod1->cross_coupling cc_prod2->cross_coupling cyc_prod1->cyano_cyclization

Caption: Key synthetic pathways from 3-bromo-5-chloro-2-cyanopyridine.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C5-Position

The pyridine ring, being electron-deficient, is primed for nucleophilic attack. This reactivity is further enhanced by the presence of the electron-withdrawing cyano group. In nucleophilic aromatic substitution reactions, the nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling a leaving group.[2][3][4] For 3-bromo-5-chloro-2-cyanopyridine, the chloride at the C5-position is generally more susceptible to displacement by common nucleophiles (O, N, S) compared to the bromide at C3. This selectivity is influenced by a combination of electronic and steric factors.

Palladium-Catalyzed Cross-Coupling: Functionalizing the C3-Position

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For aryl halides, the reactivity order in the initial oxidative addition step of the catalytic cycle is typically I > Br > Cl. This differential reactivity allows for the selective functionalization of the C3-bromo position while leaving the C5-chloro intact. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9][10][11][12]

Cyano Group Cyclization: Building Fused Ring Systems

The 2-cyano group is not merely a spectator; it is a versatile handle for the construction of fused heterocyclic rings. Through intramolecular cyclization reactions, it can be transformed into a variety of annulated systems. A notable example is the synthesis of thieno[2,3-b]pyridines, which often proceeds via a Thorpe-Ziegler type cyclization or a Gewald reaction.[1][5][6][13][14][15]

II. Experimental Protocols and Application Notes

The following section provides detailed, step-by-step protocols for key transformations of 3-bromo-5-chloro-2-cyanopyridine. These protocols are based on established methodologies for similar substrates and are designed to be robust and reproducible.

Suzuki-Miyaura Coupling: Synthesis of 5-Chloro-2-cyano-3-arylpyridines

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[11][12] The following protocol describes the selective coupling of an arylboronic acid at the C3-position.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12]

G reagents 3-bromo-5-chloro-2-cyanopyridine + Arylboronic Acid + Base (e.g., K2CO3) catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Solvent (e.g., Dioxane/H2O) catalyst->solvent heating Heating (e.g., 90-100 °C) solvent->heating product 5-Chloro-2-cyano-3-arylpyridine heating->product

Caption: Workflow for Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene10016
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF8018

Detailed Protocol (Entry 1):

  • To an oven-dried Schlenk flask, add 3-bromo-5-chloro-2-cyanopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-chloro-2-cyanopyridines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8][9][10] This protocol details the selective amination at the C3-position.

Reaction Principle: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the palladium, and a strong base facilitates deprotonation and subsequent reductive elimination to form the C-N bond.[9][10]

G reagents 3-bromo-5-chloro-2-cyanopyridine + Amine (Primary or Secondary) + Base (e.g., NaOtBu) catalyst Pd(0) Precatalyst (e.g., Pd2(dba)3) reagents->catalyst ligand Phosphine Ligand (e.g., XPhos) catalyst->ligand solvent Anhydrous Solvent (e.g., Toluene) ligand->solvent heating Heating (e.g., 100-110 °C) solvent->heating product 3-Amino-5-chloro-2-cyanopyridine heating->product

Caption: Workflow for Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Toluene11018
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.5)1,4-Dioxane10016

Detailed Protocol (Entry 1):

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.5 mmol, 1.5 equiv) to an oven-dried Schlenk tube.

  • Add the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Add 3-bromo-5-chloro-2-cyanopyridine (1.0 mmol, 1.0 equiv).

  • Seal the tube and remove it from the glovebox.

  • Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of celite, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Synthesis of Fused Heterocycles: Thieno[2,3-b]pyridines via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes, which can be seen as a fused thieno[2,3-b]pyridine system when starting from a cyanopyridine derivative.[14][15]

Reaction Principle: The reaction involves the condensation of a ketone with a nitrile containing an α-methylene group, in the presence of elemental sulfur and a base. The mechanism is thought to proceed via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[14]

G reagents 3-bromo-5-chloro-2-cyanopyridine + α-Mercapto Ketone/Aldehyde (or in situ generation) + Base (e.g., Morpholine) sulfur Elemental Sulfur (S8) reagents->sulfur solvent Solvent (e.g., Ethanol, DMF) sulfur->solvent heating Heating solvent->heating product Fused Thieno[2,3-b]pyridine heating->product

Caption: Workflow for Gewald-type synthesis of thieno[2,3-b]pyridines.

Table 3: Conditions for Gewald-type Reaction

EntryCarbonyl CompoundBaseSolventTemp (°C)Time (h)
1CyclohexanoneMorpholineEthanolReflux6
2AcetoneDiethylamineDMF608
3MalononitrilePiperidineEthanolReflux4

Detailed Protocol (Entry 1):

  • To a round-bottom flask, add 3-bromo-5-chloro-2-cyanopyridine (1.0 mmol, 1.0 equiv), cyclohexanone (1.1 mmol, 1.1 equiv), and elemental sulfur (1.2 mmol, 1.2 equiv).

  • Add ethanol (10 mL) followed by morpholine (1.5 mmol, 1.5 equiv).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The product is often a solid that precipitates from the reaction mixture.

  • Upon completion, cool the reaction to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • The product may be further purified by recrystallization if necessary.

III. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • In-Process Monitoring: The progress of each reaction should be carefully monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of the product spot/peak provide a clear indication of reaction progression. For cross-coupling reactions, the formation of dehalogenated byproducts should also be monitored as this can indicate catalyst deactivation or suboptimal conditions.

  • Product Characterization: The identity and purity of the final products must be confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and, where appropriate, elemental analysis. Comparison of the obtained data with expected values will validate the success of the transformation.

IV. Conclusion

3-Bromo-5-chloro-2-cyanopyridine is a powerful and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. By understanding the underlying principles of its reactivity, researchers can strategically employ nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and cyano group cyclization to access a wide array of molecular architectures. The detailed protocols provided in this guide offer a solid foundation for the exploration of this valuable building block in the pursuit of new pharmaceuticals, agrochemicals, and functional materials.

V. References

  • Mohamed, O. S., et al. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(5), 1061-1082.

  • Al-Ghorbani, M., et al. (2021). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[5][6]pyridine scaffold. Molecules, 26(16), 4983.

  • Dotsenko, V. V., et al. (2012). The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. Tetrahedron, 68(47), 9683-9694.

  • MDPI. (n.d.). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and their Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ARKIVOC. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Navigating the Purification of 3-Bromo-5-chloropyridine-2-carbonitrile: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of discovery. Among these, functionalized pyridines serve as critical scaffolds. 3-Bromo-5-chloropyridine-2-carbonitrile is a key intermediate, valued for its reactive sites that allow for diverse chemical modifications. However, its synthetic route often yields a mixture of starting materials, by-products, and isomers, necessitating a robust purification strategy to ensure the integrity of subsequent reactions. This document provides a comprehensive, field-tested protocol for the purification of this compound utilizing column chromatography, grounded in established chemical principles.

The Strategic Imperative for Purification

The presence of impurities, even in trace amounts, can have profound consequences in a synthetic sequence. In the context of this compound, common impurities may include unreacted starting materials or regioisomers formed during synthesis. These can lead to the formation of unintended side products, reduced yields, and complex downstream purification challenges. Achieving a high degree of purity (typically >98%) is therefore not merely a procedural step but a critical investment in the efficiency and success of the overall synthetic campaign.

Principle of Separation: Adsorption Chromatography

The purification method detailed here relies on the principles of normal-phase adsorption chromatography. In this technique, a solid stationary phase (typically silica gel) adsorbs the components of the mixture to varying degrees based on their polarity.[1][2] A liquid mobile phase (the eluent) is then passed through the column, and the components begin to move. A compound's retention on the stationary phase is a function of the equilibrium between its adsorption to the silica and its solubility in the eluent.

The key to a successful separation lies in exploiting the polarity differences between the target compound and its impurities. This compound, with its polar nitrile group and halogen substituents, will interact with the polar silanol groups (Si-OH) on the surface of the silica gel. By carefully selecting a mobile phase of appropriate polarity, we can modulate the strength of these interactions to achieve differential elution. Less polar compounds will travel down the column more quickly with the mobile phase, while more polar compounds will be retained longer on the stationary phase.[1]

Step-by-Step Purification Protocol

This protocol is designed for the purification of approximately 1-5 grams of crude this compound. Adjustments to scale will require proportional changes in column size, silica gel quantity, and solvent volumes.

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundGlass Chromatography Column (40-60 mm diameter)
Silica Gel (230-400 mesh)Fraction Collector (or test tubes/flasks)
Hexanes (or Heptane), HPLC GradeThin-Layer Chromatography (TLC) Tank
Ethyl Acetate, HPLC GradeTLC Plates (Silica gel 60 F254)
Dichloromethane (DCM), HPLC GradeUV Lamp (254 nm)
Celite® or Diatomaceous EarthRotary Evaporator
Glass Wool or Sintered Glass FritRound Bottom Flasks
Sand (optional)Beakers and Graduated Cylinders
Workflow Overview

Sources

Application Notes and Protocols for the Derivatization of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Heterocycle

In the landscape of modern medicinal chemistry and drug development, the strategic selection of core scaffolds is paramount. 3-Bromo-5-chloropyridine-2-carbonitrile (CAS 760207-83-8) emerges as a highly valuable and versatile building block.[1][2] Its utility is rooted in the pyridine core, a privileged structure in numerous pharmaceuticals, and the presence of three distinct functional handles: a nitrile group and two different halogen atoms at electronically distinct positions.[3][4] The differential reactivity of the C-Br versus the C-Cl bond, particularly in palladium-catalyzed cross-coupling reactions, allows for programmed, regioselective derivatization.[5] This enables the synthesis of complex, multi-substituted pyridine derivatives, which are key intermediates in the development of novel therapeutics.[6][7][8]

This guide provides an in-depth exploration of key experimental procedures for derivatizing this scaffold, focusing on the underlying chemical principles, practical execution, and analytical validation. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this unique intermediate in their synthetic campaigns.

Critical Safety Precautions: A Non-Negotiable Prerequisite

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all other reagents is mandatory.

  • Handling: This compound is a powder and should be handled in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[9] It is classified as acutely toxic if swallowed and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles or a face shield, and a lab coat.[9][10] For weighing and transfer operations outside of a contained system, a dust mask (e.g., N95) is recommended.

  • First Aid:

    • Ingestion: Rinse mouth with water, do not induce vomiting, and seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[10][11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6][10]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[9][12]

Reaction Selection Guide: A Logic-Driven Approach to Synthesis

The primary advantage of this compound lies in the ability to selectively functionalize the C3 position (bearing the bromine) over the C5 position (bearing the chlorine) in palladium-catalyzed cross-coupling reactions. This is because the oxidative addition of palladium to an aryl-bromide bond is kinetically favored over an aryl-chloride bond.[5] The following decision tree outlines the primary derivatization pathways.

G start Desired Derivative? cc C-C Bond Formation (Biaryl, Alkylated Pyridine) start->cc Aryl or Alkyl Moiety cn C-N Bond Formation (Aminopyridine) start->cn Amine Moiety co_cs C-O / C-S Bond Formation (Arylether, Thioether) start->co_cs O- or S-Nucleophile Moiety suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) cc->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) cn->buchwald snar Nucleophilic Aromatic Substitution (Alkoxides, Thiolates) co_cs->snar

Caption: Logical workflow for selecting the appropriate derivatization strategy.

Detailed Experimental Protocols

Protocol 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol details the selective coupling at the C3-Br position, leaving the C5-Cl intact for potential further modification.

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide.[5][13] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Add Reactants to Flask: - this compound (1.0 eq) - Arylboronic Acid (1.1-1.5 eq) - Base (e.g., K3PO4, 2-3 eq) B 2. Add Catalyst System: - Pd Source (e.g., Pd(OAc)2, 1-5 mol%) - Ligand (e.g., SPhos, XPhos, 2-10 mol%) A->B C 3. Add Solvents: - Toluene / Water (e.g., 10:1 v/v) B->C D 4. Degas Mixture: - Purge with N2 or Ar for 15-30 min C->D E 5. Heat to 80-110 °C D->E F 6. Monitor by TLC or LC-MS (Typically 2-16 h) E->F G 7. Cool to RT, Dilute with EtOAc F->G H 8. Aqueous Wash: - H2O, then Brine G->H I 9. Dry (Na2SO4), Filter, Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Phosphine Ligand (e.g., SPhos, XPhos, or Triphenylphosphine)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃)

  • Solvents: Toluene (anhydrous), 1,4-Dioxane, or Dimethoxyethane (DME), and Degassed Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).

    • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst.[14]

  • Catalyst Addition: In a separate vial, briefly mix the palladium acetate (0.02 eq.) and the phosphine ligand (0.04 eq.) before adding them to the main reaction flask.

  • Solvent Addition: Add anhydrous toluene and degassed water in a 10:1 ratio (e.g., 10 mL toluene and 1 mL water per 1 mmol of starting material).[6]

    • Causality: The biphasic solvent system is often used to dissolve both the organic-soluble reactants and the inorganic base, facilitating the reaction at the interface.[6]

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas or sparge with argon for 20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.[6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.[6]

  • Washing: Combine the organic layers and wash with water, followed by saturated brine.[6]

    • Causality: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl-5-chloropyridine-2-carbonitrile.

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

This protocol is a powerful method for introducing primary or secondary amines at the C3 position.

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[14][15] The mechanism involves the oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[14]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Add Base to Flask: - NaOtBu or Cs2CO3 (1.4-2.0 eq) B 2. Add Catalyst System: - Pd Pre-catalyst (e.g., Pd2(dba)3, 1-5 mol%) - Ligand (e.g., BINAP, 2-10 mol%) A->B C 3. Add Reactants & Solvent: - this compound (1.0 eq) - Amine (1.1-1.5 eq) - Anhydrous Solvent (Toluene or Dioxane) B->C D 4. Degas Mixture: - Purge with N2 or Ar for 15-30 min C->D E 5. Heat to 80-110 °C D->E F 6. Monitor by TLC or LC-MS (Typically 4-24 h) E->F G 7. Cool to RT, Filter through Celite F->G H 8. Concentrate Filtrate G->H I 9. Aqueous Work-up (if needed) H->I J 10. Purify by Column Chromatography I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Materials and Reagents:

  • This compound

  • Primary or Secondary Amine (e.g., Morpholine, Aniline)

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a pre-catalyst

  • Ligand: (±)-BINAP or other specialized Buchwald ligands

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Diatomaceous earth (Celite®)

  • Standard work-up and purification supplies

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strong counter-flow of inert gas, add the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk flask.

    • Causality: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine-palladium complex without competing in the reaction.[15] Using these bases requires strictly anhydrous conditions.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., BINAP, 0.05 eq.).

  • Reactant Addition: Add the this compound (1.0 eq.) and the amine (1.2 eq.), followed by the anhydrous solvent (e.g., Toluene).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or toluene and filter through a pad of Celite to remove palladium residues and inorganic salts.[16]

  • Concentration: Rinse the Celite pad with additional solvent and concentrate the combined filtrates under reduced pressure.

  • Purification: The resulting crude material can be purified by flash column chromatography to yield the desired 3-amino-5-chloropyridine-2-carbonitrile derivative.

Characterization and Data Analysis

Confirmation of the final product's structure and purity is essential. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Representative Analytical Data:

Reaction ProductTechniqueExpected Observations
3-Phenyl-5-chloropyridine-2-carbonitrile (from Suzuki)¹H NMRDisappearance of the pyridine proton signal adjacent to the bromine. Appearance of new aromatic signals corresponding to the introduced phenyl group. Two distinct pyridine proton signals remain.
LC-MSA single major peak in the LC chromatogram with the correct mass-to-charge ratio (m/z) for the product [M+H]⁺.
3-Morpholino-5-chloropyridine-2-carbonitrile (from Buchwald)¹H NMRAppearance of two new signals (typically triplets) around ~3.8 ppm and ~3.3 ppm corresponding to the morpholine ring protons. Two distinct pyridine proton signals remain.
LC-MSA single major peak in the LC chromatogram with the correct mass-to-charge ratio (m/z) for the product [M+H]⁺.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently strong base.3. Poor quality reagents/solvents.1. Ensure rigorous inert atmosphere and degassing.2. Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or NaOtBu).3. Use fresh, anhydrous solvents and pure reagents.
Debromination Side Product 1. Presence of protic impurities.2. Certain ligand/base combinations.1. Ensure all reagents and solvents are rigorously dry.2. Screen different ligands; sometimes a more sterically hindered ligand can suppress this pathway.
Formation of Homocoupled Byproduct (Suzuki)1. Reaction run for too long at high temperature.2. Oxygen contamination.1. Monitor the reaction closely and stop it upon completion.2. Improve degassing procedure.
Difficult Purification 1. Similar polarity of product and starting material/byproducts.1. Optimize the chromatography solvent system (try different solvent mixtures or additives like triethylamine for basic compounds).2. Consider recrystallization.

Conclusion

This compound stands out as a strategically designed synthetic intermediate. The reliable and regioselective protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings at the C3-bromo position provide a robust and predictable entry point into a wide array of novel substituted pyridine-2-carbonitriles. By understanding the principles behind these transformations and adhering to meticulous experimental technique, researchers can effectively unlock the synthetic potential of this valuable building block for applications in drug discovery and materials science.

References

  • Leveraging Custom Synthesis for 3-Amino-5-chloropyrazine-2-carbonitrile Needs. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 2013. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google P
  • 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 2020. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. [Link]

  • nucleophilic aromatic substitutions - YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Pyridine carbonitrile derivatives as vasorelaxant active agents. - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids - ResearchGate. [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • 5-bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. [Link]

  • This compound - CRO SPLENDID LAB. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Biomedically important pyridine derivatives. | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. [Link]

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large-scale synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile

Introduction

This compound is a key heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromo, chloro, and nitrile functional groups, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive and robust protocol for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical process parameters, and safety considerations necessary for a successful, scalable, and reproducible synthesis.

The presented methodology is centered around the Sandmeyer reaction, a classic yet powerful transformation for converting aromatic amines into a wide array of functional groups.[1][2] This route is selected for its reliability and adaptability to scale, starting from the readily available precursor, 2-amino-3-bromo-5-chloropyridine.

Physicochemical Properties

A thorough understanding of the material's properties is essential for handling, reaction setup, and purification.

PropertyValue
CAS Number 760207-83-8[3]
Molecular Formula C₆H₂BrClN₂
Molecular Weight 217.45 g/mol
Appearance Solid
Melting Point 89-91°C[4]

Synthetic Strategy and Reaction Mechanism

The synthesis is achieved via a two-stage, one-pot Sandmeyer reaction. This classic transformation provides a reliable method for replacing an amino group on an aromatic ring with a halide.[1][5]

  • Diazotization: The process begins with the conversion of the primary aromatic amine, 2-amino-3-bromo-5-chloropyridine, into a reactive diazonium salt. This is accomplished by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrobromic acid (HBr).[6] This step is critically temperature-sensitive and must be performed at 0-5°C to prevent the unstable diazonium salt from decomposing.[6]

  • Copper-Catalyzed Bromination: The resulting diazonium salt is then introduced to a solution containing a copper(I) salt, specifically copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, initiating a radical-nucleophilic aromatic substitution (SRNAr).[1] This process leads to the release of nitrogen gas—a thermodynamically potent driving force for the reaction—and the formation of an aryl radical. The radical then abstracts a bromine atom from the copper(II) species, yielding the desired this compound and regenerating the copper(I) catalyst.

The overall transformation is depicted below:

G cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction cluster_reagents Reagents A 2-Amino-3-bromo-5-chloropyridine B Aryl Diazonium Salt Intermediate A->B NaNO₂, HBr 0-5°C C This compound (Product) B->C CuBr Heat NaNO2 Sodium Nitrite HBr Hydrobromic Acid CuBr Copper(I) Bromide

Caption: Overall workflow for the synthesis of this compound.

Detailed Application Protocol

This protocol is optimized for a laboratory scale and provides the foundation for further scale-up.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantity (per 10g starting material)Molar Eq.Notes
2-Amino-3-bromo-5-chloropyridine760207-83-8208.46 g/mol 10.0 g1.0Starting Material
Hydrobromic Acid (48% aq.)10035-10-680.91 g/mol 40 mL~7.5Reagent and Solvent
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 3.6 g1.1Diazotizing Agent
Copper(I) Bromide (CuBr)7787-70-4143.45 g/mol 7.6 g1.1Catalyst
Deionized Water7732-18-518.02 g/mol As needed-For solutions/work-up
Dichloromethane (DCM)75-09-284.93 g/mol ~200 mL-Extraction Solvent
Saturated Sodium Bicarbonate (aq.)144-55-884.01 g/mol ~100 mL-Neutralization
Brine (Saturated NaCl aq.)7647-14-558.44 g/mol ~50 mL-Washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-Drying Agent
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Ice-water bath.

  • Heating mantle with temperature controller.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Synthesis Procedure

Caption: Step-by-step experimental workflow diagram.

1. Diazotization Stage: a. To a 500 mL three-neck flask, add 2-amino-3-bromo-5-chloropyridine (10.0 g). b. Add 48% hydrobromic acid (30 mL) and stir until the solid is fully dissolved. c. Cool the flask in an ice-water bath to an internal temperature of 0-5°C. d. In a separate beaker, dissolve sodium nitrite (3.6 g) in deionized water (15 mL). e. Add the sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. f. After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is now complete. A simple test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating complete diazotization.[6]

2. Sandmeyer Reaction Stage: a. In a separate flask, dissolve copper(I) bromide (7.6 g) in 48% hydrobromic acid (10 mL). b. Slowly add the cold diazonium salt solution from the first flask to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to manage the effervescence. c. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Heat the mixture to 60°C and stir for 1-2 hours until the gas evolution ceases.

3. Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (150 mL). b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 70 mL). c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. e. Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to afford pure this compound.[7]

Process Optimization and Troubleshooting

The success of a large-scale synthesis hinges on identifying and controlling critical parameters.

ParameterImportanceOptimization Notes
Temperature The diazonium salt intermediate is thermally unstable. Temperatures above 5°C during diazotization can lead to decomposition and the formation of tarry byproducts.[6]Maintain strict temperature control using an efficient cooling bath. For larger scales, a jacketed reactor with a chiller is essential.
Acidity A sufficient excess of acid is required to fully protonate the amine and prevent unwanted side reactions, such as the formation of azo compounds from the coupling of the diazonium salt with unreacted amine.[6]Use at least 3-4 equivalents of strong acid relative to the starting amine.
Reagent Quality Copper(I) salts can oxidize to copper(II) upon storage, which reduces catalytic activity. Sodium nitrite can degrade over time.Use freshly purchased or purified reagents. The catalytic activity of CuBr is paramount for high yields.
Addition Rate The decomposition of the diazonium salt is exothermic and releases a large volume of N₂ gas. A rapid addition can lead to a runaway reaction.Add the diazonium salt solution to the copper catalyst slowly and with vigorous stirring to ensure efficient heat and gas dissipation.

Quality Control and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

  • High-Performance Liquid Chromatography (HPLC): A robust reversed-phase HPLC method can be used for the accurate quantification of purity. A C18 column with a gradient elution of acetonitrile and water is suitable.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety Precautions

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents involved.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended when handling cyanides).[9][10]

  • Ventilation: All operations must be performed in a properly functioning chemical fume hood to avoid inhalation of toxic vapors or dust.[9][10]

  • Cyanide Handling: The nitrile group (-CN) in the product and the use of copper cyanide in related syntheses necessitate extreme caution. Inorganic cyanides are highly toxic and can release fatal hydrogen cyanide (HCN) gas if acidified.[9] Although this protocol uses CuBr, awareness of cyanide hazards is critical in this area of chemistry.

  • Diazonium Salts: Solid diazonium salts can be explosive. This protocol avoids their isolation by generating and using them in situ in solution, which is a critical safety measure.

  • Corrosive Reagents: Hydrobromic acid is highly corrosive. Handle with care to avoid skin and eye contact.

  • Waste Disposal: All chemical waste, especially those containing copper and residual reagents, must be collected and disposed of according to institutional and environmental regulations.

References

  • University of Illinois Division of Research Safety. Cyanides. (2014). Available from: [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]

  • da Silva, D., et al. The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. (2010). Available from: [Link]

  • Jolie, R., et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry. (2021). Available from: [Link]

  • NJ.gov. CYANIDE HAZARD SUMMARY. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Galli, U., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. (2017). Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Patsnap. Preparation method for 2-cyano-5-bromopyridine.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Available from: [Link]

  • Google Patents. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • Katritzky, A.R., et al. Preparation of Cyanopyridines by Direct Cyanation. Synthesis. (2005). Available from: [Link]

  • CRO SPLENDID LAB. This compound. Available from: [Link]

  • ResearchGate. Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. (2017). Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives. (2013). Available from: [Link]

  • Oakwood Chemical. 3-Bromo-5-chloro-pyridine. Available from: [Link]

  • PubChem. 3-Bromo-5-chloropyridine. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its synthesis and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Sandmeyer reaction.[1] This reaction involves the diazotization of an appropriate amino-pyridine precursor, followed by a copper-catalyzed displacement of the diazonium group with a bromide.[2]

Q2: What is the typical starting material for this synthesis?

A2: The common starting material is 2-amino-3-bromo-5-chloropyridine. This precursor already contains the desired bromine and chlorine atoms at positions 3 and 5, respectively, simplifying the synthetic sequence.

Q3: Why is temperature control so critical during the diazotization step?

A3: Temperature control, typically maintaining the reaction at 0-5°C, is crucial because diazonium salts are thermally unstable.[3][4] At higher temperatures, the diazonium intermediate can decompose, leading to the formation of undesired byproducts, most notably the corresponding phenol, which can significantly reduce the yield of the target molecule.[4]

Q4: What is the role of the copper catalyst in the Sandmeyer reaction?

A4: The copper(I) salt, typically cuprous bromide (CuBr), acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where the copper(I) species initiates the formation of an aryl radical with the loss of nitrogen gas.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Low yields are a common challenge in Sandmeyer reactions and can be attributed to several factors.

Potential Causes and Solutions:

  • Incomplete Diazotization: If the initial conversion of the amino group to the diazonium salt is not complete, the overall yield will be compromised.

    • Verification: The presence of excess nitrous acid, which indicates the completion of the diazotization, can be tested using starch-iodide paper. A positive test (the paper turns blue) confirms that the diazotization is complete.[3]

    • Optimization: Ensure the dropwise addition of the sodium nitrite solution is slow enough to maintain the low temperature (0-5°C). Vigorous stirring is also essential to ensure proper mixing of the reactants.

  • Decomposition of the Diazonium Salt: As mentioned, diazonium salts are sensitive to temperature.

    • Optimization: Strictly maintain the reaction temperature between 0-5°C throughout the diazotization and subsequent addition to the copper(I) bromide solution.

  • Suboptimal Catalyst Activity: The quality and form of the copper catalyst can impact the reaction efficiency.

    • Optimization: Use a high-quality source of cuprous bromide. Some protocols suggest the use of a mixture of Cu(I) and Cu(II) salts to enhance the catalytic cycle.[5]

  • Side Reactions: The formation of byproducts is a significant contributor to low yields.

    • Mitigation: Carefully control the reaction temperature and stoichiometry to minimize the formation of phenols and biaryl compounds.[4]

Issue 2: Formation of Impurities

The presence of impurities can complicate the purification process and affect the quality of the final product.

Common Impurities and Mitigation Strategies:

  • Phenol Formation: The reaction of the diazonium salt with water leads to the formation of the corresponding phenol.

    • Mitigation: This is primarily controlled by maintaining a low reaction temperature.

  • Di-brominated Byproducts: In some cases, over-bromination of the pyridine ring can occur, leading to the formation of di-bromo species.

    • Mitigation: Precise control over the stoichiometry of the brominating agent is crucial. Using the appropriate starting material (2-amino-3-bromo-5-chloropyridine) helps to avoid this issue.

  • Starting Material Carryover: Incomplete reaction will result in the presence of the starting amino-pyridine in the crude product.

    • Mitigation: Ensure the diazotization goes to completion and that a sufficient amount of the copper catalyst is used.

Issue 3: Difficult Purification

The separation of this compound from byproducts and starting materials can be challenging.

Purification Strategies:

  • Column Chromatography: This is a common and effective method for purifying the crude product. A typical eluent system is a mixture of petroleum ether and ethyl acetate.[6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.

  • Aqueous Workup: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves extraction with an organic solvent, followed by washing with water and brine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-Amino-3-bromo-5-chloropyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (CuBr)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-bromo-5-chloropyridine in hydrobromic acid (48%).

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

    • Confirm the completion of diazotization using starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of cuprous bromide in hydrobromic acid.

    • Cool this mixture to 0-5°C in an ice-salt bath.

    • Slowly add the freshly prepared diazonium salt solution to the cuprous bromide mixture with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction mixture by pouring it into ice water.

    • Extract the aqueous layer with dichloromethane (or another suitable organic solvent) multiple times.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford this compound as a solid.

Data Presentation

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5°CMinimizes decomposition of the unstable diazonium salt.[3][4]
Diazotizing Agent Sodium Nitrite in HBrIn situ generation of nitrous acid for efficient diazotization.
Catalyst Cuprous Bromide (CuBr)Effective catalyst for the Sandmeyer bromination.[2]
Purification Method Column ChromatographyEffective for separating the product from non-polar and polar impurities.[6]
Eluent System Petroleum Ether / Ethyl AcetateProvides good separation of the desired product.[6]

Visualizations

Reaction Workflow

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Workup & Purification Start 2-Amino-3-bromo- 5-chloropyridine Reagent1 HBr, 0-5°C Start->Reagent1 Dissolve Reagent2 NaNO2 (aq) Reagent1->Reagent2 Slow Addition Intermediate Diazonium Salt Reagent2->Intermediate Formation Catalyst CuBr in HBr Intermediate->Catalyst Slow Addition Product 3-Bromo-5-chloro- pyridine-2-carbonitrile Catalyst->Product N2 evolution Workup Aqueous Workup (Extraction, Washes) Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Yield or Impurities? Check_Diazotization Check Diazotization Completion (Starch-Iodide Test) Start->Check_Diazotization Yes Successful_Synthesis Successful Synthesis Start->Successful_Synthesis No Check_Temp Verify Temperature Control (0-5°C) Check_Diazotization->Check_Temp Complete Optimize_Diazotization Optimize NaNO2 addition rate and stirring Check_Diazotization->Optimize_Diazotization Incomplete Check_Catalyst Evaluate Catalyst Quality Check_Temp->Check_Catalyst OK Optimize_Temp Ensure consistent cooling Check_Temp->Optimize_Temp Issue Found Analyze_Impurities Analyze Crude Product (TLC, LC-MS) Check_Catalyst->Analyze_Impurities OK Optimize_Catalyst Use fresh, high-purity CuBr Check_Catalyst->Optimize_Catalyst Issue Found Optimize_Purification Adjust chromatography gradient or recrystallization solvent Analyze_Impurities->Optimize_Purification Impurities Identified Optimize_Diazotization->Successful_Synthesis Optimize_Temp->Successful_Synthesis Optimize_Catalyst->Successful_Synthesis Optimize_Purification->Successful_Synthesis

Caption: Troubleshooting flowchart for optimizing the synthesis.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Retrieved from [Link]

  • Deaminative chlorination of aminoheterocycles. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Sandmeyer Bromination. Retrieved from [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]

  • ResearchGate. (2025). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • PubMed. (2009). C-5 substituted heteroaryl-3-pyridinecarbonitriles as PKCtheta inhibitors: part II. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile. As a key intermediate in the development of various pharmaceutical and agrochemical agents, achieving a high yield of this compound is critical. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the widely employed Sandmeyer reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic route to this compound?

The most common and established method for synthesizing this compound is via a two-step, one-pot Sandmeyer reaction.[1] This process begins with the diazotization of the commercially available starting material, 2-Amino-3-bromo-5-chloropyridine[2]. The resulting aryl diazonium salt is then immediately subjected to a copper(I) cyanide-catalyzed cyanation to yield the final product.[3][4] This route is favored due to its versatility and the ability to introduce the nitrile group in a regioselective manner, which is often difficult to achieve through direct substitution methods.[5]

The overall transformation is as follows:

  • Diazotization: The primary aromatic amine (2-Amino-3-bromo-5-chloropyridine) is converted into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (typically 0–5 °C).

  • Cyanation (Sandmeyer Reaction): The diazonium salt solution is then added to a solution or suspension of a copper(I) cyanide (CuCN), which catalyzes the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), releasing nitrogen gas.[3]

Q2: What are the most critical parameters that influence the overall yield of the synthesis?

The yield of this synthesis is highly sensitive to several experimental parameters. Based on extensive field experience, the following are the most critical factors requiring stringent control:

  • Temperature Control: This is arguably the single most important factor. The diazotization step is highly exothermic, and the resulting diazonium salt is thermally unstable.[6] Temperatures must be strictly maintained between 0 and 5 °C to prevent decomposition of the salt into undesired phenolic byproducts and to control the rate of reaction.

  • Purity of Reagents: The use of fresh, high-purity reagents is paramount. Sodium nitrite should be finely powdered and dry. The copper(I) cyanide should be of high quality, as impurities can inhibit the catalytic cycle.

  • Rate of Reagent Addition: Slow, controlled addition of the sodium nitrite solution during diazotization is crucial. This prevents localized overheating and a buildup of nitrous acid, which can lead to side reactions. Similarly, the diazonium salt solution should be added slowly to the copper cyanide solution to maintain control over the nitrogen gas evolution.[6]

  • Acidity (pH): The reaction medium must be sufficiently acidic to ensure the complete formation of nitrous acid from sodium nitrite and to stabilize the diazonium salt.[6]

  • Catalyst Activity: The efficacy of the copper(I) cyanide catalyst is key. Some protocols may benefit from the in situ preparation of CuCN or the use of specific ligands to enhance its solubility and catalytic activity.[7]

Q3: What are the common impurities and byproducts, and how can their formation be minimized?

Understanding and mitigating the formation of byproducts is essential for improving yield and simplifying purification.

  • 3-Bromo-5-chloro-2-hydroxypyridine: This is the most common byproduct, arising from the reaction of the diazonium salt with water (hydrolysis). Its formation is favored by elevated temperatures.

    • Mitigation: Strictly maintain the reaction temperature below 5 °C throughout the diazotization and addition steps.[6] Using a slight excess of acid can also help suppress this side reaction.

  • Unreacted 2-Amino-3-bromo-5-chloropyridine: Incomplete diazotization will result in the starting material being carried through the reaction.

    • Mitigation: Ensure the complete conversion of the amine by using a slight excess (typically 1.1-1.2 equivalents) of sodium nitrite. The completion of diazotization can be verified using starch-iodide paper, which turns dark blue in the presence of excess nitrous acid.[6]

  • Azo Coupling Products: In insufficiently acidic conditions, the diazonium salt can act as an electrophile and attack an unreacted molecule of the starting amine, forming a brightly colored azo compound.

    • Mitigation: Maintain a strongly acidic environment throughout the diazotization process.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis and provides a logical framework for troubleshooting.

Problem 1: Low or No Product Formation After the Cyanation Step

A low yield of the final product often points to issues in one of the two main stages of the reaction.

Troubleshooting Workflow: Low Yield

G start Low Yield of 3-Bromo-5-chloropyridine- 2-carbonitrile check_diazotization Was diazotization successful? (Check with β-naphthol test) start->check_diazotization check_temp Was temperature strictly kept at 0-5°C? check_diazotization->check_temp No check_cyanation Was the CuCN catalyst active? Was the solution color change observed? check_diazotization->check_cyanation Yes check_nitrite Was excess nitrous acid confirmed with starch-iodide paper? check_temp->check_nitrite Yes temp_issue Issue: Temperature Too High. - Diazonium salt decomposed. check_temp->temp_issue No diazotization_failed Issue: Diazotization Failed or Incomplete. - Decomposed diazonium salt. - Insufficient NaNO₂. check_nitrite->diazotization_failed No solution_diazotization Solution: - Repeat with strict temp control. - Use fresh NaNO₂. - Ensure slow addition. diazotization_failed->solution_diazotization temp_issue->solution_diazotization cyanation_failed Issue: Cyanation Failed. - Inactive CuCN catalyst. - Poor reaction conditions. check_cyanation->cyanation_failed No solution_cyanation Solution: - Use fresh, high-purity CuCN. - Consider solvent effects (e.g., DMF, MeCN). - Ensure proper pH for addition. cyanation_failed->solution_cyanation

Caption: Decision tree for troubleshooting low product yield.

  • Potential Cause A: Failure of the Diazotization Step

    • Diagnosis: Before adding the diazonium salt to the copper cyanide, you can test for its presence. Add a few drops of your cold diazonium salt solution to a prepared solution of β-naphthol in aqueous NaOH. The formation of an intense reddish-orange precipitate (an azo dye) confirms the successful formation of the diazonium salt. If this test is negative, the diazotization has failed.

    • Solution:

      • Verify Reagent Quality: Use a fresh, unopened bottle of sodium nitrite.

      • Ensure Proper Acidity: The starting amine must be fully dissolved in a sufficient amount of strong acid before cooling and adding the nitrite.

      • Strict Temperature Control: Re-run the reaction, ensuring the temperature of the amine solution never exceeds 5 °C during the addition of NaNO₂. Use an ice-salt bath for more effective cooling.[6]

  • Potential Cause B: Ineffective Cyanation (Sandmeyer) Step

    • Diagnosis: If the diazotization was successful but the final yield is low, the issue lies in the cyanation step. This is often accompanied by the formation of a dark, tarry mixture and minimal nitrogen evolution upon addition of the diazonium salt.

    • Solution:

      • Use High-Quality Copper(I) Cyanide: CuCN can oxidize over time. Use a fresh bottle or a batch that has been stored properly under an inert atmosphere.

      • Optimize Solvent and Temperature: While the addition of the diazonium salt is done in the cold, some Sandmeyer cyanations benefit from gentle warming (e.g., to 40-60 °C) after the addition is complete to drive the reaction to completion. Monitor the reaction by TLC or LCMS to determine the optimal temperature and time.

      • Ensure Neutralization (if applicable): The diazonium salt solution is highly acidic. It is often beneficial to neutralize the CuCN solution (e.g., with sodium carbonate) before the addition to prevent the formation of HCN gas and ensure the optimal pH for the catalytic cycle.

Problem 2: Product is Contaminated with a Significant Amount of Phenolic Byproduct
  • Diagnosis: The presence of 3-Bromo-5-chloro-2-hydroxypyridine is often confirmed by ¹H NMR (disappearance of the -NH₂ signal and potential shift of aromatic protons) and Mass Spectrometry (a molecular weight corresponding to the replacement of -N₂⁺ with -OH). This impurity can complicate purification.

  • Solution:

    • Aggressive Temperature Management: This is a direct result of the diazonium salt reacting with water. Maintain the temperature below 5 °C at all costs.[6]

    • Work-up Procedure: During the work-up, a basic wash (e.g., with 1M NaOH) can help remove the acidic phenolic byproduct from the organic layer, simplifying subsequent purification by column chromatography.

Problem 3: The Reaction Mixture Becomes Very Dark or Tarry
  • Diagnosis: The formation of dark, insoluble tars often indicates decomposition or polymerization side reactions. This can be caused by localized overheating or impurities.

  • Solution:

    • Improve Stirring and Mixing: Ensure vigorous stirring throughout the reaction to maintain homogeneity and dissipate heat effectively.

    • Degas Solvents: In some cases, dissolved oxygen can promote radical side reactions. Using degassed solvents can lead to a cleaner reaction profile.

    • Purity of Starting Material: Ensure the starting 2-Amino-3-bromo-5-chloropyridine is of high purity, as impurities can initiate polymerization.

Experimental Protocols and Data

Protocol: Synthesis of this compound

Synthetic Workflow

G A 2-Amino-3-bromo- 5-chloropyridine B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Aryl Diazonium Salt [Intermediate] B->C D Sandmeyer Cyanation (CuCN, 0°C to RT) C->D E Crude Product D->E F Work-up & Purification (Extraction, Column Chromatography) E->F G Pure 3-Bromo-5-chloro- pyridine-2-carbonitrile F->G

Caption: General workflow for the synthesis of the target compound.

  • Diazotization:

    • In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-Amino-3-bromo-5-chloropyridine (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and place it in the addition funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid with starch-iodide paper.[6]

  • Sandmeyer Cyanation:

    • In a separate, larger flask, prepare a solution or slurry of copper(I) cyanide (1.3 eq) and potassium cyanide (1.3 eq) in water. Cool this mixture to 0 °C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the copper cyanide mixture via a cannula or addition funnel. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. Gentle heating may be required to complete the reaction.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers and wash with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8]

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Temperature 0–5 °CPrevents diazonium salt decomposition.[6]
NaNO₂ Stoichiometry 1.1–1.2 equivalentsEnsures complete diazotization.
CuCN Stoichiometry 1.2–1.5 equivalentsDrives the cyanation reaction to completion.
Solvent Aqueous AcidRequired for diazotization.
Purification Method Column ChromatographyEffective for removing polar impurities.[8]
Typical Yield 45-70%Highly dependent on precise execution.[8]

References

  • University of Toronto. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Khan, A., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • YouTube. Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Rueping, M., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Wikipedia. Cyanation. Available at: [Link]

  • PubChem. 3-Bromo-5-chloropyridin-2-amine. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-chloropyridine-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges, side reactions, and impurities encountered during its synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Overview of the Primary Synthetic Route

The most prevalent laboratory and industrial synthesis of this compound typically proceeds via a Sandmeyer-type reaction.[1] The key precursor is 2-amino-3-bromo-5-chloropyridine, which undergoes diazotization followed by cyanation. Understanding this core pathway is crucial for diagnosing and troubleshooting deviations.

Synthetic_Pathway SM 2-Amino-3-bromo- 5-chloropyridine Diazonium Aryl Diazonium Salt (in situ intermediate) SM->Diazonium 1. NaNO₂, H⁺ (e.g., HBr/H₂SO₄) 2. Low Temp (0-5 °C) Product 3-Bromo-5-chloro- pyridine-2-carbonitrile Diazonium->Product 3. CuCN, KCN (Sandmeyer Reaction)

Caption: Primary synthetic route via Sandmeyer cyanation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address specific problems you may encounter. Each entry details the likely cause of the issue and provides actionable protocols for mitigation.

FAQ 1: My reaction is incomplete, and I have a significant amount of unreacted 2-amino-3-bromo-5-chloropyridine starting material. What went wrong?

Plausible Cause: Incomplete diazotization is the most common culprit. The formation of the aryl diazonium salt is a sensitive reaction that is highly dependent on temperature and the quality of the nitrosating agent. The diazonium intermediate itself can also be unstable at elevated temperatures.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a fresh, unopened bottle of sodium nitrite (NaNO₂) or an alkyl nitrite (e.g., tert-butyl nitrite). Old NaNO₂ can absorb moisture and degrade.

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of NaNO₂. An ice-salt bath is recommended over a simple ice bath for better control. Use a digital thermometer to monitor the internal reaction temperature.

  • Ensure Strong Acidic Conditions: The diazotization requires a strong acid to generate nitrous acid (HNO₂) in situ from NaNO₂. Ensure a sufficient excess of a non-nucleophilic acid like H₂SO₄ or HBF₄ is present. If using HCl or HBr, be aware that the halide can compete as a nucleophile in the subsequent step.[2]

  • Slow, Subsurface Addition: Add the aqueous solution of NaNO₂ slowly and below the surface of the reaction mixture to ensure immediate reaction and prevent localized warming or buildup of unreacted nitrous acid.[3]

  • Test for Nitrous Acid: After the addition is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). A slight excess is often desired to ensure full conversion of the amine.

FAQ 2: I'm observing a significant byproduct with a mass corresponding to the replacement of the bromo group with a hydroxyl group. How do I prevent this?

Plausible Cause: You are observing the formation of 3-hydroxy-5-chloropyridine-2-carbonitrile. This is a classic side reaction in Sandmeyer chemistry where the diazonium salt intermediate is attacked by water instead of the intended nucleophile (cyanide).[2][4] This is exacerbated by elevated temperatures and high water concentration.

Troubleshooting Protocol:

  • Minimize Water Content: While some water is necessary for the diazotization step with NaNO₂, avoid using excessively dilute acid. If possible, consider using an anhydrous system with an alkyl nitrite in an organic solvent.

  • Temperature Management: This side reaction is highly temperature-dependent. After the diazotization is complete, add the diazonium salt solution to the copper(I) cyanide solution promptly, without allowing it to warm up. The Sandmeyer cyanation step itself should also be kept cool initially and warmed gently only if the reaction fails to initiate.

  • Control pH: The diazonium salt is most stable under acidic conditions. Premature neutralization can accelerate decomposition and hydrolysis.

Hydroxylation_Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Diazonium Ar-N₂⁺ Product Ar-CN (Target Product) Diazonium->Product CuCN Phenol Ar-OH (Phenolic Impurity) Diazonium_side Ar-N₂⁺ Diazonium_side->Phenol H₂O, ΔT Cause Cause: - Excess Water - High Temperature Cause->Phenol

Caption: Competition between cyanation and hydrolysis.

FAQ 3: My final product is contaminated with the corresponding amide or carboxylic acid. What is the source of this impurity?

Plausible Cause: The nitrile group (-CN) is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).[5] This can occur under either acidic or alkaline conditions, particularly during the reaction work-up or purification if conditions are not carefully controlled.[6][7]

Troubleshooting Protocol:

  • Neutral Work-up: During the work-up, quench the reaction mixture by pouring it onto ice and then neutralize carefully with a base like sodium bicarbonate or sodium carbonate solution. Avoid using strong bases like NaOH or KOH for extended periods, as this will promote alkaline hydrolysis.[6]

  • Avoid High Temperatures: Do not heat the reaction mixture for prolonged periods, especially if strong acid or base is present.

  • Purification Conditions: When performing column chromatography, use a neutral solvent system (e.g., hexanes/ethyl acetate). If the product streaks on the silica gel (which is slightly acidic), you can neutralize the silica by preparing a slurry with 1% triethylamine in the eluent.

  • Storage: Store the final product in a cool, dry place. Exposure to atmospheric moisture over long periods, especially if trace acid or base is present, can lead to slow hydrolysis.

ImpurityCauseMitigation Strategy
3-Bromo-5-chloropyridine-2-carboxamidePartial hydrolysis of the nitrileUse mild/neutral work-up conditions (e.g., NaHCO₃); avoid prolonged heating.
3-Bromo-5-chloropyridine-2-carboxylic acidComplete hydrolysis of the nitrileAvoid strong acid/base during work-up and purification; ensure product is dry for storage.
Caption: Summary of nitrile hydrolysis impurities.
FAQ 4: I'm seeing evidence of N-Oxide formation. Is this common and how do I deal with it?

Plausible Cause: Pyridine nitrogens can be oxidized to N-oxides.[8] While less common in this specific synthesis, oxidizing conditions, potentially from side reactions involving nitrous acid or copper catalysts, could lead to trace amounts of this compound N-oxide. Pyridine N-oxides are stable and can be difficult to separate from the desired product.[9]

Troubleshooting Protocol:

  • Control Nitrosating Agent: Avoid a large excess of sodium nitrite during the diazotization step to minimize the presence of potential oxidizing species.

  • Deoxygenation: If N-oxide formation is confirmed and problematic, the impurity can sometimes be removed by treating the crude product mixture with a reducing agent like phosphorus trichloride (PCl₃) in an inert solvent like chloroform.[10] This should be done as a separate, dedicated step before final purification.

  • Chromatographic Separation: N-oxides are significantly more polar than their parent pyridines due to the polar N⁺-O⁻ bond.[11] They can often be separated using column chromatography by employing a more polar eluent system.

General Purification Protocol

A reliable method for purifying the crude product is flash column chromatography.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or a 1:1 mixture of ethyl acetate and hexanes. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is known as dry loading.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar eluent (e.g., 100% hexanes or petroleum ether). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed silica bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the desired product. The target compound is moderately polar; non-polar impurities will elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[12]

References

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles. Retrieved from [Link]

  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC.
  • Dandepally, S. R., & Williams, A. L. (2009).
  • Hilton, M. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Ochiai, E. (1953). Process for the reduction of pyridine n-oxides.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Cornella, J. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction?.
  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method for 2-cyano-5-bromopyridine. Eureka.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Pfizer Inc. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Wang, X., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. PubMed.
  • Wang, X. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Nankai University.
  • Request PDF. (n.d.). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent.
  • Katritzky, A. R., et al. (2005).
  • CN106467488A. (2017). A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
  • SciELO. (n.d.).

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Technical Support Center: Purification of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-chloropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this critical building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Persistent Yellow or Brown Discoloration in the Final Product

Question: My purified this compound remains a yellow or brown solid, even after initial purification attempts. How can I obtain a white to off-white crystalline product?

Probable Causes:

  • Residual Starting Material: Incomplete reaction can leave behind unreacted 2-amino-3-bromo-5-chloropyridine, which can contribute to discoloration.

  • Byproduct Formation: The synthesis, often a Sandmeyer-type reaction, can generate colored byproducts.[1]

  • Degradation: The compound may be sensitive to heat, light, or air, leading to the formation of colored degradation products.

  • Trapped Solvent: Residual colored solvents from the reaction or initial purification steps.

Step-by-Step Troubleshooting Protocol:

  • Analytical Assessment:

    • Obtain a ¹H NMR spectrum to check for the presence of starting materials or unexpected aromatic signals.

    • Utilize HPLC analysis to quantify the purity and identify the number of impurities. A robust RP-HPLC method using a C18 column with a gradient of acetonitrile and water is recommended for good separation.[2]

  • Purification Strategy Selection:

    • Recrystallization: This is often the most effective method for removing colored impurities.

      • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane) at room temperature and elevated temperatures. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

      • Protocol: Dissolve the crude material in a minimal amount of the chosen hot solvent. If the solution is colored, you can add a small amount of activated carbon to adsorb the colored impurities and then hot-filter the solution. Allow the filtrate to cool slowly to form crystals. Wash the collected crystals with a small amount of cold solvent.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase: A gradient elution with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically effective.[3] A common starting point is a petroleum ether:ethyl acetate gradient.[3]

  • Post-Purification Handling:

    • Dry the purified product thoroughly under vacuum to remove any residual solvent.

    • Store the final product in a tightly sealed container, protected from light, in a cool, dry place.[4][5]

Issue 2: Low Recovery After Purification

Question: I am experiencing significant product loss during recrystallization or column chromatography. What are the likely causes and how can I improve my yield?

Probable Causes:

  • Suboptimal Recrystallization Solvent: The chosen solvent may have too high a solubility for the compound even at low temperatures, leading to product loss in the mother liquor.

  • Premature Crystallization: During hot filtration in recrystallization, the product may crystallize on the filter paper or in the funnel.

  • Co-elution of Product and Impurities: In column chromatography, improper solvent polarity can lead to the product eluting with impurities, necessitating the discarding of mixed fractions.

  • Product Adsorption: The compound may irreversibly adsorb to the silica gel in column chromatography.

Step-by-Step Troubleshooting Protocol:

  • Optimize Recrystallization:

    • Solvent System: If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.

  • Refine Column Chromatography Technique:

    • TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for good separation between your product and impurities.

    • Dry Loading: If your compound has low solubility in the initial mobile phase, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

    • Column Dimensions: Use an appropriate column size for the amount of material being purified. A general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight.

Workflow for Purification Troubleshooting

Purification_Workflow Start Crude 3-Bromo-5-chloropyridine- 2-carbonitrile Analysis Purity & Impurity Analysis (HPLC, ¹H NMR) Start->Analysis Decision Purity Acceptable? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No, Minor Impurities ColumnChrom Column Chromatography Decision->ColumnChrom No, Major/Close Impurities FinalProduct Pure Product (Store Properly) Decision->FinalProduct Yes CheckPurity1 Check Purity Recrystallization->CheckPurity1 CheckPurity2 Check Purity ColumnChrom->CheckPurity2 CheckPurity1->ColumnChrom No CheckPurity1->FinalProduct Yes CheckPurity2->FinalProduct Yes Reassess Reassess Synthesis/ Workup CheckPurity2->Reassess No

Caption: A logical workflow for troubleshooting the purification of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during purification?

A1: Understanding the physicochemical properties is crucial for designing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₆H₂BrClN₂Helps in confirming identity via mass spectrometry.[6]
Molecular Weight 217.45 g/mol Essential for calculating molar equivalents and reaction yields.[6]
Appearance White to brown crystalline powderThe color can be an initial indicator of purity.[7]
Melting Point 89-91°CA sharp melting point close to the literature value indicates high purity.[5]
Solubility Soluble in methanol.Informs the choice of solvents for reaction, extraction, and recrystallization.[8]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[5]Indicates potential sensitivity to light and air, necessitating careful handling and storage post-purification.[4]

Q2: What are the common impurities in the synthesis of this compound?

A2: The impurities largely depend on the synthetic route. For a Sandmeyer-type reaction starting from 2-amino-3-bromo-5-chloropyridine, common impurities may include:

  • Unreacted starting material: 2-amino-3-bromo-5-chloropyridine.

  • Side-products from the diazotization: Phenolic byproducts if water is present and not controlled.

  • Products of incomplete reaction: Residual diazonium salts, which are often unstable.

  • Related halogenated pyridines: Depending on the reaction conditions, other halogenation patterns might occur in minor amounts.

Q3: How should I handle and store the purified this compound to maintain its purity?

A3: Proper handling and storage are critical to prevent degradation.

  • Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid the formation of dust and aerosols.[4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] For long-term storage, keeping it under an inert atmosphere (like argon or nitrogen) at room temperature or below is recommended.[5] Some suppliers recommend storage at -20°C for maximum stability.[9]

Logical Relationship of Impurities and Purification Techniques

Impurity_Purification Impurities Common Impurities Unreacted Starting Material Colored Byproducts Polar Impurities Isomeric Impurities Techniques Purification Techniques Recrystallization Column Chromatography Activated Carbon Treatment Solvent Wash Impurities:f0->Techniques:f0 Different solubility Impurities:f1->Techniques:f2 Adsorption Impurities:f1->Techniques:f0 Trapped in lattice Impurities:f2->Techniques:f1 Polarity difference Impurities:f3->Techniques:f1 Polarity difference Impurities:f0->Techniques:f3 Solubility difference

Caption: Relationship between impurity types and the most effective purification methods.

III. References

  • BenchChem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 3-Bromo-5-chloropyrazine-2-carbonitrile. Retrieved from

  • ECHEMI. (n.d.). 3-Bromo-5-chloro-2-pyridinecarbonitrile SDS, 760207-83-8 Safety Data Sheets. Retrieved from

  • Guidechem. (n.d.). What is 3-Bromo-5-chloropyridine and its Applications?. Retrieved from

  • Guidechem. (n.d.). 5-bromo-3-chloropyridine-2-carbonitrile 945557-04-0 wiki. Retrieved from

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from

  • ChemicalBook. (2025). This compound (CAS 760207-83-8). Retrieved from

  • MedchemExpress. (n.d.). Certificate of Analysis: 3-Bromo-5-chloropyridine. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 3-Bromo-5-chloropyridine, 97%. Retrieved from

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troubleshooting failed reactions with 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-Bromo-5-chloropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but challenging building block. Here, we address common experimental failures through in-depth troubleshooting guides and FAQs, grounded in mechanistic principles and field-proven insights.

Understanding the Substrate: A Chemist's Overview

This compound is a highly functionalized heteroaromatic compound. Its reactivity is governed by the interplay of its substituents:

  • Pyridine Ring: The electron-deficient nature of the pyridine ring influences the behavior of its substituents. The ring nitrogen can also act as a Lewis base, potentially coordinating to and inhibiting metal catalysts.[1][2]

  • Bromo Group (C3): This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. Its reactivity is modulated by the adjacent electron-withdrawing nitrile group.

  • Chloro Group (C5): Generally less reactive than the bromo group in cross-coupling reactions, offering opportunities for sequential functionalization. It also enhances the electrophilicity of the ring.

  • Nitrile Group (C2): A strong electron-withdrawing group, it activates the ring towards nucleophilic aromatic substitution (SNAr) and influences the regioselectivity of reactions. It is also susceptible to hydrolysis under certain conditions.[3][4]

Physicochemical Properties

A summary of key physicochemical data is crucial for experimental design, particularly for determining appropriate solvents and reaction conditions.

PropertyValue
Molecular Formula C₆H₂BrClN₂
Molecular Weight 217.45 g/mol [5]
CAS Number 760207-83-8[6][7]
Appearance White to brown crystalline powder[8]
Melting Point 77-81 °C
Solubility Soluble in methanol, toluene, dioxane, THF
General Troubleshooting Workflow for Failed Reactions

Before diving into specific reaction types, it's essential to have a systematic approach to diagnose a failed reaction. If your reaction has resulted in no product, a complex mixture, or simply unreacted starting material, follow this logical workflow.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield, Complex Mixture) check_reagents 1. Verify Reagent Quality & Purity - Starting Material (NMR/LCMS) - Catalyst & Ligand (Activity) - Solvent (Anhydrous?) - Base (Fresh?) start->check_reagents check_setup 2. Review Reaction Setup - Inert Atmosphere (Degassing?) - Temperature Control - Stirring Efficiency check_reagents->check_setup analyze_crms 3. Analyze Crude Reaction Mixture (LCMS/NMR) - Identify Byproducts - Quantify Starting Material check_setup->analyze_crms sm_consumed Starting Material Consumed? analyze_crms->sm_consumed byproducts Major Byproducts Identified? sm_consumed->byproducts Yes catalyst_issue Focus on Catalyst System: - Screen Different Ligands - Use a Pre-catalyst - Check for Inhibition sm_consumed->catalyst_issue No (SM Unreacted) optimize_conditions Optimize Conditions: - Increase/Decrease Temperature - Change Solvent/Base - Increase Catalyst Loading byproducts->optimize_conditions No (Decomposition) address_side_reactions Address Specific Side Reactions: - Protodeboronation - Homocoupling - Hydrolysis byproducts->address_side_reactions Yes success Successful Reaction optimize_conditions->success address_side_reactions->success catalyst_issue->success

Caption: A logical workflow to diagnose and resolve failed reactions.

Frequently Asked Questions (FAQs) by Reaction Type
1. Suzuki-Miyaura Coupling

Q1: My Suzuki coupling is giving low to no yield. What is the most common cause?

A1: The primary culprits for failed Suzuki reactions with this substrate are catalyst inhibition and side reactions involving the boronic acid.[2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[9] This is a well-documented issue with pyridine-containing substrates.

  • Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom from a protic source (like water in the solvent or base).[10] Pyridine boronic acids can be particularly susceptible to this.[11]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, often exacerbated by the presence of oxygen.[9]

Q2: How can I overcome catalyst inhibition and improve my yield?

A2: The key is to select a catalyst system specifically designed for challenging heteroaromatic substrates.

  • Use Bulky, Electron-Rich Ligands: Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[10] These bulky ligands create a sterically hindered environment around the palladium atom, which discourages coordination from the pyridine nitrogen and promotes the desired catalytic cycle.[10]

  • Choose the Right Base: The base is critical for activating the boronic acid. Potassium phosphate (K₃PO₄) is often a superior choice for challenging couplings compared to carbonates like K₂CO₃ or Na₂CO₃.[10]

  • Solvent and Water Content: A mixture of a non-polar solvent like dioxane or toluene with a small amount of water is typical. However, if protodeboronation is an issue, consider using anhydrous conditions or switching from a boronic acid to a more robust boronate ester (e.g., a pinacol ester).[10]

Suzuki_Cycle_Failures Suzuki Catalytic Cycle: Points of Failure Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OR)2 PdII_R Ar-Pd(II)-R'(L2) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + Ar-R' Inhibition Catalyst Inhibition (Pyridine Coordination) Inhibition->Pd0 SlowOxAdd Slow Oxidative Addition (Cl is less reactive) SlowOxAdd->OxAdd Protodeboronation Protodeboronation (Boronic Acid Degradation) Protodeboronation->Transmetal Buchwald_Optimization start Low Conversion in Buchwald-Hartwig Amination check_base Is the Base Strong Enough? (e.g., NaOtBu, LiHMDS) start->check_base check_ligand Is the Ligand Appropriate? (Bulky, Electron-Rich) check_base->check_ligand Yes use_naotbu Action: Use NaOtBu or LHMDS check_base->use_naotbu No check_temp Is the Temperature Optimal? check_ligand->check_temp Yes screen_ligands Action: Screen Ligands (e.g., XPhos, RuPhos, Josiphos) check_ligand->screen_ligands No increase_temp Action: Increase Temperature (80-110 °C) check_temp->increase_temp No success Improved Yield check_temp->success Yes use_naotbu->check_ligand screen_ligands->check_temp increase_temp->success

Caption: Decision tree for optimizing a Buchwald-Hartwig amination.

3. Sonogashira Coupling

Q1: My Sonogashira coupling isn't working. The solution turns black and I only recover starting material.

A1: A black precipitate often indicates the formation of palladium black (Pd(0) metal), a sign of catalyst decomposition. This, along with low reactivity, points to several potential issues in a Sonogashira coupling.

  • Temperature: While many Sonogashira reactions with aryl bromides require heat, excessively high temperatures can lead to catalyst decomposition. Conversely, a temperature that is too low may not be sufficient to drive the rate-limiting oxidative addition step. [12]An optimal range is typically 60-100 °C.

  • Solvent/Base System: The choice of amine base and solvent is critical. Triethylamine (TEA) is common, but sometimes using it as the solvent or co-solvent (e.g., THF/TEA or Dioxane/TEA) can be beneficial. [12][13]Ensure the amine is distilled and dry, as impurities can inhibit the reaction. [13]* Copper Co-catalyst: The copper(I) iodide (CuI) co-catalyst is crucial for the reaction. Ensure it is fresh and not oxidized (it should be off-white/tan, not green/blue).

  • Degassing: Oxygen promotes the unwanted homo-coupling of the alkyne (Glaser coupling) and can contribute to catalyst decomposition. Thoroughly degassing the solvent and reagents is essential. [13]

4. Nucleophilic Aromatic Substitution (SNAr)

Q1: I expected a nucleophilic substitution to occur, but the reaction is very slow. How can I facilitate it?

A1: While the nitrile and chloro substituents activate the pyridine ring for SNAr, the reaction still requires specific conditions to proceed efficiently. The generally accepted mechanism involves a two-step addition-elimination process via a negatively charged "Meisenheimer complex". [14][15]

  • Position of Attack: Nucleophilic attack is favored at positions ortho or para to strong electron-withdrawing groups. [14][16]In this molecule, the C2 (nitrile) and C5 (chloro) positions are activated. The C-Cl bond at position 5 is a potential site for substitution, as is the C-Br at position 3, though the latter is less activated.

  • Leaving Group: In SNAr, fluoride is often the best leaving group, followed by chloride and then bromide, which is counterintuitive compared to SN1/SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen making the carbon more electrophilic. [16]* Reaction Conditions: These reactions often require a strong nucleophile and may need elevated temperatures or a polar aprotic solvent (like DMF or DMSO) to proceed at a reasonable rate.

5. Reactivity of the Nitrile Group

Q1: I'm seeing an unexpected byproduct with a higher mass in my LCMS analysis, especially when using aqueous bases or acids. What could it be?

A2: You are likely observing hydrolysis of the nitrile group. Under either acidic or basic aqueous conditions, especially with heating, nitriles can hydrolyze first to a primary amide and then to a carboxylic acid. [3][17][18]

  • Basic Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. [3]This pathway leads to the formation of a carboxylate salt.

  • Acidic Hydrolysis: The nitrile nitrogen is first protonated, which makes the carbon even more electrophilic and susceptible to attack by a weak nucleophile like water. [3]This pathway yields the free carboxylic acid.

How to Avoid Nitrile Hydrolysis:

  • Use non-aqueous conditions where possible.

  • If an aqueous base is required (e.g., in a Suzuki coupling), use milder bases (like K₂CO₃ over NaOH) and the lowest effective temperature.

  • Keep reaction times as short as possible.

  • If the hydrolysis product is desired, the reaction can be pushed to completion using stronger acid/base and higher temperatures. [18]

References
  • BenchChem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • BenchChem. (2025).
  • ChemicalBook. (2025). This compound | 760207-83-8.
  • Guidechem. 5-bromo-3-chloropyridine-2-carbonitrile 945557-04-0 wiki.
  • ECHEMI.
  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • Reddit. (2023). Hydrolysis of nitriles. r/OrganicChemistry.
  • ChemicalBook. 3-Bromo-5-chloropyridine CAS#: 73583-39-8.
  • Chemguide. hydrolysis of nitriles.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • The Organic Chemistry Tutor. (2019).
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
  • BenchChem. (2025).
  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • SyntheticPage. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Chemistry LibreTexts. (2022). 16.
  • National Institutes of Health (NIH).
  • CRO SPLENDID LAB. This compound.
  • Frontier Specialty Chemicals. This compound.
  • BenchChem. (2025). Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.
  • Sigma-Aldrich. 3-Bromo-5-chloropyridine 97 73583-39-8.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-5-chloro-2-cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions with the versatile but challenging building block, 3-bromo-5-chloro-2-cyanopyridine. Our focus is on providing practical, mechanistically grounded solutions to achieve high yield and, critically, high chemoselectivity.

Core Principles: Understanding the Substrate

The key to successfully employing 3-bromo-5-chloro-2-cyanopyridine lies in understanding its inherent electronic and steric properties. The molecule presents two distinct reactive sites for cross-coupling, the C-Br bond at the 3-position and the C-Cl bond at the 5-position.

Differential Halide Reactivity: The foundational principle governing selectivity is the difference in bond dissociation energies and reactivity of the carbon-halogen bonds towards oxidative addition at a low-valent metal center, typically palladium(0). The generally accepted order of reactivity is C–I > C–Br > C–OTf > C–Cl.[1][2] Therefore, the C-Br bond at the 3-position is intrinsically more reactive and the preferred site for initial coupling under kinetically controlled conditions.

Electronic Landscape: The pyridine ring is an electron-deficient system, a property that is further amplified by the strongly electron-withdrawing cyano group at the 2-position. This electronic pull activates both the C-Br and C-Cl bonds towards oxidative addition, making the molecule highly susceptible to cross-coupling reactions but also increasing the risk of non-selective or double additions if conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: Which position on 3-bromo-5-chloro-2-cyanopyridine is more reactive for a standard palladium-catalyzed cross-coupling reaction?

A1: The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 5-position.[1] This is the basis for achieving selective monofunctionalization. The primary goal in catalyst selection is to exploit this reactivity difference to couple at the C-Br position while leaving the C-Cl position intact for potential subsequent transformations.

Q2: What are the most common and effective cross-coupling reactions for selectively functionalizing this molecule?

A2: The most widely applicable palladium-catalyzed reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds using boronic acids or esters.[3][4]

  • Buchwald-Hartwig Amination: For the synthesis of C–N bonds by coupling with a wide range of primary and secondary amines.[5][6][7]

  • Sonogashira Coupling: For creating C–C triple bonds with terminal alkynes.[8]

Q3: How does the choice of ligand impact selectivity and yield?

A3: The ligand is arguably the most critical variable in controlling the outcome of the reaction. Its properties dictate the stability, reactivity, and steric environment of the palladium catalyst.[9][10]

  • Steric Bulk: Large, bulky ligands (e.g., biaryl monophosphines like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs)) are often essential.[11][12] They promote the formation of highly reactive, low-coordinate monoligated palladium species (PdL) that can facilitate oxidative addition.[13] Furthermore, their size creates a sterically hindered pocket around the metal, which can prevent the pyridine nitrogen from coordinating to and deactivating the catalyst—a common failure mode with pyridine substrates.[14][15]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[9][10]

Q4: Can I achieve selective coupling at the C-Cl position?

A4: While challenging, it is not impossible; however, it typically requires a two-step approach. The most straightforward strategy is to first functionalize the more reactive C-Br position. The resulting product, a 3-substituted-5-chloro-2-cyanopyridine, can then be subjected to a second cross-coupling reaction under more forcing conditions (higher temperatures, more reactive catalyst systems) designed to activate the less reactive C-Cl bond. Direct selective coupling at C-Cl in the presence of C-Br is synthetically very difficult and would require a highly specialized catalytic system, potentially involving unconventional mechanisms or catalyst speciation.[13]

Troubleshooting Guide

This section addresses common experimental failures in a problem-cause-solution format.

Problem 1: Low or No Conversion of Starting Material
  • Probable Cause A: Catalyst Inhibition/Deactivation. The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming an inactive complex and halting the catalytic cycle.[14][15] Additionally, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to inactive Pd(II).[15]

  • Solution A:

    • Employ Bulky Ligands: Switch to sterically demanding biaryl phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands create a protective pocket around the palladium, minimizing coordination from the pyridine nitrogen.[15]

    • Ensure Rigorous Inert Conditions: Use a glovebox or Schlenk line techniques. Degas all solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Use freshly opened, anhydrous reagents.

  • Probable Cause B: Inappropriate Base or Solvent. The base is crucial for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step, but an incorrect choice can hinder the reaction. The solvent must fully dissolve all components at the reaction temperature.[15]

  • Solution B:

    • Screen Bases: For Suzuki couplings, common choices are K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are standard.[6][16]

    • Solvent Selection: Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or THF are generally effective. A solvent screen may be necessary to find the optimal choice for your specific coupling partners.

Problem 2: Poor Chemoselectivity (Mixture of C-Br coupling, C-Cl coupling, and/or di-substituted product)
  • Probable Cause A: Reaction Temperature is Too High. While heat increases reaction rates, excessive temperature can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.[15]

  • Solution A:

    • Optimize Temperature: Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction for selective conversion of the C-Br bond. Only increase the temperature if the reaction is sluggish. A temperature gradient experiment can quickly identify the optimal window for selective C-Br activation.

  • Probable Cause B: Catalyst System is Overly Reactive. A highly active catalyst, while beneficial for difficult substrates, may not differentiate well between the C-Br and C-Cl bonds on this activated pyridine ring.

  • Solution B:

    • Tune the Catalyst: If using a highly active Buchwald or NHC system leads to poor selectivity, consider a less reactive, "classic" catalyst like Pd(PPh₃)₄ .[1] While turnover may be slower, the selectivity for the C-Br bond is often significantly higher.

Problem 3: Significant Side Product Formation (Homocoupling or Protodehalogenation)
  • Probable Cause A: Homocoupling of Coupling Partner. In Suzuki reactions, boronic acids can homocouple (R-B(OH)₂ + R-B(OH)₂ → R-R), often promoted by the presence of oxygen.

  • Solution A:

    • Strict Inert Atmosphere: Re-verify that your reaction setup is scrupulously free of oxygen.

    • Stoichiometry Control: Use only a slight excess of the boronic acid (1.1–1.2 equivalents). A large excess can favor homocoupling.

  • Probable Cause B: Protodehalogenation. The bromo or chloro group is replaced by a hydrogen atom. This is typically caused by trace amounts of water reacting with reaction intermediates.

  • Solution B:

    • Use Anhydrous Reagents: Ensure all solvents and liquid reagents are passed through activated alumina or appropriately distilled. Use freshly dried, powdered bases. If using a hydrated base (e.g., K₃PO₄·H₂O), ensure the water content is accounted for or use the anhydrous form.

Data & Protocols

Catalyst System Selection Guide

The following table provides recommended starting conditions for achieving selective C-Br functionalization of 3-bromo-5-chloro-2-cyanopyridine.

Reaction TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Selectivity (C-Br:C-Cl)
Suzuki-Miyaura Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane80-100>95:5
Suzuki-Miyaura Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O100>95:5
Buchwald-Hartwig Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (1.4)Toluene80-100>98:2
Buchwald-Hartwig BrettPhos Precatalyst (2-4)-LiHMDS (2.5)THF65-80>98:2

Note: Data is compiled and representative of typical results for analogous bromo-chloro heteroaryl substrates.[1][8][17] Optimization for specific coupling partners is recommended.

Experimental Protocol 1: Selective Suzuki-Miyaura Coupling at C-3

This protocol details the coupling of 3-bromo-5-chloro-2-cyanopyridine with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-chloro-2-cyanopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-5-chloro-2-cyanopyridine product.

Experimental Protocol 2: Selective Buchwald-Hartwig Amination at C-3

This protocol details the amination of 3-bromo-5-chloro-2-cyanopyridine with a generic secondary amine.

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk flask. Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add 3-bromo-5-chloro-2-cyanopyridine (1.0 mmol, 1.0 equiv.) and degassed toluene (5 mL). Finally, add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 8-16 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 3-amino-5-chloro-2-cyanopyridine product.

Visualizations & Workflows

Catalyst Selection Workflow

cluster_start Initial Consideration cluster_suzuki C-C Coupling cluster_buchwald C-N Coupling cluster_troubleshooting Troubleshooting start Desired Bond Formation? suzuki Suzuki-Miyaura start->suzuki C-C buchwald Buchwald-Hartwig start->buchwald C-N suzuki_cat Recommended System: Pd₂(dba)₃ / SPhos Base: K₃PO₄ Solvent: Dioxane suzuki->suzuki_cat outcome Reaction Outcome? suzuki_cat->outcome buchwald_cat Recommended System: Pd(OAc)₂ / XPhos Base: NaOtBu Solvent: Toluene buchwald->buchwald_cat buchwald_cat->outcome low_yield Low Yield / No Rxn outcome->low_yield <50% Conversion poor_selectivity Poor Selectivity outcome->poor_selectivity Side Products >5% success Success! outcome->success High Yield & >95% Selectivity fix_yield Solution: - Use bulky ligand (XPhos) - Ensure inert conditions low_yield->fix_yield fix_selectivity Solution: - Lower temperature - Use less active catalyst (Pd(PPh₃)₄) poor_selectivity->fix_selectivity

Caption: Decision workflow for catalyst selection and troubleshooting.

The Catalytic Cycle: Key to Selectivity

cluster_substrate Substrate cluster_product Product pd0 Pd(0)L₂ oacomp L₂Pd(II)(Ar-Cl)Br pd0->oacomp  Regenerated  Catalyst pd0->oacomp SELECTIVITY DETERMINING STEP re Reductive Elimination prod Ar(Nu)-Cl oa Oxidative Addition tm Transmetalation tmcomp L₂Pd(II)(Ar-Cl)Nu sub Ar(Br)-Cl sub->oa oacomp->tmcomp tmcomp->re tmcomp->prod mx M-Br nuc Nu-M nuc->tm

Caption: Simplified catalytic cycle for cross-coupling reactions.

References

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  • ResearchGate. (Various). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ResearchGate. (Various). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. [Link]

  • Kappe, C. O., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Organometallics. [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. [Link]

Sources

Technical Support Center: Solvent Effects on 3-Bromo-5-chloropyridine-2-carbonitrile Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-5-chloropyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. The unique electronic and steric properties of this molecule, featuring two distinct halogen atoms and a potent electron-withdrawing nitrile group, make its reactivity highly dependent on the reaction environment. Solvent choice is not merely a matter of solubility; it is a critical parameter that dictates reaction rate, selectivity, and catalyst stability.

This document moves beyond standard protocols to provide a deeper understanding of the causality behind solvent selection. It is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.

Section 1: Frequently Asked Questions - The Fundamentals of Solvent Choice

This section addresses foundational questions regarding the role of solvents in modulating chemical reactions involving halogenated pyridines.

Q1: How does the general polarity of a solvent affect the reactivity of my substrate?

A1: Solvent polarity is paramount. For reactions involving charged intermediates or transition states, polar solvents are generally preferred. In Nucleophilic Aromatic Substitution (SNAr), the reaction proceeds through a negatively charged intermediate (a Meisenheimer complex)[1][2]. Polar aprotic solvents, such as DMSO or DMF, are exceptionally effective because they can stabilize this charged intermediate, thereby lowering the activation energy and accelerating the reaction[2]. Conversely, in many palladium-catalyzed cross-coupling reactions, the ideal solvent must balance the solubility of various components (organic halide, organometallic reagent, inorganic base) with its influence on the catalyst's stability and activity[3][4].

Q2: What is the practical difference between polar aprotic and polar protic solvents for my reaction?

A2: The key difference is the presence of acidic protons (e.g., O-H, N-H bonds).

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents possess dipoles to solvate charged species but lack acidic protons. They are ideal for SNAr reactions because they solvate the counter-cation of the nucleophile but leave the anion relatively "bare," enhancing its nucleophilicity[5][6]. In cross-coupling reactions, they can facilitate the dissolution of salts and influence the formation of the active catalytic species[4][7].

  • Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents have acidic protons and can form hydrogen bonds. While they are excellent at dissolving polar reagents and salts, they can be detrimental in reactions with strong bases or nucleophiles by deactivating them through hydrogen bonding or protonation. However, they are often used as a co-solvent in Suzuki couplings, where the presence of water can be crucial for the hydrolysis of the boronate ester and the subsequent transmetalation step[8][9].

Q3: My palladium catalyst appears to be deactivating. Can the solvent be the cause?

A3: Absolutely. The solvent plays a crucial role in maintaining the stability and activity of palladium catalysts[3][10]. Coordinating solvents like THF or dioxane can stabilize the active Pd(0) species, but overly strong coordination can also compete with ligands and inhibit catalysis[3]. For reactions like the Buchwald-Hartwig amination, which use strong, non-nucleophilic bases, it is critical to use anhydrous, aprotic solvents like toluene or dioxane[11]. The presence of water or protic solvents can lead to catalyst decomposition and unwanted side reactions.

Section 2: Troubleshooting Guides for Key Transformations

This section provides targeted advice for specific reactions and common problems encountered with this compound.

Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with an amine nucleophile is slow or incomplete. How can I use solvent choice to improve it?

A: This is a classic challenge where solvent effects are profound. The pyridine nitrogen and the 2-carbonitrile group are strong electron-withdrawing groups that activate the pyridine ring for nucleophilic attack[1][2]. However, a sluggish reaction is often due to insufficient stabilization of the Meisenheimer intermediate.

  • Troubleshooting Steps:

    • Switch to a More Polar Aprotic Solvent: If you are using a solvent like THF or acetonitrile, switching to a more polar option like DMF or DMSO can dramatically increase the reaction rate. These solvents excel at stabilizing the negatively charged intermediate[2].

    • Ensure Anhydrous Conditions: While not as critical as in organometallic chemistry, water can still interfere by solvating the nucleophile. Using anhydrous solvents can provide a modest rate enhancement.

    • Consider Temperature: SNAr reactions on heteroaromatic chlorides can often require elevated temperatures. The high boiling points of DMF (153 °C) and DMSO (189 °C) make them suitable for reactions that require significant thermal input.

Q: I am observing a mixture of products from substitution at the bromine (C3) and chlorine (C5) positions. Can the solvent influence regioselectivity?

A: Regioselectivity in SNAr on di-halogenated pyridines is a complex interplay of electronics and leaving group ability. While Br is a better leaving group than Cl, the electronic activation of the ring positions by the nitrile and nitrogen atom is the dominant factor. The solvent can subtly influence this balance.

  • Expert Insight: The formation of the Meisenheimer complex is typically the rate-determining step[2]. A highly polar solvent that strongly stabilizes this intermediate may reduce the energetic difference between the transition states for attack at C3 versus C5, potentially leading to lower selectivity.

  • Troubleshooting Strategy: If you observe poor selectivity in DMSO, consider screening a less polar aprotic solvent, such as dioxane or THF, at a correspondingly higher temperature to achieve a reasonable rate. This may increase the selectivity for substitution at the more electronically activated position.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling than the chlorine at the 5-position, allowing for selective functionalization. The choice of solvent is critical for success.

Q: My Suzuki-Miyaura coupling is giving a low yield. What solvent systems should I screen?

A: Low yields in Suzuki couplings are frequently traced back to poor solubility of the base or inefficient transmetalation. The solvent system is central to solving both issues.

  • Recommended Solvent Systems:

    • Toluene/Water or Dioxane/Water Biphasic System: This is the most common and robust choice. A 4:1 to 10:1 ratio of organic solvent to water is typical[12]. The organic solvent (toluene, dioxane) dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄). This biphasic environment facilitates the crucial transmetalation step, which is believed to involve a μ-bridging hydroxy group between the palladium and boron atoms[8].

    • Anhydrous Polar Aprotic Solvents: For substrates that are sensitive to water, or when using bases like CsF, solvents such as DMF or DME can be effective. These solvents help to dissolve all components, creating a homogeneous reaction mixture.

Q: In my Buchwald-Hartwig amination, I suspect catalyst deactivation is occurring. What is the best solvent practice?

A: The Buchwald-Hartwig amination requires a Pd(0)/Pd(II) catalytic cycle and a strong base (e.g., NaOtBu, LHMDS) to deprotonate the amine[11][13]. The solvent must be non-reactive towards these components.

  • Core Directive: Use strictly anhydrous, aprotic, and deoxygenated solvents .

  • Recommended Solvents:

    • Toluene: An excellent, non-coordinating solvent that is a workhorse for this reaction.

    • Dioxane: A slightly more polar and coordinating ether that can sometimes improve catalyst stability and solubility.

    • THF: Suitable for lower temperature reactions, but its lower boiling point limits the reaction temperature.

  • Solvents to Avoid: Protic solvents (alcohols, water) and esters are incompatible with the strong bases used[14]. Chlorinated solvents should also be avoided as they can undergo oxidative addition to the palladium center.

Q: I am attempting a Sonogashira coupling and my reagents won't dissolve. What are my options?

A: Solubility is a common hurdle, especially with complex substrates. The Sonogashira reaction often uses an amine base (like triethylamine or diisopropylamine) which can also serve as a co-solvent or the sole solvent[15].

  • Troubleshooting Strategy:

    • Amine as Solvent: If your starting materials are soluble in triethylamine (TEA), running the reaction in neat TEA can be very effective.

    • Co-Solvent System: If solubility in TEA is poor, use a co-solvent. DMF is an excellent choice for dissolving a wide range of polar organic molecules and is frequently used in Sonogashira couplings[16]. THF is another common option. A typical setup would be a mixture of DMF and TEA.

    • Non-Polar Solvents for Selectivity: In some cases, high polarity can lead to side reactions like alkyne homocoupling (Glaser coupling). If you observe this, switching to a less polar solvent like toluene may improve selectivity, although it may require a longer reaction time[17].

Section 3: Data & Visualization

Table 1: Properties of Common Solvents in Pyridine Chemistry
SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Key Applications & Rationale
DimethylformamideDMFPolar Aprotic37153SNAr (stabilizes Meisenheimer complex), Sonogashira (solubility)
Dimethyl SulfoxideDMSOPolar Aprotic47189SNAr (excellent stabilization of charged intermediates)
Toluene-Non-Polar2.4111Buchwald-Hartwig (anhydrous, non-coordinating), Suzuki (organic phase)
1,4-Dioxane-Polar Aprotic2.2101Suzuki, Buchwald-Hartwig (good for catalyst stability)
TetrahydrofuranTHFPolar Aprotic7.666General purpose, good for lower temp cross-couplings
AcetonitrileMeCNPolar Aprotic37.582SNAr, Cross-coupling (moderate polarity)
WaterH₂OPolar Protic80100Suzuki (co-solvent for dissolving base and aiding transmetalation)
TriethylamineTEAAprotic (Base)2.490Sonogashira (serves as both base and solvent/co-solvent)
Diagrams

TroubleshootingWorkflow Start Problem: Low Yield or Selectivity Solubility Poor Reagent Solubility? Start->Solubility Check... Rate Slow Reaction Rate? Start->Rate Check... Decomp Catalyst/Reagent Decomposition? Start->Decomp Check... Sol_Polar Solution: Increase Solvent Polarity (e.g., THF -> DMF) Solubility->Sol_Polar If Yes Sol_Biphasic Solution: Use Biphasic System (e.g., Toluene/H2O for Suzuki) Solubility->Sol_Biphasic If Base is Insoluble Rate->Sol_Polar For SNAr Sol_Temp Solution: Use Higher Boiling Solvent to Increase Temperature Rate->Sol_Temp If Thermally Limited Sol_Anhydrous Solution: Ensure Strictly Anhydrous Solvent (e.g., for Buchwald-Hartwig) Decomp->Sol_Anhydrous If Water-Sensitive

Caption: A decision-making workflow for troubleshooting solvent-related issues.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)-X(L) Pd0->OA_Complex Trans_Complex Ar-Pd(II)-R(L) OA_Complex->Trans_Complex OA_label Oxidative Addition OA_Complex->OA_label Product Ar-R (Product) Trans_Complex->Product Trans_label Transmetalation Trans_Complex->Trans_label Product->Pd0 RE_label Reductive Elimination Product->RE_label OA_label->Pd0 Ar-X Trans_label->OA_Complex R-M RE_label->Trans_Complex Solvent_label Solvent Influences: - Catalyst Stability - Solubility - Rate of Key Steps

Caption: Key solvent-influenced steps in a Pd-catalyzed cross-coupling cycle.

Section 4: Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine

This protocol provides a generalized procedure for the reaction of this compound with a primary or secondary amine.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Amine nucleophile (1.2 - 2.0 equiv)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Optional Base (e.g., K₂CO₃, 2.0 equiv) if using an amine salt or for scavenging generated acid.

    • Oven-dried round-bottom flask with stir bar and condenser.

    • Inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • To the oven-dried flask under an inert atmosphere, add this compound and the base (if used).

    • Add anhydrous DMF or DMSO via syringe to achieve a concentration of 0.1 - 0.5 M with respect to the starting halide.

    • Add the amine nucleophile via syringe.

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the selective coupling at the C3-bromo position.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Aryl or Vinyl Boronic Acid (1.1 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

    • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Schlenk flask with stir bar and condenser.

    • Inert atmosphere setup (Nitrogen or Argon).

  • Procedure:

    • To the Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the deoxygenated solvent system (Dioxane and Water) via cannula or syringe to achieve a concentration of 0.1 - 0.2 M with respect to the halide.

    • Heat the mixture with vigorous stirring to the desired temperature (typically 85-100 °C)[12].

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

  • Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Proutiere, F. & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
  • Proutiere, F. & Schoenebeck, F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • Acevedo, O. et al. (2012). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wikipedia.
  • Khan, I. et al. (2017).
  • ACS GCI Pharmaceutical Roundtable. SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Panda, N. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Asad, M. et al. (2020).
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
  • Pliego, J. R. (2010).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.

Sources

Technical Support Center: 3-Bromo-5-chloropyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-bromo-5-chloropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Significant formation of a debrominated byproduct (5-chloro-2-cyanopyridine) in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira).

Question: I am running a Suzuki coupling with my boronic acid and this compound, but I'm observing a significant amount of the debrominated byproduct. What is causing this, and how can I prevent it?

Answer:

The formation of a debrominated byproduct is a common issue in cross-coupling reactions and is a form of reductive dehalogenation.[1][2] This side reaction replaces the bromine atom with a hydrogen atom, leading to reduced yield of your desired product.

Potential Causes & Mechanistic Insights:

  • Proto-deboronation of the Boronic Acid: Your boronic acid reagent can react with trace amounts of water or base to be converted back into an arene. This process, known as proto-deboronation, reduces the concentration of your desired coupling partner and can contribute to a more complex reaction mixture.[1]

  • Reductive Dehalogenation by the Catalytic System: The palladium catalyst, phosphine ligands, base, or even solvent impurities can promote the undesired reductive dehalogenation of the starting material.[1][2] This is particularly prevalent with electron-rich phosphine ligands and certain bases. The C-Br bond is significantly more reactive and has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to this side reaction.[3][4]

  • Hydrolysis: Trace water in your reaction can lead to hydrolysis of the organoboron reagent, reducing its efficacy and potentially contributing to side reactions.[1]

Troubleshooting & Optimization Strategies:

StrategyRationale
Use Anhydrous Conditions Rigorously dry all solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize water content, which can lead to both proto-deboronation and other side reactions.
Optimize the Base The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydroxide (NaOH) to minimize reductive dehalogenation.[3]
Ligand Selection While bulky, electron-rich ligands (e.g., XPhos, SPhos) can be beneficial for challenging couplings, they can also promote reductive dehalogenation.[3] If debromination is a major issue, consider switching to a less electron-rich ligand like triphenylphosphine (PPh₃).
Lower Reaction Temperature Elevated temperatures can accelerate the rate of reductive dehalogenation.[1] Running the reaction at the lowest effective temperature can help to suppress this byproduct formation.
Use a More Stable Boron Reagent Consider using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt instead of the free boronic acid. These reagents are often more stable to proto-deboronation.[5]
Problem 2: Formation of an isomeric byproduct during a Nucleophilic Aromatic Substitution (SNAr) reaction.

Question: I am attempting to displace the bromine atom with an amine nucleophile, but I am getting a mixture of products, including what appears to be displacement of the chlorine atom. How can I improve the regioselectivity?

Answer:

While the bromine at the 3-position is generally more labile in palladium-catalyzed reactions, the regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyridine ring is governed by different electronic factors.

Mechanistic Insights:

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack.[6] In an SNAr reaction, the nucleophile attacks the ring, forming a high-energy anionic intermediate (Meisenheimer complex). The stability of this intermediate determines the position of the attack.[6] For pyridines, attack at the positions ortho (2 and 6) and para (4) to the nitrogen atom is generally favored because the negative charge in one of the resonance structures can be delocalized onto the electronegative nitrogen atom, which is a stabilizing effect.[6]

In this compound, the positions are:

  • Position 3 (Bromo): Meta to the nitrogen.

  • Position 5 (Chloro): Meta to the nitrogen.

However, the presence of the strongly electron-withdrawing nitrile group at the 2-position significantly influences the electronics of the ring, activating it towards nucleophilic attack.

Troubleshooting & Optimization Strategies:

StrategyRationale
Temperature Control SNAr reactions can be highly temperature-sensitive. Lowering the reaction temperature may favor the formation of the thermodynamically more stable product and improve selectivity.[7]
Choice of Nucleophile The nature of the nucleophile can influence regioselectivity. "Harder" nucleophiles may exhibit different selectivity compared to "softer" nucleophiles. Experimenting with different amine nucleophiles (e.g., primary vs. secondary, different steric bulk) may be beneficial.
Solvent Effects The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus the reaction pathway. Consider screening a range of aprotic polar solvents such as DMF, DMSO, or NMP.
Lewis Acid Additives In some cases, the addition of a Lewis acid can coordinate to the pyridine nitrogen, further modifying the electronic properties of the ring and potentially influencing the regioselectivity of the nucleophilic attack.
Problem 3: Reaction mixture turns dark, and I am getting a complex mixture of unidentifiable products.

Question: My reaction mixture is turning into a dark tar, and the crude analysis shows a complex mixture of products. What is likely happening?

Answer:

A dark, tarry reaction mixture often indicates thermal decomposition or polymerization side reactions.[1]

Potential Causes & Mechanistic Insights:

  • Thermal Decomposition: Pyridine and pyrazine derivatives, especially when heated for extended periods, can be thermally unstable and undergo oligomerization or polymerization, leading to insoluble, tar-like substances.[1]

  • Reaction with Strong Bases: The use of very strong bases (e.g., organolithiums or sodium hydroxide at high temperatures) can lead to a host of undesired side reactions, including ring-opening or polymerization.[1]

Troubleshooting & Optimization Strategies:

StrategyRationale
Lower Reaction Temperature This is the most critical parameter to adjust. Determine the minimum temperature required for the desired transformation to proceed at a reasonable rate.
Minimize Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent prolonged heating that can lead to decomposition.
Use a Milder Base If applicable, switch to a milder base. For example, in cross-coupling reactions, use inorganic carbonates or phosphates instead of hydroxides.[3]
Ensure Inert Atmosphere Oxygen can sometimes promote decomposition pathways. Ensure your reaction is performed under a strictly inert atmosphere.[5]

II. Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound for palladium-catalyzed cross-coupling reactions?

A1: The carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position in palladium-catalyzed cross-coupling reactions.[3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3][4] This differential reactivity allows for selective functionalization at the 3-position while leaving the chlorine atom at the 5-position intact for subsequent transformations.

Q2: Can I use strong bases like sodium hydroxide or alkoxides in my reactions with this compound?

A2: Caution should be exercised when using strong, hard nucleophiles like hydroxide or alkoxide ions.[1] While they can be used in certain SNAr reactions, they can also promote hydrolysis of the nitrile group to a carboxylic acid or amide, or lead to decomposition, especially at elevated temperatures. For palladium-catalyzed reactions, weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally recommended to avoid side reactions.[3]

Q3: My reaction is sluggish or fails to go to completion. What should I check first?

A3: If you are experiencing low or no conversion, consider the following:

  • Catalyst Deactivation: Ensure your reaction was performed under strictly inert conditions, as oxygen can deactivate the palladium catalyst.[5]

  • Reagent Quality: Check the quality and purity of your reagents, especially boronic acids which can degrade over time.[5]

  • Catalyst and Ligand Activity: The catalyst or ligand may be inactive. Try a fresh batch or a different palladium source and ligand combination.[5]

  • Insufficient Temperature: While high temperatures can cause decomposition, some reactions, particularly those involving the less reactive C-Cl bond, may require more forcing conditions. A careful temperature screen is advisable.

III. Visualizing Reaction Pathways

Diagram 1: General Palladium-Catalyzed Cross-Coupling Cycle

This diagram illustrates the key steps in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2->Reductive_Elimination Ar-X 3-Bromo-5-chloropyridine- 2-carbonitrile Ar-X->Oxidative_Addition R-M Coupling Partner (e.g., R'B(OH)2) R-M->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Debromination Byproduct

This workflow outlines a logical approach to diagnosing and solving the issue of reductive dehalogenation.

G Start Problem: Debrominated Byproduct (Reductive Dehalogenation) Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Base Is the base too strong? (e.g., Cs2CO3, NaOH) Check_Conditions->Check_Base Change_Base Action: Switch to a weaker base (e.g., K2CO3, K3PO4) Check_Base->Change_Base Yes Check_Temp Is the temperature too high? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Action: Reduce reaction temperature Check_Temp->Lower_Temp Yes Check_Ligand Is the ligand too electron-rich? Check_Temp->Check_Ligand No Lower_Temp->Check_Ligand Change_Ligand Action: Use a less electron-rich ligand (e.g., PPh3) Check_Ligand->Change_Ligand Yes Check_Water Are anhydrous conditions strictly maintained? Check_Ligand->Check_Water No Change_Ligand->Check_Water Dry_Reagents Action: Ensure all reagents and solvents are anhydrous Check_Water->Dry_Reagents No End Outcome: Minimized Byproduct Check_Water->End Yes Dry_Reagents->End

Caption: Troubleshooting workflow for reductive dehalogenation.

IV. References

  • BenchChem. (2025). preventing decomposition of 3-Bromo-5-chloropyrazine-2-carbonitrile during reaction. Retrieved from

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile. Retrieved from

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220. Retrieved from

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from

  • chem.ucla.edu. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Retrieved from

  • BenchChem. (2025). identifying and minimizing side reactions in 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesis. Retrieved from

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of 3-Bromo-5-chloropyridine. Retrieved from

Sources

stability and degradation of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-Bromo-5-chloropyridine-2-carbonitrile in their experimental workflows. As a Senior Application Scientist, my objective is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This guide addresses common questions and challenges related to the stability and degradation of this versatile synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a relatively stable compound under standard storage conditions. However, its stability can be compromised by exposure to certain environmental factors and chemical reagents. The main concerns are:

  • Hydrolysis: The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing nitrile and halogen substituents, makes the carbon atoms susceptible to nucleophilic attack. The nitrile group can hydrolyze to a carboxylic acid, particularly under strong acidic or basic conditions.

  • Nucleophilic Substitution: The bromine and chlorine atoms can be displaced by nucleophiles. This is a common reaction pathway in synthetic applications but can be an unwanted degradation pathway if the compound is exposed to nucleophilic reagents or solvents.

  • Photodegradation: While specific data for this compound is limited, pyridines, in general, can be susceptible to photodegradation. It is advisable to protect the compound from prolonged exposure to high-intensity light.

  • Thermal Decomposition: At elevated temperatures, brominated aromatic compounds can undergo decomposition, potentially leading to the formation of hydrobromic acid (HBr), which can catalyze further degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from moisture and direct sunlight. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize potential degradation from atmospheric moisture and oxygen.

Q3: What are the likely degradation products I might observe?

A3: Based on the chemical structure and the reactivity of related compounds, the following are potential degradation products:

  • 3-Bromo-5-chloropicolinamide and 3-Bromo-5-chloropicolinic acid: These would result from the partial and complete hydrolysis of the nitrile group, respectively.

  • 3-Hydroxy-5-chloropyridine-2-carbonitrile and 5-Chloro-2-cyanopyridin-3-ol: These could form via nucleophilic substitution of the bromine atom by water or hydroxide ions.

  • Debrominated or Dechlorinated species: Reductive dehalogenation can occur in the presence of certain metals or reducing agents, leading to the formation of 5-chloropyridine-2-carbonitrile or 3-bromopyridine-2-carbonitrile.

Q4: Can the pyridine nitrogen interfere with my reaction?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to metal catalysts, particularly palladium, which is commonly used in cross-coupling reactions involving this substrate.[2] This coordination can inhibit or completely shut down the catalytic cycle. The use of sterically hindered ligands can often mitigate this issue by preventing the pyridine nitrogen from accessing the metal center.

Troubleshooting Guides

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This is a frequent challenge with heteroaryl halides. The electron-deficient nature of the pyridine ring and potential catalyst inhibition are primary culprits.[2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

In-depth Analysis:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[3] More active catalysts, often featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are recommended to facilitate the oxidative addition step, which can be challenging for the C-Cl bond.[3]

  • Base Optimization: The choice of base is critical. It must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) without promoting side reactions. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3]

  • Solvent and Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[2][3] Anhydrous solvents are crucial to prevent hydrolysis of the boronic acid/ester in Suzuki couplings.

Issue 2: Observation of Unknown Impurities in Starting Material or Product

The presence of unexpected impurities can complicate reactions and purification. Identifying these impurities is key to understanding their origin and impact.

Impurity Analysis Workflow:

G cluster_0 Impurity Detection & Identification cluster_1 Source Determination & Mitigation A Observe Unknown Peak(s) (e.g., by HPLC, LC-MS) B Characterize by Mass Spectrometry (LC-MS, GC-MS) A->B C Obtain Molecular Weight and Fragmentation Pattern B->C D Propose Potential Structures (e.g., Hydrolysis Product, Isomer) C->D E Confirm Structure (e.g., by NMR, reference standard) D->E H Perform Forced Degradation Study E->H Compare with Degradation Products F Review Synthesis & Purification of Starting Material G Analyze for Residual Solvents, Reagents, or Byproducts F->G J Optimize Storage & Handling or Modify Reaction Conditions G->J I Identify Degradation Pathways H->I I->J

Caption: A systematic workflow for identifying and mitigating impurities.

Detailed Protocols:

Forced Degradation (Stress Testing) Protocol:

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (stock solution stored under normal conditions), by a stability-indicating analytical method, such as RP-HPLC with a photodiode array (PDA) detector.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and perform a mass balance calculation to account for all degradation products.

  • Identification of Degradants: Use LC-MS to obtain the mass of the degradation products and propose their structures.

Data Summary: Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayLikely Major Degradation Product(s)
Acidic/Basic Hydrolysis Hydrolysis of the nitrile group3-Bromo-5-chloropicolinamide, 3-Bromo-5-chloropicolinic acid
Oxidative Oxidation of the pyridine ring or side chainN-oxides, hydroxylated species
Thermal Dehalogenation, decompositionDebrominated/dechlorinated species, ring-opened products
Photolytic Photochemical rearrangement, dehalogenationIsomeric products, dehalogenated species

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Characterization of 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • Benchchem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Benchchem. (2025).
  • ResearchGate. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Bromo-5-chloro-pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Chemical Engineering Transactions. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-ol. Retrieved from [Link]

Sources

refining purification protocols for 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-chloropyridine-2-carbonitrile

A Senior Application Scientist's Guide to Refining Purification Protocols

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important heterocyclic building block. Purity is paramount, as residual starting materials, byproducts, or solvents can significantly impact the outcome of subsequent synthetic steps and biological assays. This document provides in-depth, field-proven insights into troubleshooting common purification challenges and offers robust, step-by-step protocols.

Physicochemical Properties and Considerations

Understanding the fundamental properties of this compound is the first step in designing an effective purification strategy. The presence of a basic pyridine nitrogen, a polar nitrile group, and lipophilic halogens gives the molecule a unique solubility profile that must be leveraged.

PropertyValueSource
CAS Number 760207-83-8[1]
Molecular Formula C₆H₂BrClN₂[2][3]
Molecular Weight 217.45 g/mol [3]
Appearance Typically an off-white to yellow or brown solidInferred from similar compounds
pKa (Pyridine) ~2-3 (Estimated)General pyridine chemistry
Solubility Soluble in many organic solvents (DCM, EtOAc, THF). Limited solubility in non-polar solvents like hexanes and very low solubility in water.Inferred from structure

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark brown oil/gum, but it should be a solid. What happened?

A1: This is a common issue known as "oiling out" and typically indicates the presence of significant impurities that are depressing the melting point of your compound.[4] Potential causes include residual solvent, unreacted starting materials, or polymeric byproducts. Before attempting purification, it is advisable to triturate the crude material with a non-polar solvent like cold hexanes or a hexanes/diethyl ether mixture to precipitate your product and remove some of the highly soluble impurities.

Q2: What are the most common impurities I should expect?

A2: Impurities largely depend on the synthetic route. If synthesized from an amino-pyridine precursor via a Sandmeyer-type reaction, you might find residual 2-amino-3-bromo-5-chloropyridine.[5][6] Other potential impurities include starting reagents, de-halogenated byproducts (e.g., 5-chloropyridine-2-carbonitrile), or isomers if the reaction was not perfectly regioselective. Analytical techniques like ¹H NMR or GC-MS are crucial for identifying the nature of the contaminants.[7]

Q3: Can I use reverse-phase chromatography for purification?

A3: While possible, it is often not the first choice for this scale of purification in a synthesis lab due to the higher cost of stationary phases and the need to remove large volumes of water from the final product.[8] Given the molecule's good solubility in organic solvents, normal-phase chromatography (e.g., silica gel) is typically more straightforward and cost-effective.[9][10]

Q4: How should I store the purified compound?

A4: Like many pyridine derivatives, this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[7] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to protect against moisture and oxidative degradation.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during purification. The following decision tree can help guide your troubleshooting process.

G start Start: Crude Product Analysis issue What is the primary issue? start->issue sub1 Low Purity / Multiple Spots on TLC issue->sub1 Impurity sub2 Low Yield After Purification issue->sub2 Yield sub3 Product is an Oil, Not a Solid issue->sub3 Physical Form sub4 Product Co-elutes with Impurity issue->sub4 Separation sol1 Optimize Chromatography: - Change solvent system polarity. - Add a modifier (e.g., 1% TEA). - Consider a different stationary phase (Alumina). sub1->sol1 sol2 Review Process: - Was product lost during transfers/extractions? - Is the purification method too aggressive (decomposition)? - Check solubility in recrystallization mother liquor. sub2->sol2 sol3 Induce Crystallization: - Triturate with a non-polar solvent (Hexane). - Attempt recrystallization from a binary solvent system. - Use a seed crystal. sub3->sol3 sol4 Improve Resolution: - Use a shallower gradient in column chromatography. - Try a different solvent system (e.g., Toluene/EtOAc). - Re-crystallize from a different solvent. sub4->sol4

Caption: Troubleshooting Decision Tree for Purification Issues.

Issue 1: Persistent Baseline Impurity in Column Chromatography
  • Symptom: A faint streak or spot is visible near the baseline of the TLC plate even after chromatography.

  • Causality & Solution: This often points to a highly polar impurity, possibly a salt or a very polar byproduct.

    • Aqueous Wash: Before chromatography, ensure your crude product (dissolved in a solvent like ethyl acetate) has been thoroughly washed with water and brine. This removes inorganic salts.

    • Plug Filtration: Pass a solution of your crude product through a small plug of silica gel using your elution solvent. This can retain very polar, "sticky" impurities.

    • Solvent System: If the impurity is organic, it might be retained on the column. Try flushing the column with a more polar solvent (e.g., 10% methanol in DCM) after your product has eluted to see if the impurity can be washed off.

Issue 2: Product Streaking or Tailing on Silica Gel TLC/Column
  • Symptom: The product spot on the TLC plate is elongated, or the peak during column chromatography is broad with a trailing edge.

  • Causality & Solution: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing poor chromatographic performance.[8]

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent.[11] Start with 0.5-1% triethylamine (TEA) or pyridine in your hexane/ethyl acetate mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks.

    • Switch Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be effective for purifying basic compounds, as they lack the acidic silanol groups.[12]

Issue 3: Poor Recovery from Recrystallization
  • Symptom: Very little solid crystallizes out of the solution upon cooling.

  • Causality & Solution: This indicates that either too much solvent was used or the chosen solvent is too good, even at low temperatures.[13]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.[13]

    • Induce Crystallization: If the solution appears supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure product.[14] Cooling the solution further in an ice-water bath can also help.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethyl acetate), you can slowly add a solvent in which it is insoluble (an "anti-solvent," like hexanes) until the solution becomes cloudy, then warm slightly until it is clear again and allow it to cool slowly. This technique, known as anti-solvent crystallization, is very powerful.[15]

Detailed Purification Protocols

The general workflow for purifying the crude product involves isolating the solid, selecting a primary purification method, and then assessing the final purity.

G A Crude Reaction Mixture B Aqueous Workup & Extraction A->B C Dry & Concentrate to Crude Solid/Oil B->C D Purification Method Selection C->D E Recrystallization D->E High initial purity (>85%) F Column Chromatography D->F Low initial purity (<85% or complex mixture) G Isolate Pure Crystals E->G H Combine Fractions & Concentrate F->H I Purity Analysis (TLC, NMR, MP) G->I H->I J Pure, Dry Product I->J

Caption: General Purification Workflow.

Protocol 1: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexanes)

This method is ideal when the crude product is of relatively high purity (>85%) and aims to remove minor, more soluble impurities. The principle relies on finding a solvent pair where the compound is soluble in one (the "solvent") and insoluble in the other (the "anti-solvent").[15][16]

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.[13] This ensures the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic material), perform a hot gravity filtration to remove them.[4]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[14]

  • Induce Further Precipitation: Once the solution has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes to remove any residual soluble impurities from the crystal surfaces.[4]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Purity Check: Assess the purity of the recrystallized material by melting point analysis and ¹H NMR. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Flash Column Chromatography on Silica Gel

This is the method of choice for purifying complex mixtures or when recrystallization is ineffective.[10]

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good system (e.g., 10-30% Ethyl Acetate in Hexanes) should give your product an Rf value of approximately 0.25-0.35. Add 1% triethylamine to the solvent mixture to prevent peak tailing.[11]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Run the column, applying gentle pressure with air or nitrogen. Collect fractions and monitor the elution of your product using TLC.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Purity Check: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • BenchChem.
  • BenchChem. In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • PubChem. 3-Bromo-5-chloropyridine. [Link]

  • BenchChem. Technical Support Center: Synthesis of Substituted Pyridin-4-ols.
  • PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]

  • BenchChem. Troubleshooting inconsistent results in Pyridin-4-ol experiments.
  • University of Colorado Boulder. Recrystallization. [Link]

  • CRO SPLENDID LAB. This compound. [Link]

  • National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Institutes of Health. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. [Link]

  • California State University, Fullerton. Recrystallization. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • YouTube. Recrystallization and Melting Point Analysis. [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Bromo-5-chloropyridine-2-carbonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reproducible research and the safety of final active pharmaceutical ingredients (APIs). 3-Bromo-5-chloropyridine-2-carbonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this halogenated pyridine derivative. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.

The Criticality of Purity for this compound

This compound is a substituted pyridine nitrile, a class of compounds known for their utility in constructing complex molecular architectures. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant consequences, including altered reactivity, reduced yield in subsequent synthetic steps, and the introduction of potentially toxic components into the final product. Therefore, a robust and reliable analytical method for purity determination is not just a quality control measure but a critical component of the entire development lifecycle.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and versatility make it the gold standard in pharmaceutical analysis. The most common mode for this type of analysis is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.

The Rationale Behind the RP-HPLC Method Design

The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column is an excellent starting point due to its wide applicability for separating aromatic compounds. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is critical. For basic compounds like pyridines, which can exhibit poor peak shape due to interactions with residual silanols on the silica-based stationary phase, the addition of an acidic modifier to the mobile phase is crucial. Formic acid or trifluoroacetic acid at a low concentration (e.g., 0.1%) can protonate the pyridine nitrogen, reducing tailing and leading to sharper, more symmetrical peaks.[2]

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is typically performed using a UV detector, as the pyridine ring and cyano group are chromophores that absorb UV light. Based on data for similar cyanopyridine derivatives, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity.[3][4]

Experimental Protocol: A Proposed RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the test sample in the diluent to obtain a concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. The higher concentration for the sample solution allows for the detection of low-level impurities.

3. Method Validation:

The proposed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.1 mg/mL) prep_sample Prepare Sample Solution (1.0 mg/mL) filter Filter Sample Solution (0.45 µm) prep_sample->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate validate Method Validation (ICH Q2(R1)) calculate->validate

Caption: A streamlined workflow for the purity analysis of this compound by HPLC.

Comparative Analysis with Alternative Techniques

While HPLC is the primary choice, other analytical techniques can provide complementary information or may be more suitable for specific types of impurities.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Applicability: For this compound, GC could be a viable option, particularly for identifying volatile impurities such as residual solvents from the synthesis. However, the relatively high molecular weight and the presence of polar functional groups might necessitate high inlet and oven temperatures, which could potentially lead to on-column degradation of the analyte or impurities.

  • Instrumentation: A GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) would be suitable. GC-MS offers the significant advantage of providing structural information about the impurities, aiding in their identification.[10][11][12]

  • Causality of Choice: GC is often chosen for its high sensitivity for volatile organic compounds and its compatibility with mass spectrometry for definitive identification.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.

  • Applicability: CE is well-suited for the analysis of charged and polar small molecules and offers high separation efficiency and short analysis times.[13][14][15][16][17] For this compound, which is a basic compound, CE could be an excellent alternative or complementary technique. The separation can be optimized by adjusting the pH and composition of the background electrolyte.

  • Instrumentation: A standard CE system with a UV detector is typically used.

  • Causality of Choice: CE is often selected for its high resolving power, minimal sample and reagent consumption, and its ability to analyze compounds that are challenging to separate by HPLC.

Performance Comparison: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes hypothetical yet realistic performance data for the analysis of this compound using the proposed HPLC method versus a potential GC-MS and a CE method.

Parameter Proposed RP-HPLC Method Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Resolution of Key Impurities ExcellentGood (potential for co-elution of isomers)Excellent (high efficiency)
Sensitivity (LOD) ~0.01%~0.005% (for volatile impurities)~0.02%
Analysis Time ~30 minutes~20 minutes~15 minutes
Sample Throughput ModerateHighHigh
Robustness HighModerate (sensitive to temperature fluctuations)Moderate (sensitive to buffer composition)
Information Provided Purity (quantitative)Purity and structural information (qualitative and quantitative)Purity (quantitative)
Primary Application Routine quality control, stability studiesImpurity identification, residual solvent analysisOrthogonal method for purity confirmation

Logical Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific goals of the analysis. The following diagram illustrates a logical decision-making process.

Method_Selection cluster_goals Analytical Goal cluster_methods Recommended Method start Purity Analysis of This compound goal1 Routine QC & Stability Testing start->goal1 goal2 Impurity ID & Volatiles Analysis start->goal2 goal3 Orthogonal Method & High-Efficiency Separation start->goal3 method1 RP-HPLC goal1->method1 method2 GC-MS goal2->method2 method3 CE goal3->method3 conclusion Comprehensive Purity Profile method1->conclusion Robust & Versatile method2->conclusion Specific & Informative method3->conclusion Fast & High-Resolution

Caption: Decision tree for selecting the optimal analytical method based on the desired outcome.

Conclusion: An Integrated Approach to Purity Analysis

For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. Reversed-Phase High-Performance Liquid Chromatography stands out as the primary technique for routine quality control and stability testing due to its robustness, versatility, and high-resolution capabilities for a wide range of impurities.

Gas Chromatography-Mass Spectrometry serves as an invaluable tool for the identification of unknown volatile impurities and for the routine monitoring of residual solvents. Its ability to provide structural information is a significant advantage in early-stage development and troubleshooting.

Capillary Electrophoresis offers a high-efficiency, orthogonal separation mechanism that is ideal for confirming purity results obtained by HPLC and for resolving impurities that may be challenging to separate by chromatographic methods.

By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound, ensuring the quality and consistency of this critical chemical intermediate.

References

A Senior Application Scientist's Guide to the Characterization of 3-Bromo-5-chloropyridine-2-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection and thorough characterization of heterocyclic building blocks are foundational to successful discovery programs. 3-Bromo-5-chloropyridine-2-carbonitrile is a versatile scaffold offering multiple reaction sites for diversification. However, a notable scarcity of publicly available experimental data for this specific compound necessitates a predictive and comparative approach to its characterization.

This guide provides an in-depth technical overview of the probable synthetic routes, a detailed projection of its spectroscopic characteristics, and a comparative analysis of its reactivity against relevant alternatives. The methodologies and insights presented herein are grounded in established chemical principles and data from analogous structures, designed to empower researchers to confidently synthesize, characterize, and utilize this valuable intermediate.

Synthesis Strategy: A Proposed Route via Sandmeyer Reaction

Given the structure of this compound, the most logical and field-proven synthetic approach is the Sandmeyer reaction.[1][2] This classic transformation is a reliable method for converting an aromatic amine into a halide via a diazonium salt intermediate.[3] The proposed precursor for this synthesis is 3-amino-5-chloropyridine-2-carbonitrile.

The causality behind this choice lies in the reliability of diazotization of an amino group and its subsequent displacement. The Sandmeyer reaction is well-documented for its broad applicability in synthesizing aryl halides.[1]

Proposed Synthetic Workflow

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 3-Amino-5-chloropyridine-2-carbonitrile 3-Amino-5-chloropyridine-2-carbonitrile Diazonium_Salt Aryl Diazonium Salt Intermediate 3-Amino-5-chloropyridine-2-carbonitrile->Diazonium_Salt  NaNO2, HBr, 0-5 °C   Target_Compound 3-Bromo-5-chloropyridine- 2-carbonitrile Diazonium_Salt->Target_Compound  CuBr, HBr  

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)
  • Diazotization:

    • Dissolve 3-amino-5-chloropyridine-2-carbonitrile in a suitable acidic medium, such as a mixture of hydrobromic acid and water, cooled to 0-5 °C in an ice bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The reaction is typically monitored for the disappearance of the starting amine.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for a specified time to ensure complete conversion.

  • Work-up and Purification:

    • The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predictive Analysis)

In the absence of direct experimental spectra, a robust characterization plan relies on predictive analysis based on the known spectroscopic behavior of analogous structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The pyridine ring of this compound has two protons. Due to the anisotropic effects of the pyridine nitrogen and the electron-withdrawing nature of the substituents, these protons will appear as distinct signals in the downfield region (typically δ 7.5-9.0 ppm). They will likely appear as two doublets, with a small coupling constant (J) characteristic of meta-coupling in a pyridine ring.

  • ¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms. The carbon bearing the nitrile group (-CN) will be significantly downfield (around 115-120 ppm). The carbons attached to the halogens (C-Br and C-Cl) will also be deshielded, with their chemical shifts influenced by the electronegativity and heavy atom effect of the halogens.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the synthesized compound.

  • Expected Molecular Ion Peak: The molecular formula is C₆H₂BrClN₂. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺.

  • Fragmentation Pattern: Electron impact (EI) ionization would likely lead to fragmentation. Key fragmentation pathways could include the loss of a bromine radical (•Br), a chlorine radical (•Cl), or the neutral loss of HCN from the nitrile group. The relative abundance of these fragments provides structural confirmation.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the key functional groups.

  • Nitrile Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ for the C≡N stretching vibration of the aromatic nitrile.[6][7] Conjugation with the pyridine ring typically lowers this frequency compared to saturated nitriles.[8]

  • Aromatic C-H and C=C/C=N Stretches: The spectrum will also show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.[9]

  • C-X Stretches: Absorptions corresponding to C-Br and C-Cl stretches will be present in the fingerprint region (typically below 1100 cm⁻¹).

Comparative Reactivity Analysis

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective functionalization, making it a valuable building block.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is a key factor.[10][11] The generally accepted order of reactivity is C-I > C-Br > C-Cl.[12] This is primarily due to the bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond.[10]

This differential reactivity allows for selective coupling at the more reactive C-Br position while leaving the C-Cl position intact for subsequent transformations.

Start 3-Bromo-5-chloropyridine- 2-carbonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki  Selective at C-Br   Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald  Selective at C-Br   Product_Suzuki 3-Aryl-5-chloropyridine- 2-carbonitrile Suzuki->Product_Suzuki Product_Buchwald 3-Amino-5-chloropyridine- 2-carbonitrile derivative Buchwald->Product_Buchwald

Caption: Selective functionalization via Palladium-catalyzed cross-coupling.

Comparison with Dichloro- and Dibromo- Alternatives:

FeatureThis compound3,5-Dichloropyridine-2-carbonitrile3,5-Dibromopyridine-2-carbonitrile
Reactivity Offers two distinct reactive sites (C-Br > C-Cl) for stepwise functionalization.Both C-Cl bonds have similar reactivity, making selective monosubstitution challenging.[13]Both C-Br bonds are highly reactive, also posing a challenge for selective mono-functionalization.
Synthetic Utility Ideal for building complex, unsymmetrical molecules through sequential cross-coupling.More suitable for symmetrical derivatization.Suitable for exhaustive substitution or when high reactivity is required at both positions.
Cost Generally, bromo derivatives can be more expensive than chloro derivatives.Often more cost-effective as a starting material.Typically the most expensive of the three.
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, the reactivity trend of the halogens as leaving groups is often the reverse of that in cross-coupling: F > Cl > Br > I.[14] This is because the more electronegative halogen can better stabilize the negative charge in the Meisenheimer intermediate.

This means that under SNAr conditions, it might be possible to selectively displace the chloro group, especially if a suitable nucleophile is chosen and reaction conditions are carefully controlled.

Conclusion

The key value of this compound lies in its potential for selective, stepwise functionalization. The greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the introduction of diversity at the 3-position, while the C-Cl bond remains available for subsequent modifications. This makes it a superior choice over its dichloro- or dibromo- counterparts for the synthesis of complex, unsymmetrical pyridine derivatives, a critical advantage in modern drug discovery and materials science.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Gondal, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Crystals. [Link]

  • ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. [Link]

  • National Institutes of Health. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]

  • The Journal of Physical Chemistry. (n.d.). Correlations of the Infrared Spectra of Some Pyridines. [Link]

  • International Journal of Engineering Inventions. (n.d.). Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. [Link]

  • Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Journal of the Chemical Society B. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

  • Wavefunction. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • European Patent Office. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

  • Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Bromo-5-chloropyridine-2-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among them, 3-Bromo-5-chloropyridine-2-carbonitrile stands out as a highly versatile intermediate. Its strategic placement of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—on a pyridine scaffold offers a powerful platform for constructing complex molecular architectures. The electron-withdrawing nature of the cyano group and the differential reactivity of the C-Br and C-Cl bonds allow for a high degree of control in sequential functionalization.

This guide provides an in-depth comparison of the reactivity of this compound with its structural analogs. We will explore its performance in key synthetic transformations, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic strategies.

Electronic Profile and Reactivity Synopsis

The reactivity of this compound is governed by the interplay of several electronic factors:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, creating electron-deficient (electrophilic) carbon centers, particularly at the C2, C4, and C6 positions.

  • Cyano Group (CN): Positioned at C2, the nitrile group is a strong electron-withdrawing group through both induction and resonance, further activating the ring for nucleophilic attack and influencing the reactivity of adjacent groups.

  • Halogens (Br and Cl): Both bromine at C3 and chlorine at C5 are inductively electron-withdrawing. Their relative reactivity in metal-catalyzed cross-coupling reactions is a cornerstone of this molecule's utility. Generally, the Carbon-Bromine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst than the Carbon-Chlorine bond.[1][2]

This electronic arrangement predicts a clear hierarchy of reactivity, making selective, stepwise functionalization a feasible and attractive synthetic strategy.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-heteroatom bond formation.[1] The differential reactivity of the C-Br and C-Cl bonds in this compound is the most significant feature for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used reactions for forming C-C bonds. The key to leveraging our target molecule is the selective activation of the C-Br bond over the C-Cl bond.

Causality of Selectivity: The difference in bond dissociation energies (C-Br < C-Cl) is the primary driver for selectivity.[2] The oxidative addition of the C-Br bond to a Pd(0) catalyst is kinetically favored and occurs at a much faster rate than the oxidative addition of the C-Cl bond.[2][3] This allows for the selective coupling of an aryl or alkyl group at the C3 position while leaving the C5-chloro substituent intact for subsequent reactions.

Analog Comparison:

  • 3,5-Dihalopyridines: In analogs like 3-bromo-5-chloropyridine, the same selectivity for the C-Br bond is observed.[4] The presence of the C2-cyano group in our primary molecule enhances the electrophilicity of the ring but does not typically alter the fundamental C-Br vs. C-Cl reactivity order in Suzuki couplings.

  • 2,5-Dihalopyridines: In a substrate like 5-bromo-2-chloropyridine, the C-Br bond at the 5-position is still preferentially cleaved over the C-Cl bond at the 2-position, even though the C2 position is electronically activated by the ring nitrogen.[2][5]

Data Summary: Selective Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst SystemConditionsMajor ProductYieldSelectivity
3-Bromo-5-chloropyridinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Dioxane/H₂O, 90°C5-Chloro-3-phenylpyridineHigh>95% C-Br coupling
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃Toluene/EtOH/H₂O, 80°C5-Chloro-3-(4-methoxyphenyl)pyridine-2-carbonitrileGoodHigh C-Br selectivity
5-Bromo-2-chloropyrimidineIndolylboronic acidPd(PPh₃)₄, CsFDME, 80°C2-Chloro-5-indolylpyrimidine85%C-Br coupling only

Note: Data is compiled from representative literature procedures and is intended for comparative purposes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6][7] Similar to the Suzuki coupling, this reaction can be performed selectively on dihalopyridines.

Mechanistic Insight: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6][8] The selectivity again hinges on the preferential oxidative addition of the more reactive C-Br bond to the palladium catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are often required to facilitate the reductive elimination step and promote high catalytic turnover, especially for less reactive amines or aryl chlorides.[6][9]

Analog Comparison:

  • For this compound, amination will occur selectively at the C3 position. The C5-chloro position can then be targeted for a second amination under more forcing conditions or by using a catalyst system known to activate aryl chlorides.

  • This selectivity is a general feature across various dihalopyridine and dihalopyrimidine systems.[4]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, especially when substituted with strong electron-withdrawing groups like the cyano group at C2, is highly activated towards nucleophilic aromatic substitution (SNAr).[10][11]

Reactivity Profile: In this compound, the situation is complex. While the C2 and C6 positions are most activated by the ring nitrogen, they are not substituted with a leaving group. The C5-chloro position is a potential site for SNAr.

  • Activation: The C2-cyano group strongly activates the entire ring, including the C5 position, for nucleophilic attack.

  • Leaving Group Ability: Chloride is a reasonably good leaving group in SNAr reactions. Bromide is also a good leaving group, but the C3 position is less electronically activated for SNAr compared to positions para (C5) or ortho (not present) to the strongest activating groups.

  • Predicted Selectivity: Nucleophilic attack is most likely to occur at the C5 position, displacing the chloride. This is because the intermediate Meisenheimer complex would be stabilized by the C2-cyano group.[12]

Analog Comparison:

  • 2,5-Dichloropyridine: SNAr typically occurs at the C2 position due to direct activation from the nitrogen atom.

  • 3,5-Dichloropyridine: SNAr is less favorable than in the 2-chloro analog but can occur at C5, activated by the second chloro group and the ring nitrogen. The presence of a C2-cyano group, as in our main compound, significantly enhances this reactivity.

Experimental Protocols & Workflows

Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid to the C3-position of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe. Follow this with the addition of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Strategy

The following diagram illustrates a typical workflow for the sequential functionalization of this compound.

G cluster_0 Sequential Cross-Coupling Strategy start 3-Bromo-5-chloropyridine- 2-carbonitrile step1 Selective Suzuki Coupling (C3-Br) Pd(PPh₃)₄, Arylboronic Acid, Base start->step1 intermediate 3-Aryl-5-chloropyridine- 2-carbonitrile step1->intermediate step2 Buchwald-Hartwig Amination (C5-Cl) Pd₂(dba)₃, XPhos, Amine, Base intermediate->step2 final_product 3-Aryl-5-amino-pyridine- 2-carbonitrile step2->final_product

Caption: Workflow for selective sequential functionalization.

Reactivity Logic Diagram

The diagram below outlines the decision-making process for targeting specific positions on the pyridine ring based on the chosen reaction type.

Sources

A Tale of Two Halogens: A Comparative Guide to the Reactivity of 3-Bromo-5-chloropyridine-2-carbonitrile and 3,5-dichloropyridine-2-carbonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted pyridines are cornerstone scaffolds in a multitude of marketed drugs and clinical candidates. Among these, dihalogenated pyridine-2-carbonitriles serve as exceptionally versatile intermediates, offering multiple points for diversification. This guide provides an in-depth, objective comparison of two such critical building blocks: 3-Bromo-5-chloropyridine-2-carbonitrile and 3,5-dichloropyridine-2-carbonitrile . We will delve into their differential reactivity in palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data, to empower you to make the most informed choice for your synthetic strategy.

Introduction: The Strategic Value of Dihalogenated Pyridines

The 2-carbonitrile-3,5-dihalopyridine framework is a privileged scaffold in medicinal chemistry. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of various heterocycles. The two halogen atoms, positioned at C3 and C5, provide orthogonal handles for the sequential introduction of molecular complexity, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The key to unlocking the full synthetic potential of these molecules lies in understanding and exploiting the inherent reactivity differences between the carbon-halogen bonds.

Physicochemical Properties at a Glance

A foundational understanding of the physical properties of these reagents is essential for their effective use in the laboratory.

PropertyThis compound3,5-Dichloropyridine-2-carbonitrile
Molecular Formula C₆H₂BrClN₂C₆H₂Cl₂N₂
Molecular Weight 217.45 g/mol 173.00 g/mol [1]
CAS Number 760207-83-885331-33-5[1]
Appearance White to off-white solidWhite to pale yellow powder[2]
Melting Point Not widely reported98-103 °C[1]

Head-to-Head Comparison: Reactivity in Palladium-Catalyzed Cross-Coupling

The central thesis of this guide is the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step in these catalytic cycles.[3] The reactivity of the halogens in this step follows the general trend: C-I > C-Br > C-OTf > C-Cl.[3] This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group.[3][4]

The C-Br bond is weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Cl bond.[2][3] This fundamental principle dictates that This compound offers a significant advantage in chemoselectivity for sequential cross-coupling reactions.

The Causality Behind Selective Reactivity

The choice between these two reagents hinges on the desired synthetic outcome.

  • For sequential, site-selective functionalization: this compound is the superior choice. The more reactive C-Br bond at the 3-position can be selectively functionalized under milder conditions, leaving the C-Cl bond at the 5-position intact for a subsequent, more forcing cross-coupling reaction. This allows for the controlled and stepwise introduction of two different substituents.

  • For symmetrical or mono-functionalization at the meta positions: 3,5-Dichloropyridine-2-carbonitrile can be a more cost-effective option if the goal is to introduce the same substituent at both the C3 and C5 positions (requiring harsh conditions for double coupling) or if only one of the chloro groups is to be substituted without the need for subsequent diversification at the other halogenated site. However, achieving mono-substitution with high selectivity can be challenging due to the similar reactivity of the two C-Cl bonds.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Logical relationship of bond reactivity in cross-coupling.

Supporting Experimental Data (from Analogous Systems)

While direct comparative studies on these two specific molecules are not abundant in the literature, the principle of C-Br vs. C-Cl reactivity is well-established. For instance, in a study on the Suzuki-Miyaura coupling of heteroaryl polyhalides, it was noted that for substrates like 5-bromo-2-chloropyridine, the reaction occurs selectively at the C-Br position.[5] This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[5]

The following table illustrates the expected outcomes based on these established principles:

Reaction TypeSubstrateExpected OutcomeRationale
Suzuki-Miyaura Coupling This compoundSelective coupling at the C3 (bromo) position.The C-Br bond is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond.[5]
Suzuki-Miyaura Coupling 3,5-Dichloropyridine-2-carbonitrileMono-coupling at either C3 or C5, or double coupling under more forcing conditions.The two C-Cl bonds have similar reactivity, making regioselectivity challenging.[6]
Buchwald-Hartwig Amination This compoundSelective amination at the C3 (bromo) position.Similar to Suzuki coupling, the C-Br bond is more readily activated by the palladium catalyst.
Buchwald-Hartwig Amination 3,5-Dichloropyridine-2-carbonitrileAmination at either C3 or C5.The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates both chloro positions.[7]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and are based on established procedures for similar substrates. Optimization for specific coupling partners is highly recommended.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound at the C-Br Position

This protocol is designed to achieve selective arylation at the more reactive C-Br bond.

Suzuki_Workflow

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloropyridine-2-carbonitrile.

Protocol 2: Buchwald-Hartwig Amination of 3,5-Dichloropyridine-2-carbonitrile

This protocol outlines a general procedure for the amination of the dichlorinated substrate. Note that achieving mono-amination with high selectivity may require careful control of stoichiometry and reaction conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried Schlenk tube: 3,5-Dichloropyridine-2-carbonitrile (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle

Conclusion and Strategic Recommendations

The choice between this compound and 3,5-dichloropyridine-2-carbonitrile is not merely a matter of reagent availability but a strategic decision that should be guided by the overall synthetic plan.

  • For complex, multi-step syntheses requiring the sequential and regioselective introduction of different functionalities, this compound is the unequivocally superior choice. Its differential C-Br/C-Cl reactivity provides a reliable handle for controlled, stepwise diversification.

  • For syntheses where symmetrical disubstitution is the goal, or where mono-substitution at either the C3 or C5 position is sufficient without further functionalization at the other halogenated site, 3,5-dichloropyridine-2-carbonitrile may be a more economical option. However, researchers must be prepared to invest in optimization to control the regioselectivity of mono-substitution or to employ more forcing conditions for double substitution.

By understanding the fundamental principles of reactivity and leveraging the appropriate experimental conditions, researchers can harness the full potential of these valuable dihalogenated pyridine building blocks to accelerate their drug discovery and development programs.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link]

  • BenchChem. (2025). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
  • BenchChem. (2025). Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

Sources

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for drug discovery. Within this class of compounds, 3-Bromo-5-chloropyridine-2-carbonitrile emerges as a particularly valuable starting material. The strategic placement of its bromine, chlorine, and nitrile functionalities offers a versatile platform for synthetic diversification, enabling the generation of a wide array of derivatives with potent biological activities.

This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to the this compound scaffold. While direct comparative studies on a series of compounds synthesized from this specific starting material are not extensively documented in a single source, this guide synthesizes data from numerous studies on structurally similar pyridine-2-carbonitrile derivatives. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for leveraging this promising chemical entity.

Part 1: Anticancer Activity - Targeting Key Kinases in Oncology

Derivatives of the pyridine-2-carbonitrile scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical protein kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Inhibition: A Strategy Against Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key regulator of this pathway, making it a prime target for anticancer therapies.[1] Several pyridine-based derivatives have been shown to be potent VEGFR-2 inhibitors.

A study on novel 3-cyano-6-naphthylpyridine derivatives highlighted their selective and potent inhibition of VEGFR-2.[2] The general structure of these compounds features a substituted pyridine core, demonstrating that modifications on the pyridine ring can significantly impact inhibitory activity. For instance, compound 10 from a series of pyridine-derived compounds potently inhibited VEGFR-2 with an IC50 value of 0.12 µM, which is nearly equipotent to the standard drug Sorafenib (IC50 = 0.10 µM).[3]

Comparative Anticancer Activity of Pyridine-2-Carbonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Target KinaseReference
5e MCF-7 (Breast)1.39VEGFR-2/HER-2[4]
6b HepG2 (Liver)2.68VEGFR-2/HER-2[4]
7c MCF-7 (Breast)9.28VEGFR-2/HER-2[4]
7c HepG2 (Liver)5.04VEGFR-2/HER-2[4]
10 HepG2 (Liver)4.25VEGFR-2[3]
10 MCF-7 (Breast)6.08VEGFR-2[3]
8 HepG2 (Liver)4.34VEGFR-2[3]
9 HepG2 (Liver)4.68VEGFR-2[3]
11e HCT-116 (Colon)1.14VEGFR-2[1]
11e MCF-7 (Breast)1.54VEGFR-2[1]
12b HCT-116 (Colon)>10VEGFR-2[1]
7 Caco-2 (Colon)7.83EGFR/VEGFR-2[5]
15 (Broad Panel)0.018-9.98 (GI50)EGFR[6]
16 (Broad Panel)0.018-9.98 (GI50)EGFR[6]
EGFR Inhibition: Halting Cell Proliferation

EGFR is another critical tyrosine kinase that, when overexpressed, can lead to uncontrolled cell proliferation, a hallmark of cancer.[7] Pyridine and pyrimidine derivatives have been extensively studied as EGFR inhibitors.[8] For example, new pyrazolo[3,4-d]pyrimidine derivatives have shown significant EGFR inhibitory activity, with compound 16 exhibiting an IC50 of 0.034 μM.[6]

The structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the pyridine ring are crucial for their antiproliferative activity.[9] For instance, the presence of halogens like bromine and chlorine can significantly influence the anticancer efficacy.[10]

Experimental Protocols: Assessing Anticancer Efficacy

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibitory effect of compounds on specific kinases like VEGFR-2.

Step-by-Step Methodology:

  • Coating: Coat a 96-well plate with the kinase substrate.

  • Kinase Reaction: Add the kinase (e.g., VEGFR-2), ATP, and the test compound at various concentrations to the wells. Incubate to allow the phosphorylation reaction to occur.

  • Detection: Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic substrate that develops color in the presence of the enzyme conjugate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]

Signaling Pathway and Synthetic Workflow

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridine-2-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits Synthesis_Workflow Start 3-Bromo-5-chloropyridine -2-carbonitrile Step1 Suzuki or Stille Coupling (Substitution at C3) Start->Step1 Intermediate1 Aryl/Alkyl substituted pyridine-2-carbonitrile Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (Substitution at C5) Intermediate1->Step2 Intermediate2 Disubstituted pyridine-2-carbonitrile Step2->Intermediate2 Step3 Nitrile Transformation (e.g., to Amide, Tetrazole) Intermediate2->Step3 Final Biologically Active Derivative Step3->Final

Caption: General synthetic workflow for derivatization.

Part 2: Antimicrobial Activity - A Broad Spectrum of Action

Pyridine derivatives have long been recognized for their antimicrobial properties. [11]The incorporation of various functional groups onto the pyridine ring can lead to compounds with potent activity against a range of bacteria and fungi.

Novel pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans. [12][13]

Comparative Antimicrobial Activity of Pyridine Derivatives

Compound ClassTest OrganismActivity (MIC in µg/mL or Inhibition Zone in mm)Reference
Pyridine Quaternary AnalogsCandida albicansSuperior to Griseofulvin[13]
Pyridine-Thienopyridine HybridsBacillus mycoides33 mm inhibition zone[12]
Pyridine-Thienopyridine HybridsCandida albicans29 mm inhibition zone[12]
PyridothienopyrimidinesEscherichia coliPotent (MICs 8-32 µg/mL)[14]
Pyridine NucleosidesGram (+) & Gram (-) BacteriaBetter than control drug[15]
Experimental Protocols: Evaluating Antimicrobial Potency

This method is used to qualitatively assess the antimicrobial activity of a compound.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism over the agar surface.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Addition: Add a known concentration of the test compound solution into the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Step-by-Step Methodology:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under suitable conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Assay_Workflow cluster_AgarWell Agar Well Diffusion (Qualitative) cluster_MIC Broth Microdilution (Quantitative) A1 Prepare & Inoculate Agar Plate A2 Create Wells A1->A2 A3 Add Test Compound A2->A3 A4 Incubate A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Prepare Serial Dilutions of Compound B2 Inoculate with Microorganism B1->B2 B3 Incubate B2->B3 B4 Determine MIC (No Visible Growth) B3->B4

Caption: Workflow for antimicrobial activity assessment.

Conclusion and Future Directions

The this compound scaffold and its structural relatives represent a fertile ground for the discovery of novel therapeutic agents. The evidence strongly suggests that derivatives of this core structure possess significant anticancer and antimicrobial activities. The functional handles on the parent molecule allow for precise chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived directly from this compound. This would allow for a more direct and comprehensive structure-activity relationship analysis, guiding the rational design of next-generation inhibitors with enhanced potency and selectivity. The exploration of dual-target inhibitors, leveraging the scaffold's potential to interact with multiple biological targets, could also pave the way for innovative therapeutic strategies against complex diseases like cancer and multi-drug resistant infections.

References

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  • Abdel-Aziz, A. A.-M., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1365. [Link]

  • Gouda, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 933. [Link]

  • El-Naggar, A. M., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4983. [Link]

  • Al-Suwaidan, I. A., et al. (2022). SAR of the cytotoxicity of the synthetic cyanopyridine derivatives. Journal of Molecular Structure, 1264, 133245. [Link]

  • Li, Y., et al. (2018). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Chinese Journal of Chemistry, 36(5), 411-416. [Link]

  • El-Gazzar, M. G., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1089-1110. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Molecular Diversity, 28(1), 415-430. [Link]

  • El-Metwaly, A. M., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 783. [Link]

  • Singh, H., & Kumar, R. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega, 7(25), 21293-21313. [Link]

  • Abdel-Haleem, M. A., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, 104222. [Link]

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  • Ghorab, M. M., et al. (2016). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 32(2), 1109-1119. [Link]

  • El-Sayed, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(48), 31235-31254. [Link]

  • Rateb, N. M., et al. (2013). Antimicrobial evaluation of new synthesized pyridine nucleosides under solvent-free conditions. Nucleosides, Nucleotides & Nucleic Acids, 32(9), 493-509. [Link]

  • Al-Ghorbani, M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19582-19598. [Link]

  • Saleh, R. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(6), e2100031. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6199. [Link]

  • Tan, J., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 11(9), 1349. [Link]

  • Hernandez-Vazquez, E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(15), 4964. [Link]

  • Hernandez-Vazquez, E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(15), 4964. [Link]

  • Afzal, O., et al. (2021). Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). Current Topics in Medicinal Chemistry, 21(24), 2194-2223. [Link]

  • Saleh, R. M., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(6), 2100031. [Link]

  • Kikelj, D., et al. (2011). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Journal of Medicinal Chemistry, 54(1), 261-271. [Link]

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  • Wang, Y., et al. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(4), 819-830. [Link]

  • El-Gazzar, M. G., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12753-12771. [Link]

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Bromo- vs. Chloropyridines in Synthesis: A Comparative Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry.[1][2] Halopyridines, particularly bromo- and chloropyridines, serve as exceptionally versatile building blocks for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[3] The choice between a bromo or chloro substituent is a critical strategic decision that profoundly impacts reaction efficiency, cost, and the overall synthetic route. This guide provides an in-depth comparison of their performance, supported by experimental data and mechanistic insights, to inform rational substrate selection in pharmaceutical and chemical synthesis.

The Fundamental Divide: Bond Strength and its Implications

The core difference governing the reactivity of halopyridines lies in the carbon-halogen (C-X) bond dissociation energy (BDE). The C-Cl bond is significantly stronger than the C-Br bond, making it more difficult to cleave. This single physicochemical parameter has cascading effects on their synthetic utility.

The generally accepted order of reactivity for halopyridines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[4][5] This trend is inversely correlated with the C-X BDE. The oxidative addition of a Pd(0) catalyst to the C-X bond is often the rate-determining step in many catalytic cycles, and this step is substantially more facile for the weaker C-Br bond compared to the robust C-Cl bond.[5][6]

Bond TypeAverage Bond Energy (kJ/mol)Relative Reactivity
C-Br~285High
C-Cl~327Moderate to Low
Data sourced from representative values for haloalkanes and haloarenes.[7][8]

While bromopyridines offer superior reactivity, chloropyridines are often significantly less expensive and more readily available as bulk starting materials, presenting a compelling economic advantage for large-scale industrial synthesis.[1]

Performance in Cornerstone Cross-Coupling Reactions

The practical differences between bromo- and chloropyridines are most evident in their behavior in widely used synthetic transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds.[9] The initial, and often most challenging, step is the oxidative addition of the palladium catalyst into the carbon-halogen bond.[6][10]

  • Bromopyridines: Are considered the "go-to" substrates for this reaction. They couple efficiently under relatively mild conditions with a broad array of boronic acids and esters. Standard catalyst systems, such as those employing Pd(PPh₃)₄ or Pd(dppf)Cl₂, are typically sufficient to achieve high yields.[3][11]

  • Chloropyridines: Are notoriously more challenging substrates to activate.[4][5] Achieving successful coupling often necessitates more forcing conditions (e.g., higher temperatures) and, crucially, the use of specialized, highly active catalyst systems. These systems feature electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the difficult oxidative addition to the strong C-Cl bond.[12]

Comparative Data: Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseSolventTemp (°C)Representative Yield
2-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-100>80%[11]
2-ChloropyridinePd₂(dba)₃ / SPhosK₃PO₄Toluene110>75%[12]

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a motif prevalent in pharmaceuticals.[13][14] Similar to the Suzuki coupling, the reaction is highly dependent on the facility of the oxidative addition step.

  • Bromopyridines: Readily undergo amination with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig catalysts and ligands.[15][16] The reactions are generally robust and high-yielding.

  • Chloropyridines: Their successful amination was a significant evolution in the field, requiring the development of highly active, sterically demanding phosphine ligands.[17] Standard conditions used for bromides often result in low or no conversion for the corresponding chlorides.

Strategic Synthesis Design: A Decision Framework

The choice between a bromo- or chloropyridine is not merely a question of reactivity but a strategic decision based on the synthetic goal.

  • Choose Bromopyridines for:

    • Rapid Route Scouting & Discovery: Their high reactivity ensures reliable results when exploring new synthetic pathways.

    • Mild Conditions: Ideal when the substrate contains sensitive functional groups that cannot tolerate high temperatures.

    • Maximum Substrate Scope: They are generally more tolerant of diverse coupling partners under standard conditions.

  • Choose Chloropyridines for:

    • Cost-Effective, Large-Scale Synthesis: The economic advantage is a primary driver in process chemistry and manufacturing.[1]

    • Sequential Cross-Coupling: In dihalogenated pyridines (e.g., 2-chloro-5-bromopyridine), the C-Br bond can be functionalized selectively over the C-Cl bond due to its higher reactivity. This allows for stepwise, controlled diversification of the pyridine core.[18]

Diagram: Halopyridine Selection Workflow This diagram outlines the decision-making process for selecting the appropriate halopyridine substrate based on key project parameters.

start Project Goal scale Synthesis Scale? start->scale cost Cost Constraint? scale->cost Large Scale sequential Sequential Coupling? scale->sequential Small / Lab Scale bromo Use Bromopyridine (High Reactivity, Mild Conditions) cost->bromo No chloro Use Chloropyridine (Economical, Forcing Conditions) cost->chloro Yes sequential->bromo No selective_bromo Use Bromo/Chloro Pyridine (React Bromo Site First) sequential->selective_bromo Yes Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-X oa Oxidative Addition (Rate-Determining) *Slower for Ar-Cl* pd2_r Ar-Pd(II)L₂-R' pd2_complex->pd2_r [R'B(OR)₂(Base)]⁻ trans Transmetalation pd2_r->pd0 product Ar-R' (Product) pd2_r->product re Reductive Elimination sub_halide Ar-X (Halopyridine) X = Br, Cl sub_boronic R'-B(OR)₂ sub_boronic->pd2_complex base Base base->pd2_complex

Sources

A Comparative Guide to the Structural Validation of 3-Bromo-5-chloropyridine-2-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Analytical Challenge of a Key Heterocycle

3-Bromo-5-chloropyridine-2-carbonitrile is a pivotal building block in contemporary medicinal chemistry and materials science. Its trifunctional nature—featuring a nitrile group and two distinct halogen atoms (bromine and chlorine) at positions amenable to substitution—offers synthetic chemists a versatile scaffold for generating diverse molecular architectures. This scaffold is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]

However, this synthetic utility presents a significant analytical challenge: ensuring the regiochemical integrity of the resulting products. The differential reactivity of the C-Br versus the C-Cl bond means that reactions can yield isomeric products, making unambiguous structural validation not just a procedural formality, but a scientific necessity. This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously validate the structures of products derived from this versatile pyridine. We will move beyond rote protocols to explain the causality behind experimental choices, presenting an integrated, multi-technique approach that constitutes a self-validating analytical system.

The Core Challenge: Regioselectivity and the Spectroscopic Puzzle

The primary analytical question when working with derivatives of this compound is "Where did the reaction occur?" Substitution can preferentially happen at the 3-position (displacing bromide) or the 5-position (displacing chloride). While the C-Br bond is generally more reactive in palladium-catalyzed couplings, reaction conditions can be tuned to favor substitution at the C-Cl position, and SNAr reactions often target the position most activated by the electron-withdrawing nitrile group.[4][5] Relying on assumptions about reactivity is insufficient; empirical proof is required. This guide details the logical workflow for obtaining that proof.

cluster_workflow Structural Validation Workflow Synthesis Synthesized Product Mixture Purification Purification (Chromatography/Crystallization) Synthesis->Purification MS Mass Spectrometry (LC-MS / GC-MS) Purification->MS Confirm MW & Halogen Presence NMR NMR Spectroscopy (1D & 2D) MS->NMR Isomers Indistinguishable Xray Single-Crystal X-ray Diffraction NMR->Xray Ambiguity / Absolute Proof Needed Final Structurally Validated Product NMR->Final Structure Elucidated Xray->Final Unambiguous 3D Structure

Caption: A logical workflow for the structural validation of novel compounds.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry serves as the initial checkpoint, confirming the molecular weight of the product and, crucially, verifying the presence and number of halogen atoms. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, allowing for the confident determination of the product's elemental formula.

Expert Insight: Decoding the Isotopic Signature

The most valuable feature of MS in this context is the characteristic isotopic pattern of bromine and chlorine.[6] Bromine has two major isotopes, 79Br and 81Br, in a nearly 1:1 ratio, while chlorine has 35Cl and 37Cl in an approximate 3:1 ratio.[7] This leads to a predictable pattern of peaks in the mass spectrum.

  • Product Retaining Br and Cl: If the reaction occurred at the nitrile group, the product will exhibit a complex cluster of peaks (M, M+2, M+4) reflecting the presence of both halogens.

  • Product Retaining Only Cl (Br substituted): The spectrum will simplify to show a characteristic M and M+2 peak with a ~3:1 intensity ratio, confirming the loss of bromine.[7]

  • Product Retaining Only Br (Cl substituted): The spectrum will show a characteristic M and M+2 peak with a ~1:1 intensity ratio, confirming the loss of chlorine.[6]

FeatureCompound with 1 ChlorineCompound with 1 BromineCompound with 1 Br & 1 Cl
Key Peaks M, M+2M, M+2M, M+2, M+4
Approx. Intensity Ratio 3 : 11 : 13 : 4 : 1

Caption: Comparative table of expected isotopic patterns in mass spectrometry.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

  • Acquisition Mode: Acquire data in positive ion mode. The pyridine nitrogen is readily protonated, yielding a strong [M+H]+ signal.

  • Data Analysis:

    • Identify the monoisotopic mass of the [M+H]+ ion.

    • Use the instrument's software to calculate the elemental formula, ensuring the mass error is below 5 ppm.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed formula to confirm the halogen composition.

Trustworthiness Check: The elemental formula derived from HRMS must be consistent with the starting materials and the expected reaction. A mismatch indicates an unexpected reaction or impurity. However, MS alone cannot differentiate between, for example, 3-amino-5-chloropyridine-2-carbonitrile and 5-amino-3-bromopyridine-2-carbonitrile, as they are isobaric.

NMR Spectroscopy: The Architect of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of the product, thereby resolving any isomeric ambiguity. A combination of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Expert Insight: Leveraging Proton Coupling

The key to distinguishing isomers lies in the 1H NMR spectrum. The starting material, this compound, has two protons on the pyridine ring. After a substitution reaction, the remaining protons' chemical shifts and coupling constants provide a definitive structural signature.

  • Substitution at the 3-position (Br replaced): The product will have two remaining protons at the 4- and 6-positions. These will appear as two distinct doublets with a small meta-coupling constant (4JHH) of approximately 2-3 Hz.

  • Substitution at the 5-position (Cl replaced): The product will have two remaining protons at the 4- and 6-positions. These will also appear as two doublets with a similar small meta-coupling constant. Distinguishing this from 3-substitution requires further analysis (e.g., HMBC).

Substitution PositionRemaining Proton PositionsExpected 1H NMR PatternApprox. Coupling Constant (J)
3-position (Br out)H-4, H-6Two doublets~2-3 Hz (meta-coupling)
5-position (Cl out)H-4, H-6Two doublets~2-3 Hz (meta-coupling)

Caption: Predicted 1H NMR patterns for monosubstituted products.

The Power of 2D NMR: Unambiguous Assignment

While 1D NMR provides initial clues, 2D NMR experiments like the Heteronuclear Multiple Bond Correlation (HMBC) are required for an infallible assignment. HMBC reveals long-range (2-3 bond) correlations between protons and carbons.

Causality: Consider a Suzuki coupling product where a phenyl group has been added. To confirm attachment at the 3-position, one would look for a correlation from the ortho-protons of the new phenyl ring to the C3 carbon of the pyridine ring. Conversely, if attachment is at C5, the correlation would be to the C5 carbon. This single experiment can definitively resolve the isomeric question.

Caption: HMBC correlation from the new substituent to the pyridine ring.

Protocol 2: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • 1H NMR: Acquire a standard proton spectrum. Analyze chemical shifts, integration, and coupling patterns.

  • 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Acquire a 1H-1H COSY spectrum to establish which protons are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1H-13C HSQC spectrum to identify which protons are directly attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 1H-13C HMBC spectrum. This is the critical experiment. Optimize the long-range coupling delay (typically for 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Interpretation: Systematically build the molecular structure by integrating all data. Use the HMBC correlations to link fragments, such as a new aryl group from a Suzuki reaction, to the correct position on the pyridine ring.[1]

Single-Crystal X-ray Diffraction: The Final Arbiter

When NMR data is inconclusive, or when absolute, irrefutable proof of structure is required (e.g., for patent applications or high-impact publications), single-crystal X-ray diffraction is the gold standard.[8] This technique provides the precise three-dimensional arrangement of atoms in space, leaving no room for ambiguity.

Expert Insight: From Art to Science

The primary challenge of this method is not data interpretation, but sample preparation: growing a high-quality single crystal. This can be a time-consuming process of trial and error, involving screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.).

Protocol 3: X-ray Crystallography
  • Crystal Growth: Screen for crystallization conditions. A typical starting point is to dissolve the compound to near-saturation in a good solvent (e.g., dichloromethane, ethyl acetate) and allow for slow evaporation or perform vapor diffusion with a poor solvent (e.g., hexanes).

  • Crystal Mounting: Select a suitable, defect-free crystal under a microscope and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br, Cl), and then locate the remaining atoms from the electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation: The final refined structure provides bond lengths, bond angles, and the exact connectivity, confirming the product's regiochemistry.

Trustworthiness Check: The crystallographic data provides an R-factor (residual factor), which is a measure of the agreement between the experimental data and the fitted model. A low R-factor (typically < 0.05) indicates a high-quality, reliable structure.

Conclusion: An Integrated and Self-Validating Approach

Validating the structure of reaction products from this compound demands a multi-faceted analytical strategy. No single technique is sufficient. The process begins with Mass Spectrometry to confirm the molecular formula and halogen count. It then proceeds to a detailed NMR spectroscopic investigation , which in most cases can unambiguously determine the product's regiochemistry through the careful analysis of 1D and 2D correlation data. Finally, for absolute confirmation, X-ray Crystallography provides the ultimate structural proof. By integrating these techniques, where the results of one method must be consistent with the others, researchers can create a self-validating workflow that ensures the scientific integrity of their work and provides complete confidence in their results.

References

  • BenchChem. (2025). In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile. BenchChem.
  • Guidechem. (n.d.).
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Various Authors. (2025). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Various Publishers.
  • Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Organic Chemistry. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy in 3-Bromo-5-chloropyridine-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. The compound 3-Bromo-5-chloropyridine-2-carbonitrile stands as a valuable and versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. The differential reactivity of its halogen substituents—a bromine at the 3-position and a chlorine at the 5-position—presents both an opportunity and a challenge for synthetic chemists. This guide provides an in-depth comparison of catalytic systems for the selective functionalization of this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions. The insights and data presented herein are designed to empower researchers to make informed decisions in catalyst selection, leading to optimized reaction outcomes and accelerated discovery programs.

The Principle of Selective Functionalization

The cornerstone of synthetic strategy when using di-halogenated pyridines is the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established trend for reactivity is C-I > C-Br > C-OTf > C-Cl.[1][2] This hierarchy is primarily governed by bond dissociation energies, which directly impact the rate-determining oxidative addition step of the catalytic cycle.[1] For this compound, this principle dictates that the weaker C-Br bond will preferentially react over the stronger C-Cl bond, enabling selective functionalization at the 3-position.

cluster_0 Selective C-Br Functionalization Substrate This compound Reaction Pd-Catalyzed Cross-Coupling Substrate->Reaction Selective Oxidative Addition at C-Br Product 3-Substituted-5-chloropyridine-2-carbonitrile Reaction->Product

Caption: Selective functionalization pathway for this compound.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron species.[3] For this compound, this reaction is instrumental in introducing aryl, heteroaryl, or alkyl groups at the 3-position. The efficacy of this transformation is highly dependent on the catalyst system. While ligand-free systems utilizing palladium acetate can be effective, particularly with more reactive substrates, the use of specialized phosphine ligands often enhances reaction scope and efficiency, especially for more challenging couplings.[4]

Comparative Data for Suzuki-Miyaura Catalysts

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions involving halopyridines. Given the limited direct comparative data for this compound, data from structurally similar substrates like 2,3,5-trichloropyridine are included to provide valuable insights into catalyst efficacy.

Catalyst PrecursorLigandBaseSolvent SystemSubstrateYield (%)Reference
Pd(OAc)₂NoneNa₂CO₃H₂O/DMF2,3,5-Trichloropyridine83-89%[4][5]
Pd(OAc)₂RuPhosK₃PO₄n-ButanolHeteroaryl HalidesGood to Excellent[6]
[Pd₂(dba)₃]SPhos / XPhosK₃PO₄n-ButanolHeteroaryl HalidesGood to Excellent[6]
Pd(OAc)₂β-diketiminato-phosphine--Polychlorinated ArenesExcellent[3]

Analysis of Causality: The success of ligand-free Pd(OAc)₂ with 2,3,5-trichloropyridine suggests that for the more reactive C-Br bond in our target molecule, this system could be a cost-effective starting point.[4][5] However, for more complex or sterically hindered boronic acids, the use of bulky, electron-rich monophosphine ligands like RuPhos, SPhos, and XPhos is highly recommended. These ligands facilitate the oxidative addition step and promote the reductive elimination to furnish the product, leading to higher yields and broader substrate scope.[3][6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a suitable base such as K₃PO₄ or Na₂CO₃ (2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., RuPhos, 2-6 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-chloropyridine-2-carbonitrile.

cluster_workflow Suzuki-Miyaura Workflow A 1. Combine Reactants (Halopyridine, Boronic Acid, Base) B 2. Add Catalyst System (Pd Precursor + Ligand) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (80-110 °C) C->D E 5. Reaction Work-up (Extraction) D->E F 6. Purify Product (Chromatography) E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines from aryl halides.[7] This reaction is critical for installing primary and secondary amine functionalities onto the 3-position of the pyridine ring, a common step in the synthesis of pharmacologically active compounds. The challenge with less reactive aryl halides necessitates the use of sophisticated catalyst systems, typically comprising a palladium source and a sterically hindered, electron-rich phosphine ligand.[8]

Comparative Data for Buchwald-Hartwig Catalysts

The choice of ligand is even more critical in C-N bond formation than in C-C bond formation. The following table highlights effective catalyst systems for the amination of halopyridines, providing a strong basis for selecting a catalyst for this compound.

Catalyst PrecursorLigandBaseSolventSubstrateEfficacyReference
[Pd₂(dba)₃]XPhosLiHMDSTHF3-Bromo-2-aminopyridineGood (40% initial yield)[9]
RuPhos PrecatalystRuPhosLiHMDSTHF3-Halo-2-aminopyridinesEffective for primary/secondary amines[9]
BrettPhos PrecatalystBrettPhosLiHMDSTHF3-Halo-2-aminopyridinesEffective for primary/secondary amines[9]
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuTolueneBromobenzeneHigh Conversion (>95%)[10]

Analysis of Causality: For the amination of this compound, first-generation ligands like PPh₃ are generally ineffective.[8] The use of bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos is essential. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step, thereby preventing catalyst decomposition and side reactions like hydrodehalogenation.[8][9] The use of pre-catalysts, which form the active Pd(0) species more cleanly, is often advantageous.[8] A strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Reagent Addition: Add this compound (1.0 mmol).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by the amine (1.1-1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Br Pd(II)Complex (L)Pd(II)(Ar)Br OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord HNR'R'' AmidoComplex [(L)Pd(II)(Ar)(HNR'R'')]⁺ AmineCoord->AmidoComplex Deprotonation Deprotonation (Base) AmidoComplex->Deprotonation FinalComplex (L)Pd(II)(Ar)(NR'R'') Deprotonation->FinalComplex RedElim Reductive Elimination FinalComplex->RedElim RedElim->Pd(0)L Product (Ar-NR'R'')

Sources

A Senior Application Scientist's Guide to 3-Bromo-5-chloropyridine-2-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical and Comparative Review of a Versatile Heterocyclic Building Block

For the discerning researcher in medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a discovery program. Among the vast arsenal of heterocyclic building blocks, 3-Bromo-5-chloropyridine-2-carbonitrile has emerged as a particularly valuable intermediate, prized for its strategic placement of reactive handles that allow for controlled, sequential functionalization. This guide provides a comprehensive overview of its applications, a comparative analysis against viable alternatives, and detailed experimental protocols to empower scientists in their pursuit of novel therapeutics.

The Strategic Advantage of this compound

This compound is a polysubstituted pyridine ring, a scaffold of immense importance in pharmaceuticals. Its utility is derived from the differential reactivity of its three functional groups: a bromine atom, a chlorine atom, and a nitrile group. This arrangement offers a powerful platform for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors.

The bromine at the 3-position is significantly more reactive than the chlorine at the 5-position in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This chemoselectivity is a cornerstone of its utility, enabling chemists to introduce a diversity of substituents at the C-3 position while leaving the C-5 chloro substituent available for subsequent transformations. The nitrile group at the 2-position, an electron-withdrawing group, further influences the reactivity of the ring and can serve as a handle for further chemical modifications or as a key pharmacophoric element.

Core Application: A Gateway to IRAK4 Inhibitors

A prime example of the strategic application of this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for a range of autoimmune diseases and cancers. The clinical candidate PF-06650833 (Zimlovisertib) exemplifies the complex molecular architecture of potent IRAK4 inhibitors, for which substituted pyridines are key precursors.[1][2]

While the large-scale synthesis of PF-06650833 itself employs a different starting material, the general structure of many IRAK4 inhibitors highlights the importance of the substituted pyridine core that can be efficiently accessed using this compound.

Experimental Workflow: Synthesis of an IRAK4 Inhibitor Core

The following workflow illustrates a typical synthetic sequence leveraging the differential reactivity of this compound to construct a key intermediate for an IRAK4 inhibitor.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) A->B C 3-Aryl-5-chloropyridine-2-carbonitrile B->C D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) C->D E 3-Aryl-5-aminopyridine-2-carbonitrile (IRAK4 Inhibitor Core) D->E

Caption: Sequential cross-coupling for IRAK4 inhibitor core synthesis.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol details the selective functionalization at the C-3 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon).

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Analysis: Alternatives to this compound

While this compound offers a distinct advantage in terms of its pre-installed differential reactivity, alternative building blocks can also be employed to achieve similar synthetic targets. The choice of starting material will often depend on factors such as commercial availability, cost, and the desired final substitution pattern.

Building BlockKey Features & ApplicationsAdvantagesDisadvantages
This compound Pre-defined, differential reactivity for sequential cross-coupling. Ideal for complex, multi-substituted pyridines.Chemoselective functionalization is straightforward.Higher cost and potentially longer lead times for commercial quantities.
2,5-Dichloropyridine-3-carbonitrile Two chloro-substituents offer potential for differential reactivity under carefully controlled conditions.Generally more accessible and cost-effective than the bromo-chloro analogue.Achieving selective mono-functionalization can be challenging and may require extensive optimization of reaction conditions.
5-Bromo-2-chloropyridine-3-carbonitrile Alternative substitution pattern. The C-2 chloro is activated by the adjacent nitrile.Useful for accessing different regioisomers of the target molecule.The relative reactivity of the C-2 chloro and C-5 bromo may be less distinct, potentially leading to mixtures of products.
De novo synthesis (e.g., from acyclic precursors) Building the pyridine ring from simpler, non-heterocyclic starting materials.High degree of flexibility in introducing a wide range of substituents.Can involve multi-step sequences with overall lower yields compared to functionalizing a pre-formed ring.

Conclusion

This compound stands as a testament to the power of strategic molecular design in synthetic intermediates. Its well-defined and differential reactivity provides a reliable and efficient platform for the construction of complex, highly functionalized pyridine derivatives, which are central to many modern drug discovery programs, particularly in the development of kinase inhibitors. While alternative building blocks and synthetic strategies exist, the predictable and selective nature of this reagent offers a compelling advantage for researchers aiming to accelerate the discovery of novel therapeutics. The experimental protocols and comparative analysis provided herein are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

  • Wright, S. W., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(11), 1835–1845. [Link]

  • Lee, A. C., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Journal of Medicinal Chemistry, 60(12), 5013–5029. [Link]

Sources

A Cost-Benefit Analysis of 3-Bromo-5-chloropyridine-2-carbonitrile in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of foundational chemical building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast array of heterocyclic intermediates, 3-Bromo-5-chloropyridine-2-carbonitrile has emerged as a versatile and highly valuable scaffold, particularly in the construction of complex molecules destined for pharmaceutical and agrochemical applications. This guide provides an in-depth cost-benefit analysis of this key intermediate, objectively comparing its performance with viable alternatives and offering detailed experimental insights to inform strategic synthetic planning.

The strategic placement of a bromine atom at the 3-position, a chlorine atom at the 5-position, and a cyano group at the 2-position of the pyridine ring endows this compound with a unique reactivity profile. This arrangement allows for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions, making it a powerful tool for molecular diversification. Pyridine and its derivatives are integral components of numerous biologically active compounds, and the ability to precisely modify this core structure is paramount in drug discovery.[1][2][3][4]

I. The Economic Equation: A Comparative Cost Analysis

A primary consideration in any synthetic endeavor, especially those with an eye toward large-scale production, is the cost of starting materials. To provide a clear economic perspective, the following table compares the approximate market price of this compound with its logical synthetic alternatives. Prices can fluctuate based on supplier, purity, and quantity, but this overview offers a representative snapshot.

CompoundCAS NumberMolecular WeightRepresentative Price (USD/g)Key Differentiating Feature
This compound 760207-83-8217.45~$15 - $30Bromo group offers higher reactivity in cross-coupling.
3,5-Dichloropyridine-2-carbonitrile85331-33-5173.00~$5 - $15Lower cost, but the chloro group is less reactive.[5][6][7][8]
3-Bromo-5-methylpyridine-2-carbonitrile474824-78-7197.04~$20 - $40Methyl group alters electronic properties and solubility.[9][10][11][12][13]

Analysis: From a purely economic standpoint, 3,5-Dichloropyridine-2-carbonitrile presents a more budget-friendly option. However, the lower reactivity of the carbon-chlorine bond compared to the carbon-bromine bond often necessitates more forcing reaction conditions, higher catalyst loadings, and may result in lower yields, potentially offsetting the initial cost savings.[14] Conversely, 3-Bromo-5-methylpyridine-2-carbonitrile, while more expensive, can be a valuable alternative when the electronic or steric properties of the methyl group are desired in the final target molecule.

II. Performance in Key Synthetic Transformations: A Reactivity Comparison

The true value of a building block is realized in its performance in key chemical reactions. This compound is predominantly employed in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The following sections provide a comparative overview of its reactivity in these transformations, supported by experimental data.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond in this compound compared to the C-Cl bond in 3,5-Dichloropyridine-2-carbonitrile is a significant advantage, often leading to higher yields under milder conditions.[10][15][16][17]

Table 2: Illustrative Comparison of Suzuki-Miyaura Coupling Performance

Starting MaterialCoupling PartnerCatalyst SystemConditionsYieldReference
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C~85-95%[18]
3,5-Dichloropyridine-2-carbonitrilePhenylboronic acidPd(OAc)₂/SPhos, K₃PO₄Dioxane, 100 °C~70-85%[19]

Causality Behind Experimental Choices: The choice of a brominated substrate is often a strategic decision to enhance the rate-determining oxidative addition step in the catalytic cycle. The weaker C-Br bond is more readily cleaved by the palladium(0) catalyst. The presence of the electron-withdrawing cyano group at the 2-position further activates the pyridine ring towards oxidative addition.[11]

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is indispensable for the introduction of alkynyl groups. Similar to the Suzuki reaction, the bromo derivative exhibits superior reactivity.[8][13][20][21][22][23][24][25]

Table 3: Illustrative Comparison of Sonogashira Coupling Performance

Starting MaterialCoupling PartnerCatalyst SystemConditionsYieldReference
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt~90-98%[9]
3,5-Dichloropyridine-2-carbonitrilePhenylacetylenePd(PPh₃)₄, CuI, Et₃NDMF, 80 °C~65-80%[8]

Causality Behind Experimental Choices: The Sonogashira reaction relies on a synergistic palladium and copper catalytic system. The higher reactivity of the C-Br bond facilitates the initial oxidative addition to the palladium center, which is a crucial step for an efficient catalytic cycle.[21]

C. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of halide on the pyridine ring significantly impacts the reaction efficiency.[5][14][26][27][28][29][30]

Table 4: Illustrative Comparison of Buchwald-Hartwig Amination Performance

Starting MaterialCoupling PartnerCatalyst SystemConditionsYieldReference
This compound MorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 100 °C~80-90%[26]
3,5-Dichloropyridine-2-carbonitrileMorpholinePd(OAc)₂, RuPhos, K₃PO₄Dioxane, 120 °C~60-75%[7]

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is highly sensitive to the nature of the aryl halide. The greater ease of oxidative addition of the C-Br bond allows for the use of less forcing conditions and a broader range of amine coupling partners.[14]

III. Experimental Protocols: Field-Proven Methodologies

To provide actionable insights, this section details step-by-step protocols for the key cross-coupling reactions discussed. These protocols are designed to be self-validating systems, incorporating best practices for reaction setup, execution, and workup.

A. Protocol 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 1. Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), and Base (e.g., K2CO3, 2.0 eq) to a dry flask. prep2 2. Add Palladium Catalyst (e.g., Pd(PPh3)4, 3 mol%). prep1->prep2 prep3 3. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. prep2->prep3 prep4 4. Add degassed solvent (e.g., Toluene/Ethanol/Water mixture). prep3->prep4 react1 5. Heat the reaction mixture to 80-100 °C with vigorous stirring. prep4->react1 react2 6. Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 7. Cool to room temperature and quench with water. react2->workup1 workup2 8. Extract with an organic solvent (e.g., Ethyl Acetate). workup1->workup2 workup3 9. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. workup2->workup3 workup4 10. Purify the crude product by column chromatography. workup3->workup4

Caption: Workflow for Suzuki-Miyaura Coupling.

B. Protocol 2: Sonogashira Coupling of this compound

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 1. To a solution of this compound (1.0 eq) in THF, add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%). prep2 2. Add an amine base (e.g., Triethylamine, 2.0 eq). prep1->prep2 prep3 3. Degas the solution with an inert gas. prep2->prep3 prep4 4. Add the terminal alkyne (1.1 eq). prep3->prep4 react1 5. Stir at room temperature. prep4->react1 react2 6. Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 7. Dilute with an organic solvent and filter through celite. react2->workup1 workup2 8. Wash the filtrate with saturated aqueous NH4Cl. workup1->workup2 workup3 9. Dry the organic layer over Na2SO4 and concentrate. workup2->workup3 workup4 10. Purify the crude product by column chromatography. workup3->workup4

Caption: Workflow for Sonogashira Coupling.

C. Protocol 3: Buchwald-Hartwig Amination of this compound

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 1. In a glovebox, charge a vial with Pd precatalyst (e.g., Pd2(dba)3, 1 mol%), ligand (e.g., Xantphos, 2 mol%), and base (e.g., NaOtBu, 1.2 eq). prep2 2. Add this compound (1.0 eq) and the amine (1.1 eq). prep1->prep2 prep3 3. Add anhydrous solvent (e.g., Toluene). prep2->prep3 react1 4. Seal the vial and heat to 80-110 °C. prep3->react1 react2 5. Monitor reaction progress by LC-MS. react1->react2 workup1 6. Cool to room temperature, dilute with an organic solvent, and filter. react2->workup1 workup2 7. Wash the filtrate with water and brine. workup1->workup2 workup3 8. Dry the organic layer over Na2SO4 and concentrate. workup2->workup3 workup4 9. Purify the crude product by column chromatography. workup3->workup4

Caption: Workflow for Buchwald-Hartwig Amination.

IV. Mechanistic Insights: Understanding Reactivity

The enhanced reactivity of this compound in palladium-catalyzed cross-coupling reactions can be attributed to several key factors.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Nu-M PdII_Nu Ar-Pd(II)-Nu L_n Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu RedElim->Product

Caption: Generalized Catalytic Cycle for Cross-Coupling.

  • Carbon-Halogen Bond Strength: The carbon-bromine bond (approximately 280 kJ/mol) is significantly weaker than the carbon-chlorine bond (approximately 340 kJ/mol). This lower bond dissociation energy facilitates the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond.[14]

  • Electronic Effects: The pyridine nitrogen and the 2-cyano group are both electron-withdrawing, which lowers the electron density of the pyridine ring. This electronic deficit makes the carbon atoms attached to the halogens more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

V. Conclusion and Recommendations

The cost-benefit analysis of this compound reveals a clear trade-off between upfront cost and synthetic efficiency. While the chloro-analogue, 3,5-dichloropyridine-2-carbonitrile, offers a lower initial purchase price, the superior reactivity of the bromo-derivative often translates to significant downstream benefits, including:

  • Higher Reaction Yields: The enhanced reactivity of the C-Br bond typically leads to higher product yields.

  • Milder Reaction Conditions: Reactions can often be performed at lower temperatures and with shorter reaction times, saving energy and resources.

  • Lower Catalyst Loadings: The facile oxidative addition may allow for the use of lower concentrations of the expensive palladium catalyst.

  • Broader Substrate Scope: The milder conditions tolerated by the bromo-derivative may allow for the use of more sensitive or complex coupling partners.

Recommendation: For early-stage research, medicinal chemistry, and process development where reaction efficiency, reliability, and the ability to rapidly generate diverse analogues are paramount, the benefits of using This compound frequently outweigh its higher initial cost. For large-scale, cost-sensitive manufacturing where extensive process optimization is feasible, the less reactive but more economical chloro-analogue may be considered, provided the associated costs of harsher conditions and potentially lower yields are acceptable. The ultimate decision will depend on the specific priorities and constraints of the individual research program or manufacturing campaign.

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available at: [Link]

  • Sonogashira Coupling | NROChemistry. Available at: [Link]

  • 3, 5-Dichloro-2-cyanopyridine, min 95%, 100 grams. MilliporeSigma. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. Available at: [Link]

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. Available at: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. Available at: [Link]

  • Pyridine & Pyridine Derivatives Market Size, Share & Growth. Grand View Research. Available at: [Link]

  • Pyridine And Pyridine Derivatives Market Size, Share, 2034. Fortune Business Insights. Available at: [Link]

  • (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 3-Bromo-5-chloropyridine-2-carbonitrile are not merely procedural formalities; they are integral components of responsible research. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of its unique chemical properties. The causality behind each recommendation is explained to ensure that these procedures are not just followed, but understood.

Core Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated pyridine derivative, a class of compounds that requires careful handling due to its potential toxicity and reactivity.[1][2] The presence of bromine, chlorine, and a nitrile group dictates its classification and the necessary precautions.

Table 1: Chemical Identifiers & Hazard Summary for this compound

PropertyValueSource
CAS Number 760207-83-8[3][4]
Molecular Formula C₆H₂BrClN₂Adapted from search results
Physical Form Solid powder
Key Hazards Acute Oral Toxicity, Skin Irritation, Serious Eye Damage, Respiratory Irritation[5]
Incompatible Materials Strong oxidizing agents, strong acids, and bases[6][7][8]

The primary directive for disposal is to treat all waste containing this compound as hazardous.[1][9] Under no circumstances should this chemical or its solutions be disposed of down the drain, as this can lead to environmental contamination and potentially violent reactions within the drainage system.[10]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with rigorous self-protection. Handling this compound, even when designated as waste, requires adherence to strict PPE protocols to prevent accidental exposure through skin contact, inhalation, or ingestion.[3][5]

Table 2: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationRationale and Causality
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but should be checked against manufacturer compatibility charts.Prevents skin contact and absorption. Halogenated compounds can degrade certain types of gloves.[1][6][11]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or contact with airborne powder.[1]
Lab Coat Standard, fully-buttoned laboratory coat.Protects clothing and skin from contamination.[1]
Respiratory Protection All handling of waste must be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][6][11][12]

An emergency eyewash station and safety shower must be readily accessible and unobstructed within the work area.[6]

Waste Segregation: The Critical First Step

Proper segregation is the most critical step in the waste disposal workflow. Due to the presence of bromine and chlorine, this compound and any materials contaminated with it are classified as halogenated organic waste .[13][14][15]

The rationale for this segregation is twofold:

  • Regulatory Compliance & Cost: Disposal of halogenated waste is significantly more expensive than non-halogenated waste because it requires high-temperature incineration at specialized facilities to prevent the formation of toxic dioxins and furans.[13][15]

  • Safety: Mixing halogenated compounds with incompatible waste streams, such as strong acids or bases, can trigger dangerous chemical reactions.[6]

The following workflow diagram illustrates the decision-making process for proper waste segregation.

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic collection and labeling procedure is essential for ensuring safety and regulatory compliance.

Step 1: Container Selection

Select a waste container that is in good condition, compatible with the chemical waste, and has a secure, tightly sealing lid.[6][10] Suitable materials include glass or high-density polyethylene (HDPE). The container must be obtained from or approved by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling

A hazardous waste label must be affixed to the container before the first drop of waste is added.[10][15] Do not use chemical formulas or abbreviations.[10]

Table 3: Waste Container Labeling Checklist

Information RequiredExample
The words "Hazardous Waste" Hazardous Waste
Full Chemical Name(s) Waste this compound, Waste Dichloromethane
Approximate Percentages This compound (~5%), Dichloromethane (~95%)
Associated Hazards Toxic, Irritant
Accumulation Start Date [Date waste is first added]
Generator's Name/Lab Dr. Smith / Room 301
Step 3: Waste Collection
  • Pure Compound/Contaminated Solids: Carefully place any excess solid this compound and contaminated disposable materials (e.g., gloves, weigh paper, absorbent pads) into the designated "HALOGENATED ORGANIC SOLIDS" container.[2]

  • Solutions: Using a funnel, carefully pour solutions containing the compound into the designated "HALOGENATED ORGANIC LIQUIDS" container.[13]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[10][15] This minimizes the release of volatile organic compounds (VOCs).

Step 4: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[15] This area must be under the control of the lab personnel, properly segregated from incompatible materials, and preferably within secondary containment to mitigate potential spills.[15]

Step 5: Final Disposal

Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to arrange for a scheduled pickup.[6] Do not attempt to transport hazardous waste outside of your designated laboratory area. Final disposal will be conducted via high-temperature incineration by a certified hazardous waste management company.[9]

Spill and Emergency Procedures

Accidents can occur, and preparedness is key to a safe response.

  • Small Spills (manageable by trained lab personnel):

    • Ensure you are wearing the appropriate PPE as outlined in Table 2.

    • Alert others in the immediate area.

    • For solid spills, gently sweep up the material to avoid creating dust and place it in the hazardous waste container.[7]

    • For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated solid waste.[3][10]

    • Decontaminate the spill area with soap and water.

  • Large Spills (or any spill you are not comfortable handling):

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • Contact your institution's EHS department and/or emergency response line immediately.[1][15]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[6][7]

    • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes and seek medical attention.[7][11]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

Sources

Mastering the Safe Handling of 3-Bromo-5-chloropyridine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and safe handling of chemical reagents is paramount. This guide provides essential, in-depth technical and safety information for 3-Bromo-5-chloropyridine-2-carbonitrile, a key building block in various synthetic pathways. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, ensuring a culture of proactive safety and experimental integrity in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a compound that demands respect. Based on data from structurally similar compounds and available safety data sheets, it is classified with several key hazards. Acknowledging these is the first step in mitigating risk. The primary hazards include acute toxicity if swallowed, skin irritation, serious eye damage, and potential respiratory irritation.[1][2] Therefore, all handling procedures must be designed to minimize exposure through ingestion, skin contact, eye contact, and inhalation.

The nitrile functional group (-CN) warrants particular caution, as compounds of this class can sometimes release hydrogen cyanide gas under specific conditions, such as in the presence of strong acids or upon combustion. While specific data on this compound's reactivity is limited, this potential underscores the critical importance of the handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is not merely a box-ticking exercise; it is a scientifically informed decision to create a reliable barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).Protects against skin irritation and absorption. Nitrile offers good resistance to a range of chemicals.[3]
Eye Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashing.Protects against serious eye damage from splashes or airborne particles.[4]
Skin and Body Protection A flame-resistant lab coat, fully buttoned.Prevents contact with skin and contamination of personal clothing.[4]
Respiratory Protection All handling of solids should be performed in a certified chemical fume hood. If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.Minimizes the risk of inhaling the powdered compound, which can cause respiratory irritation.[4][5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, well-defined operational workflow is crucial for minimizing exposure and ensuring reproducible experimental outcomes. The following protocol provides a self-validating system for the safe handling of this compound.

Preparation and Weighing:
  • Area Preparation : Ensure the chemical fume hood is operational and the sash is at the appropriate working height. The work area within the hood should be clean and uncluttered.

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood before introducing the chemical.

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

  • Weighing : Carefully weigh the desired amount of this compound in a tared container inside the fume hood. Handle the container gently to avoid generating dust.

Dissolution and Reaction:
  • Transfer : Slowly and carefully transfer the weighed solid into the reaction vessel.

  • Solvent Addition : Add the solvent to the reaction vessel, ensuring the process is controlled to avoid splashing.

  • Reaction Setup : Securely assemble the reaction apparatus within the fume hood.

The logical flow for handling this compound is visually summarized in the workflow diagram below.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood gather_materials 2. Gather Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound don_ppe->weigh transfer 5. Transfer to Vessel weigh->transfer dissolve 6. Add Solvent transfer->dissolve decontaminate 7. Decontaminate Surfaces dissolve->decontaminate dispose_waste 8. Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe 9. Doff PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it is considered hazardous waste.[3]

  • Waste Segregation : All waste contaminated with this compound, including gloves, weigh boats, and excess reagent, must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.

  • Containerization : The waste container must be made of a compatible material (e.g., high-density polyethylene) and have a tightly sealing lid. The label should clearly identify the contents as "Hazardous Waste: Halogenated Organic Solids" and include the full chemical name.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3]

By integrating these safety protocols and understanding the rationale behind them, you contribute to a safer and more efficient research environment. This proactive approach to chemical handling not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.